5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-6-7-5-8(12(13,14)15)3-4-9(7)16-10/h3-6,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZOLYIGTWILKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589597 | |
| Record name | Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201929-84-2 | |
| Record name | Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of ethyl 5-(trifluoromethyl)indole-2-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-(trifluoromethyl)indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(trifluoromethyl)indole-2-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the incorporation of a trifluoromethyl group at the 5-position can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[1] This guide provides a comprehensive overview of the known and predicted , along with detailed experimental protocols for their determination. Given the limited availability of experimental data for this specific molecule in publicly accessible literature, this guide also draws upon data from closely related analogues to provide a comparative context for researchers.
Chemical Identity and Core Properties
A foundational understanding of a compound begins with its fundamental chemical properties. Below is a summary of the key identifiers for ethyl 5-(trifluoromethyl)indole-2-carboxylate.
| Property | Value | Source(s) |
| Chemical Name | Ethyl 5-(trifluoromethyl)indole-2-carboxylate | N/A |
| Synonym(s) | Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | [2][3] |
| CAS Number | 201929-84-2 | [2][3][4] |
| Molecular Formula | C₁₂H₁₀F₃NO₂ | [2][3] |
| Molecular Weight | 257.21 g/mol | [2][3] |
| Chemical Structure | ![]() | N/A |
Structural and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.
Predicted ¹H and ¹³C NMR Data
Predicting the NMR shifts for ethyl 5-(trifluoromethyl)indole-2-carboxylate can guide researchers in their experimental work. The expected proton (¹H) and carbon (¹³C) NMR chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl and ester groups.
Comparative Experimental NMR Data of a Structural Analogue
The following experimental NMR data for ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate in CDCl₃ can be used as a reference.[5]
¹H NMR (360 MHz, CDCl₃):
-
δ 8.88 (br. s., 1H, NH)
-
δ 7.74 (s, 1H, Ar-H)
-
δ 7.36 (d, J = 8.63 Hz, 1H, Ar-H)
-
δ 7.05 (d, J = 9.08 Hz, 1H, Ar-H)
-
δ 4.44 (q, J = 6.96 Hz, 2H, OCH₂CH₃)
-
δ 3.90 (s, 3H, OCH₃)
-
δ 1.44 (t, J = 7.04 Hz, 3H, OCH₂CH₃)
¹³C NMR (75 MHz, CDCl₃):
-
δ 163.48, 156.43, 129.48, 128.97, 128.84, 128.45, 127.94, 127.62, 125.75, 122.17, 118.60, 116.85, 115.03, 112.92, 107.77 (d, J=2.20 Hz), 102.90, 60.57, 55.58, 14.05
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Absorption Bands
For ethyl 5-(trifluoromethyl)indole-2-carboxylate, the IR spectrum is expected to show characteristic absorption bands for the N-H, C=O (ester), C-F, and aromatic C-H and C=C bonds.
Comparative Experimental IR Data of a Structural Analogue
The experimental IR data for ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate (neat) is as follows:[5]
-
3280 cm⁻¹: N-H stretch
-
2995, 2833 cm⁻¹: C-H stretch (aliphatic)
-
1681 cm⁻¹: C=O stretch (ester)
-
1550, 1467, 1439 cm⁻¹: Aromatic C=C stretch
-
1309, 1209, 1166, 1154, 1112 cm⁻¹: C-F and C-O stretches
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For ethyl 5-(trifluoromethyl)indole-2-carboxylate, the expected molecular ion peak [M]⁺ would be at m/z 257.06.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
Melting Point and Boiling Point
The melting and boiling points are fundamental physical properties that provide an indication of the purity and the strength of intermolecular forces.
-
Melting Point: While no experimental melting point for ethyl 5-(trifluoromethyl)indole-2-carboxylate is reported, it is known to be a solid at room temperature.[4] For comparison, the related compound, ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, has a melting point of 143-146 °C (416-419 K).[5] Other related indole-2-carboxylates have melting points in a similar range.[6]
-
Boiling Point: An experimental boiling point is not available.
Solubility
Solubility in both aqueous and organic media is a critical parameter for drug development, affecting formulation and bioavailability.
-
Aqueous Solubility: Due to its largely organic and lipophilic nature, ethyl 5-(trifluoromethyl)indole-2-carboxylate is expected to have low aqueous solubility.
-
Organic Solvent Solubility: It is anticipated to be soluble in common organic solvents such as ethanol, methanol, dichloromethane, chloroform, and ethyl acetate.[5]
Acidity and Basicity (pKa)
The pKa value indicates the extent of ionization of a compound at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Predicted pKa: A predicted pKa value for the indole N-H proton is approximately 13.95 ± 0.30.
-
Experimental Determination: The pKa of the indole N-H can be determined by potentiometric titration or UV-Vis spectrophotometry.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key factor in its ability to cross biological membranes.
-
Computed LogP: The computed LogP value for ethyl 5-(trifluoromethyl)indole-2-carboxylate is 3.3634.[2] This positive value indicates a preference for the lipid phase, suggesting good membrane permeability.
Experimental Protocols
For researchers needing to determine the , the following established protocols are recommended.
Determination of Melting Point
Determination of Solubility
Determination of pKa by Potentiometric Titration
Determination of LogP by Shake-Flask Method
Stability and Reactivity
The stability of indole derivatives can be influenced by factors such as pH, light, and oxidizing agents. The electron-rich indole nucleus is susceptible to oxidation, and the trifluoromethyl group can influence the reactivity of the aromatic ring. Stability studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic) are crucial for determining appropriate storage and handling procedures.
Conclusion
Ethyl 5-(trifluoromethyl)indole-2-carboxylate is a valuable building block in drug discovery, and a thorough understanding of its physicochemical properties is essential for its effective application. While a complete experimental dataset for this compound is not yet available in the public domain, this guide provides a comprehensive summary of its known and predicted properties, along with established protocols for their experimental determination. By leveraging comparative data from closely related analogues and employing rigorous experimental techniques, researchers can confidently advance their studies with this important molecule.
References
- 1. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 5-(TRIFLUOROMETHYL)INDOLE-2-CARBOXYLIC ACID ETHYL ESTER | 201929-84-2 [m.chemicalbook.com]
- 5. Buy Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | 167631-21-2 [smolecule.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to Ethyl 5-(trifluoromethyl)indole-2-carboxylate (CAS 201929-84-2): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Indoles in Medicinal Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into the indole ring system has emerged as a powerful strategy in modern drug design. The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] Ethyl 5-(trifluoromethyl)indole-2-carboxylate (CAS 201929-84-2) is a key exemplar of such a fluorinated building block, serving as a versatile intermediate in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of novel therapeutics, particularly in oncology and virology.
Chemical Structure and Physicochemical Properties
Ethyl 5-(trifluoromethyl)indole-2-carboxylate is a heterocyclic compound featuring an indole core substituted with a trifluoromethyl group at the 5-position and an ethyl ester at the 2-position.
| Property | Value | Source |
| CAS Number | 201929-84-2 | [3] |
| Molecular Formula | C₁₂H₁₀F₃NO₂ | [3] |
| Molecular Weight | 257.21 g/mol | [3] |
| IUPAC Name | ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | ChemScene |
| Appearance | White to pale yellow crystals or powder | Thermo Scientific Chemicals |
| Purity | ≥97% | [3] |
| Storage | Store at room temperature | [3] |
Synthesis of Ethyl 5-(trifluoromethyl)indole-2-carboxylate
The synthesis of substituted indole-2-carboxylates can be achieved through various methods, with the Fischer indole synthesis being a classic and versatile approach. A detailed, step-by-step protocol for a related compound, ethyl indole-2-carboxylate, is provided by Organic Syntheses, which can be adapted for the synthesis of the title compound.[4] The general strategy involves the reaction of a substituted phenylhydrazine with an α-ketoester.
Representative Synthetic Protocol (Adapted from Fischer Indole Synthesis)
Step 1: Formation of 4-(Trifluoromethyl)phenylhydrazone
-
Dissolve 4-(trifluoromethyl)aniline in a suitable solvent such as ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt.
-
Cool the solution in an ice bath and add a solution of sodium nitrite to generate the diazonium salt in situ.
-
In a separate flask, prepare a solution of ethyl pyruvate in ethanol.
-
Slowly add the freshly prepared diazonium salt solution to the ethyl pyruvate solution while maintaining a low temperature.
-
The resulting phenylhydrazone is then isolated by filtration and purified.
Step 2: Cyclization to Ethyl 5-(trifluoromethyl)indole-2-carboxylate
-
Suspend the purified 4-(trifluoromethyl)phenylhydrazone in a suitable solvent, such as glacial acetic acid or ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.
-
Heat the reaction mixture to induce cyclization. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield pure Ethyl 5-(trifluoromethyl)indole-2-carboxylate.
Application as a Synthetic Intermediate in Drug Discovery
The true value of Ethyl 5-(trifluoromethyl)indole-2-carboxylate lies in its utility as a versatile starting material for the synthesis of more complex and biologically active molecules. The ester and the NH group of the indole ring provide reactive handles for further chemical modifications, allowing for the construction of diverse chemical libraries for drug screening.
Case Study: Synthesis of Dual EGFR/CDK2 Inhibitors for Cancer Therapy
Recent research has highlighted the potential of 5-substituted-indole-2-carboxamides as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are key targets in cancer therapy.[5][6] A derivative of Ethyl 5-(trifluoromethyl)indole-2-carboxylate, specifically 3-Ethyl-N-phenethyl-5-(trifluoromethyl)-1H-indole-2-carboxamide, has demonstrated significant antiproliferative activity.[5]
The synthesis of such carboxamides from Ethyl 5-(trifluoromethyl)indole-2-carboxylate involves a multi-step process:
Step 1: Hydrolysis to the Carboxylic Acid
-
The ethyl ester of Ethyl 5-(trifluoromethyl)indole-2-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution.
-
The reaction mixture is heated to reflux until the starting material is consumed.
-
Acidification of the reaction mixture precipitates the 5-(trifluoromethyl)-1H-indole-2-carboxylic acid, which is then filtered and dried.
Step 2: Amide Coupling
-
The resulting carboxylic acid is activated using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU in an appropriate aprotic solvent like dimethylformamide (DMF).
-
The desired amine (e.g., phenethylamine) is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion.
-
The final product, the corresponding indole-2-carboxamide, is isolated and purified using standard chromatographic techniques.
Biological Significance of Derivatives
While Ethyl 5-(trifluoromethyl)indole-2-carboxylate itself is not reported to have significant biological activity, its derivatives have shown promise in several therapeutic areas:
-
Anticancer Agents: As mentioned, indole-2-carboxamide derivatives have been developed as potent dual inhibitors of EGFR and CDK2, exhibiting significant antiproliferative activity against various cancer cell lines.[5][6]
-
Antiviral Agents: The indole-2-carboxylate scaffold has been explored for the development of broad-spectrum antiviral agents. Derivatives have shown inhibitory activity against various RNA and DNA viruses, including influenza A and Coxsackie B3 virus.[7]
-
Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors. Derivatives of indole-2-carboxylates are being investigated as inhibitors of various kinases involved in cell proliferation and signaling pathways, such as GSK-3β.[8][9]
Conclusion
Ethyl 5-(trifluoromethyl)indole-2-carboxylate is a valuable and versatile building block in medicinal chemistry and drug discovery. Its trifluoromethyl-substituted indole core provides a strategic starting point for the synthesis of novel therapeutic agents with enhanced physicochemical and pharmacological properties. The demonstrated success in developing potent anticancer and antiviral compounds from this scaffold underscores its importance for researchers and scientists in the pharmaceutical industry. As the demand for more effective and targeted therapies continues to grow, the utility of well-designed, fluorinated intermediates like Ethyl 5-(trifluoromethyl)indole-2-carboxylate is set to expand.
References
- 1. Strategies for the Synthesis of Bioactive Molecules - Neil Garg [grantome.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
biological activity of trifluoromethylated indole derivatives
An In-depth Technical Guide to the Biological Activity of Trifluoromethylated Indole Derivatives
In the landscape of modern medicinal chemistry, the indole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] Its inherent ability to mimic peptide structures and interact with a wide array of biological targets has cemented its role as a cornerstone in drug discovery.[3] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has emerged as a powerful strategy to refine and enhance the therapeutic potential of these indole-based molecules.[4][5][6]
The trifluoromethyl group is far more than a simple methyl mimic. Its strong electron-withdrawing nature, high electronegativity, and metabolic stability can profoundly influence a molecule's physicochemical properties.[4][5][7][8] Introducing a CF₃ group can enhance lipophilicity, improve cell membrane permeability, block metabolic degradation, and increase binding affinity to target proteins.[9][10] These modifications are critical in transforming a promising compound into a viable drug candidate.[6]
This guide provides an in-depth exploration of the biological activities of trifluoromethylated indole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core therapeutic areas where these compounds show significant promise—oncology, inflammation, and infectious diseases—while providing the underlying mechanisms and field-proven experimental protocols to assess their activity. Our focus is not merely on the "what" but on the "why," explaining the causality behind experimental choices to empower your research and development endeavors.
Part 1: The Synergy of Indole and Trifluoromethylation in Anticancer Drug Discovery
The fusion of the indole nucleus with the trifluoromethyl group has yielded a rich pipeline of potent anticancer agents.[11][12] These compounds exert their effects through diverse mechanisms, including the inhibition of critical signaling pathways that drive tumor growth and proliferation.[11][13][14]
Mechanism of Action: Targeting Kinase Signaling and Apoptosis Induction
A primary mechanism by which trifluoromethylated indoles exhibit anticancer activity is through the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[15][16] Many indole derivatives are designed to compete with ATP at the kinase catalytic site, thereby blocking downstream signaling cascades responsible for cell growth and survival. The CF₃ group can enhance binding affinity within hydrophobic pockets of the kinase domain.
Furthermore, these derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. Mechanistic studies reveal that potent compounds can arrest the cell cycle, often at the G2/M phase, preventing cell division and leading to apoptosis.[16]
Below is a generalized signaling pathway illustrating the inhibition of a receptor tyrosine kinase (RTK) like EGFR by a trifluoromethylated indole derivative, leading to the blockage of pro-survival pathways and induction of apoptosis.
Caption: Inhibition of EGFR signaling by a CF₃-Indole derivative.
Quantitative Data Summary: In Vitro Cytotoxicity
The efficacy of novel anticancer compounds is initially quantified by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a critical metric.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |
| Amide Tagged CF₃-Indole | A549 (Lung) | Promising Activity | - | - | [17] |
| Amide Tagged CF₃-Indole | MCF7 (Breast) | Promising Activity | - | - | [17] |
| Indole-based 1,3,4-Oxadiazole | HCT116 (Colorectal) | 6.43 ± 0.72 | Erlotinib | 17.86 ± 3.22 | [15] |
| Indole-based 1,3,4-Oxadiazole | A549 (Lung) | 9.62 ± 1.14 | Erlotinib | 19.41 ± 2.38 | [15] |
| Penta-heterocycle Indole | K562 (Leukemia) | 0.01 | 5-Fluorouracil | - | [16] |
| Hydroxyl-bisindole | MOLT-3 (Leukemia) | Active | - | - | [18] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
Causality: This assay is chosen for its reliability, high throughput, and direct correlation between mitochondrial reductase activity (the target of the assay) and cell viability. A reduction in the conversion of MTT to formazan is a strong indicator of cytotoxicity or cytostatic activity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed approximately 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the trifluoromethylated indole derivative in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Part 2: Trifluoromethylated Indoles as Potent Anti-Inflammatory Agents
Chronic inflammation is a key pathological feature of many diseases. Trifluoromethylated indole derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory signaling pathways.[19][20][21]
Mechanism of Action: COX-2 Inhibition and NF-κB Pathway Suppression
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins (mediators of pain and inflammation). Some trifluoromethylated indoles have been identified as potent and selective COX-2 inhibitors.[19][21] The CF₃ group can fit into a hydrophobic side pocket of the COX-2 enzyme active site, contributing to selectivity over the COX-1 isoform and potentially reducing gastrointestinal side effects.[19]
Additionally, these compounds can suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[21] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting this pathway, trifluoromethylated indoles can broadly dampen the inflammatory response.[20]
Caption: Suppression of the NF-κB signaling pathway by a CF₃-Indole derivative.
Experimental Protocol: In Vivo Anti-Inflammatory Assessment (Carrageenan-Induced Paw Edema)
This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[22][23][24][25]
Causality: Carrageenan injection induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins and involves neutrophil infiltration.[25] Inhibition of edema in the later phase is indicative of COX inhibition, making this model particularly relevant for screening potential NSAID-like compounds.
Step-by-Step Methodology:
-
Animal Acclimation and Grouping:
-
Use male Wistar rats or Swiss albino mice (150-200g).
-
Acclimate the animals for at least one week under standard laboratory conditions (25±3°C, 12h light/dark cycle, free access to food and water).[25]
-
Divide animals into groups (n=4-6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (receiving different doses of the trifluoromethylated indole derivative).
-
-
Compound Administration:
-
Administer the test compound and control drugs orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation. The vehicle is typically a 1% w/v solution of carboxymethyl cellulose (CMC) or distilled water.[24]
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.[25]
-
Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Volume:
-
Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, and 4 hours.[25]
-
-
Data Analysis:
-
Calculate the percentage of edema (inflammation) at each time point for each animal:
-
% Edema = ((Vt - V₀) / V₀) * 100
-
Where Vt is the paw volume at time t and V₀ is the initial paw volume.
-
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group:
-
% Inhibition = ((% Edema_control - % Edema_treated) / % Edema_control) * 100
-
-
Analyze the data using statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.
-
Part 3: Antimicrobial Potential of Trifluoromethylated Indoles
The emergence of antibiotic-resistant pathogens is a global health crisis, necessitating the development of new antimicrobial agents.[26] Indole-based compounds, including those with trifluoromethyl groups, have demonstrated potent activity against a range of bacteria and fungi.[27][28]
Mechanism of Action: Diverse and Emerging Targets
The antimicrobial mechanisms of trifluoromethylated indoles are varied. Some compounds are thought to disrupt bacterial cell membrane integrity, while others may interfere with essential metabolic pathways or macromolecular synthesis.[28] For example, structure-activity relationship studies on some 1,3,4-oxadiazole derivatives containing a trifluoromethyl-indole moiety showed significant antibacterial activity.[27] The lipophilicity imparted by the CF₃ group may facilitate the compound's passage through the lipid-rich cell walls of bacteria.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[29][30][31][32] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[29]
Causality: This method is preferred for its efficiency, conservation of reagents, and ability to provide a quantitative result (the MIC value), which is essential for comparing the potency of different compounds and for guiding further development.
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[29]
-
Dilute this suspension in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[29]
-
-
Preparation of Compound Dilutions:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform two-fold serial dilutions by transferring 50 µL from each well to the subsequent well across the plate. Discard the final 50 µL from the last column.
-
-
Inoculation and Controls:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Crucial Controls:
-
Growth Control: Wells containing broth and inoculum, but no compound.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Positive Antibiotic Control: Wells containing a standard antibiotic (e.g., vancomycin, ciprofloxacin) to validate the assay.
-
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[29]
-
-
Determination of MIC:
-
After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
-
References
- 1. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery | Bentham Science [benthamscience.com]
- 2. From nature to drug discovery: the indole scaffold as a 'privileged structure'. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. asianpubs.org [asianpubs.org]
- 18. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles: Mastering anti-inflammation and analgesia while mitigating gastrointestinal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 23. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 24. ijpras.com [ijpras.com]
- 25. scielo.br [scielo.br]
- 26. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. apec.org [apec.org]
- 32. woah.org [woah.org]
A-Senior Application Scientist's Guide to 5-(Trifluoromethyl)indole in Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing their physicochemical and pharmacokinetic profiles. The trifluoromethyl (CF3) group, in particular, has emerged as a critical substituent for optimizing drug candidates. When appended to the privileged indole scaffold at the 5-position, it creates 5-(Trifluoromethyl)indole, a building block of immense value. This guide provides an in-depth technical analysis of this moiety, elucidating the causal relationships between its unique electronic properties and its effects on molecular behavior. We will explore its synthesis, reactivity, and impact on drug design, supported by field-proven protocols and case studies, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful building block.
Introduction: The Rationale for Fluorination in Drug Design
The indole nucleus is a ubiquitous feature in pharmaceuticals and natural products, prized for its versatile biological activities.[1] However, the optimization of indole-based drug candidates often faces challenges related to metabolic stability and bioavailability. The introduction of a trifluoromethyl (CF3) group is a well-established strategy to address these issues.[2] The CF3 group is a strong electron-withdrawing substituent with a compact steric profile and high metabolic stability, owing to the strength of the C-F bond.[2]
Placing the CF3 group at the 5-position of the indole ring creates a unique molecular entity. This strategic placement significantly modulates the electronic properties of the entire indole system, influencing its reactivity, lipophilicity, and receptor binding interactions, making it a highly sought-after building block in drug discovery.[3][4]
Physicochemical & Pharmacokinetic Profile: The "CF3 Effect"
The introduction of a 5-CF3 group dramatically alters the core properties of the indole scaffold. These changes are not merely incremental but are often transformative for a drug candidate's profile.
Key Property Modifications:
-
Lipophilicity: The CF3 group significantly increases lipophilicity (as indicated by a higher Hansch π value of +0.88), which can enhance absorption and membrane permeability.[2] This improved passage through biological membranes is often critical for reaching intracellular targets or crossing the blood-brain barrier.[2][4]
-
Metabolic Stability: The C-F bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF3 group highly resistant to oxidative metabolism.[2] Placing it at the 5-position can shield the aromatic ring from enzymatic degradation by cytochrome P450 enzymes, a common metabolic fate for indole-containing compounds.[4][5] This "metabolic blocking" effect can increase a drug's half-life and reduce patient-to-patient variability.[2]
-
Acidity of the Indole N-H: The potent electron-withdrawing nature of the CF3 group increases the acidity of the N-H proton of the indole ring. This modulation of pKa can alter hydrogen bonding interactions with target proteins and influence the compound's solubility and ionization state at physiological pH.[4]
-
Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other groups like methyl, chloro, or even nitro groups.[2][6][7] While sterically larger than a methyl group, its electronic properties are distinct, allowing chemists to probe structure-activity relationships (SAR) in ways that simple steric changes cannot achieve.[2]
Table 1: Comparative Physicochemical Properties
| Property | Indole (Parent) | 5-(Trifluoromethyl)indole | Causality of Change |
| Melting Point (°C) | 52-54 | 67-70 | Increased molecular weight and altered crystal packing. |
| Boiling Point (°C) | 253-254 | 256.7 (Predicted)[8] | Increased intermolecular forces. |
| pKa (N-H) | ~16.7 | ~15.9 (Predicted)[9] | Strong inductive electron withdrawal by the 5-CF3 group stabilizes the indolide anion. |
| logP (Predicted) | ~2.1 | ~3.0 | The CF3 group is highly lipophilic, increasing the overall partition coefficient. |
Synthetic Strategies for 5-(Trifluoromethyl)indole
Reliable and scalable access to this key building block is paramount. While numerous methods exist, a common and robust approach involves the cyclization of a suitably substituted aniline derivative.[1]
Example Protocol: Annulation of 2-Iodo-4-trifluoromethylaniline
A regioselective palladium-catalyzed coupling and annulation method provides a convenient route to 5-(Trifluoromethyl)indole and its derivatives.[1] This method showcases the power of modern cross-coupling chemistry to construct complex heterocyclic systems.
Workflow Diagram: Synthesis of 5-(Trifluoromethyl)indole
Caption: General workflow for indole synthesis via Pd-catalyzed coupling/annulation.
Step-by-Step Methodology:
-
Sonogashira Coupling: To a solution of 2-iodo-4-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, 2.0 eq).
-
Add the functionalized alkyne (e.g., trimethylsilylacetylene, 1.2 eq) dropwise at room temperature under an inert atmosphere (N2 or Ar).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting aniline.
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous NH4Cl and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield the crude ortho-alkynyl aniline intermediate.
-
Cyclization: Dissolve the crude intermediate in a polar aprotic solvent like DMF or NMP. Add a base such as potassium tert-butoxide or sodium ethoxide (2.0-3.0 eq).[10]
-
Heat the mixture (typically 80-120 °C) for several hours until cyclization is complete.
-
Final Purification: Cool the reaction, quench with water, and extract the product with an organic solvent. The crude product is then purified by flash column chromatography on silica gel to afford pure 5-(Trifluoromethyl)indole.[10]
Causality Note: The choice of a palladium catalyst is critical for the efficiency of the initial C-C bond formation. The subsequent base-mediated cyclization proceeds via an intramolecular attack of the aniline nitrogen onto the alkyne, a key step in forming the indole ring.[1]
Reactivity and Application in Synthesis
The 5-CF3 group acts as a powerful modulator of the indole ring's reactivity, primarily through its strong electron-withdrawing inductive effect. This deactivates the benzene portion of the indole towards electrophilic aromatic substitution while making the pyrrole ring, particularly the C3 position, the primary site for such reactions.[11]
Diagram: Electronic Effects on the Indole Core
Caption: Influence of the 5-CF3 group on the reactivity of the indole nucleus.
This predictable reactivity makes 5-(Trifluoromethyl)indole an excellent partner in various key transformations used in drug synthesis, such as N-arylations, C3-alkylations, and transition metal-catalyzed cross-coupling reactions.[3]
Case Studies in Drug Discovery
The true value of 5-(Trifluoromethyl)indole is demonstrated by its successful incorporation into clinical candidates and approved drugs. The CF3 group is rarely a passive placeholder; it is a deliberate design choice to overcome specific pharmacological hurdles.
Case Study 1: CB1 Receptor Positive Allosteric Modulators (PAMs)
-
Challenge: Early CB1 receptor PAMs, like ZCZ011, featured an aliphatic nitro group, which is often considered a liability in drug development due to potential toxicity and metabolic instability.[7]
-
Solution: Researchers designed and synthesized analogs where the nitro group was replaced by a trifluoromethyl group, a classic bioisosteric strategy.[7][12]
-
Outcome: The CF3-containing compounds were generally more potent than their nitro counterparts and, crucially, exhibited improved in vitro metabolic stability.[12] The lead CF3-analog showed promising efficacy in a mouse model of neuropathic pain, validating the bioisosteric replacement strategy.[7][12]
Table 2: SAR of Nitro vs. Trifluoromethyl Bioisosteres
| Compound Moiety | Relative Potency (CB1 PAM) | In Vitro Metabolic Stability | Rationale for Improvement |
| 3-Indolyl-nitromethane | Baseline | Lower | Nitro group prone to reduction. |
| 3-Indolyl-trifluoromethane | Increased | Improved | CF3 group is metabolically robust and alters electronic interactions favorably.[12] |
Case Study 2: Bicifadine (Non-opioid Analgesic)
-
Background: Bicifadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that was investigated as a non-opioid analgesic.[13][14] While it does not contain an indole, its development history highlights the rationale for using related fluorinated scaffolds to achieve desired CNS effects. The principles of using electron-withdrawing groups to modulate transporter affinity and pharmacokinetics are directly transferable.
-
Mechanism: Bicifadine's analgesic properties stem from its ability to prolong the action of norepinephrine and serotonin by inhibiting their respective transporters.[15][16] This mechanism is shared by many successful CNS drugs.
-
Relevance: The development of CNS agents like Bicifadine underscores the importance of fine-tuning physicochemical properties to achieve optimal brain penetration and target engagement.[16] The use of a 5-CF3-indole scaffold in a similar context would be a logical strategy to enhance lipophilicity for better blood-brain barrier penetration and to block metabolism, thereby increasing CNS exposure and duration of action.[2]
Diagram: Simplified Monoamine Reuptake Inhibition
Caption: Mechanism of action for a reuptake inhibitor, a common target for indole-based drugs.
Conclusion and Future Outlook
5-(Trifluoromethyl)indole is more than just a chemical intermediate; it is a powerful tool for molecular optimization. Its unique combination of the privileged indole scaffold and the property-enhancing trifluoromethyl group provides a robust platform for addressing common challenges in drug discovery, including metabolic instability, poor membrane permeability, and off-target activity.[3] The predictable influence of the 5-CF3 group on the reactivity of the indole core allows for its efficient incorporation into complex molecular architectures. As medicinal chemistry continues to demand compounds with increasingly refined pharmacokinetic and pharmacodynamic profiles, the strategic use of building blocks like 5-(Trifluoromethyl)indole will undoubtedly continue to grow, paving the way for the development of safer and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. 100846-24-0 CAS MSDS (5-(Trifluoromethyl)indole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 5-(Trifluoromethyl)indole | 100846-24-0 [chemicalbook.com]
- 11. Electrophilic Substitution Reactions of Indoles | Semantic Scholar [semanticscholar.org]
- 12. Document: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB<sub>1</sub> Receptor Positive Allosteric Modulat... - ChEMBL [ebi.ac.uk]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Bicifadine - Wikipedia [en.wikipedia.org]
- 15. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
Introduction: The Significance of Spectroscopic Characterization in Drug Discovery
For researchers and scientists engaged in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of the entire discovery and development pipeline. Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate, a molecule of interest within the broader class of indole derivatives, presents a unique set of spectroscopic characteristics that are critical to verify its identity, purity, and conformational properties. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. The introduction of a trifluoromethyl group at the 5-position significantly modulates the electronic properties of the indole ring, which in turn influences its biological activity and metabolic stability.
Molecular Structure and Its Spectroscopic Implications
The structure of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate, with its distinct functional groups, dictates its spectroscopic fingerprint. The interplay between the aromatic indole core, the electron-withdrawing trifluoromethyl group, and the ethyl ester moiety at the 2-position gives rise to a unique set of signals in each analytical technique.
Caption: Molecular structure of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for identifying the number and connectivity of hydrogen atoms in a molecule. For ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the indole N-H, the aromatic protons, and the protons of the ethyl ester group.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | 8.5 - 9.5 | br s | - | 1H |
| H-4 | ~7.9 | d | ~0.8 | 1H |
| H-6 | ~7.5 | dd | ~8.7, ~1.5 | 1H |
| H-7 | ~7.4 | d | ~8.7 | 1H |
| H-3 | ~7.2 | s | - | 1H |
| -OCH₂CH₃ | 4.3 - 4.5 | q | ~7.1 | 2H |
| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7.1 | 3H |
These are predicted values and may vary based on solvent and experimental conditions.
Interpretation of the ¹H NMR Spectrum
-
Indole N-H: The proton on the nitrogen of the indole ring is expected to be the most downfield signal, appearing as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
-
Aromatic Protons: The trifluoromethyl group at C-5 is a strong electron-withdrawing group, which will deshield the protons on the benzene ring. H-4 is expected to be the most deshielded of the aromatic protons due to its proximity to the electron-withdrawing CF₃ group and will likely appear as a doublet with a small coupling constant from H-6. H-6 will be a doublet of doublets, coupling to both H-7 (ortho-coupling, larger J value) and H-4 (meta-coupling, smaller J value). H-7 will appear as a doublet due to ortho-coupling with H-6. The H-3 proton on the pyrrole ring is expected to be a singlet.
-
Ethyl Ester Protons: The methylene (-OCH₂-) protons will appear as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons will be the most upfield signal, appearing as a triplet due to coupling with the two methylene protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. The presence of the trifluoromethyl group will have a significant impact on the chemical shifts of the carbons in the benzene ring, and the carbon of the CF₃ group itself will show a characteristic quartet due to coupling with the three fluorine atoms.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 160 - 165 |
| C-7a | ~138 |
| C-2 | ~135 |
| C-3a | ~128 |
| C-5 | ~126 (q, J ≈ 32 Hz) |
| C-4 | ~122 (q, J ≈ 4 Hz) |
| C-6 | ~119 (q, J ≈ 4 Hz) |
| CF₃ | ~124 (q, J ≈ 272 Hz) |
| C-7 | ~112 |
| C-3 | ~109 |
| -OCH₂CH₃ | ~61 |
| -OCH₂CH₃ | ~14 |
These are predicted values and may vary based on solvent and experimental conditions.
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal.
-
Aromatic and Indole Carbons: The chemical shifts of the carbons in the indole ring will be influenced by the substituents. The carbon attached to the trifluoromethyl group (C-5) and the adjacent carbons (C-4 and C-6) will show splitting (quartets) due to coupling with the fluorine atoms. The C-F coupling constants are diagnostic, with the one-bond coupling to the CF₃ carbon being very large.
-
Ethyl Ester Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Sharp |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (ester) | 1700 - 1725 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-F Stretch | 1000 - 1350 | Strong |
| C-O Stretch (ester) | 1000 - 1300 | Strong |
Interpretation of the IR Spectrum
-
N-H Stretch: A sharp peak in the region of 3300-3500 cm⁻¹ is characteristic of the N-H bond in the indole ring.
-
C=O Stretch: A strong absorption band in the range of 1700-1725 cm⁻¹ is indicative of the carbonyl group of the ethyl ester.
-
C-F Stretches: The presence of the trifluoromethyl group will give rise to strong absorption bands in the 1000-1350 cm⁻¹ region.
-
Aromatic and Aliphatic C-H Stretches: These will appear at their characteristic frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate, the molecular ion peak and characteristic fragment ions are expected.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 257.06
-
Major Fragment Ions (m/z):
-
228: [M - C₂H₅]⁺ (loss of the ethyl group)
-
212: [M - OC₂H₅]⁺ (loss of the ethoxy group)
-
184: [M - COOC₂H₅]⁺ (loss of the entire ethyl carboxylate group)
-
Interpretation of the Mass Spectrum
The mass spectrum should show a clear molecular ion peak at m/z 257. The fragmentation pattern will likely involve the loss of the ethyl and ethoxy groups from the ester moiety, leading to the formation of stable acylium ions. Further fragmentation of the indole ring may also be observed.
Experimental Protocols
The following are generalized, self-validating protocols for the acquisition of spectroscopic data for a solid organic compound like ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity (resolution).
-
Acquire the ¹H NMR spectrum using a standard pulse program.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Caption: Workflow for NMR data acquisition.
IR Spectroscopy (ATR-FTIR)
-
Sample Preparation:
-
Place a small, representative amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Processing:
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Caption: Workflow for IR data acquisition.
Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionize the sample using electron impact (EI).
-
Scan a suitable mass range to detect the molecular ion and fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic losses and confirm the structure.
-
Caption: Workflow for MS data acquisition.
Conclusion
The comprehensive spectroscopic analysis of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate is essential for its unambiguous identification and characterization. This guide provides a detailed, predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS data of this molecule, based on established spectroscopic principles and data from analogous structures. By understanding the expected spectral features and following the outlined experimental protocols, researchers in drug discovery and development can confidently verify the structure and purity of their synthesized compounds, ensuring the integrity of their subsequent biological and pharmacological studies.
An In-depth Technical Guide to the Solubility of 5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester in Organic Solvents
Executive Summary
The successful progression of a chemical entity from discovery to a viable drug candidate is intrinsically linked to its physicochemical properties, among which solubility is paramount. 5-(trifluoromethyl)indole-2-carboxylic acid ethyl ester is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. A thorough understanding of its solubility profile in various organic solvents is critical for optimizing reaction conditions, developing robust purification strategies, and designing effective formulation pathways. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in fundamental physicochemical principles and analog data. It offers a predictive solubility profile, explains the causal factors behind its solvent interactions, and details a rigorous experimental protocol for empirical validation.
Introduction to the Solute: A Profile of this compound
This compound, identified by CAS Number 201929-84-2, is a substituted indole derivative. Its molecular structure is foundational to its solubility behavior.
-
Molecular Formula: C₁₂H₁₀F₃NO₂[1]
-
Molecular Weight: 257.21 g/mol [1]
-
Structure: The molecule consists of a bicyclic indole core, which is relatively nonpolar. Attached to this core are three key functional groups:
-
An ethyl ester group at the 2-position, which provides a site for hydrogen bond acceptance and contributes moderate polarity.
-
An indole nitrogen (N-H) , which can act as a hydrogen bond donor.
-
A trifluoromethyl (-CF₃) group at the 5-position, a powerful electron-withdrawing group that significantly increases the molecule's lipophilicity.[2][3]
-
The interplay of the flat, aromatic indole ring, the polar ester and N-H groups, and the highly lipophilic trifluoromethyl group results in a compound with a nuanced solubility profile, necessitating careful solvent selection for various applications.
Physicochemical Drivers of Solubility
The solubility of a solute in a given solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like." The balance of intermolecular forces between the solute and solvent molecules dictates the extent of dissolution. For this compound, the following properties are key.
Polarity and Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP indicates a greater preference for a nonpolar environment.
-
The calculated LogP for the parent compound, ethyl indole-2-carboxylate, is 3.22 .[4]
-
The calculated LogP for this compound is 3.36 .
The addition of the -CF₃ group increases the LogP, confirming its role in enhancing the molecule's lipophilicity.[2] This relatively high LogP value suggests that the compound will generally exhibit poor aqueous solubility but favorable solubility in less polar organic solvents.
The Influence of the Trifluoromethyl Group
The trifluoromethyl group is a critical determinant of this molecule's behavior. Its inclusion is a common strategy in medicinal chemistry for several reasons:
-
Increased Lipophilicity: The -CF₃ group is highly lipophilic and increases a molecule's ability to dissolve in fats, oils, and nonpolar solvents.[2] This is crucial for enhancing permeability across biological membranes.[2][3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation.[2][3]
-
Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the -CF₃ group strongly electron-withdrawing, which can influence the acidity of the nearby indole N-H proton and the molecule's binding affinities with biological targets.[2][5]
Hydrogen Bonding Capacity
The molecule possesses both a hydrogen bond donor (the indole N-H) and two hydrogen bond acceptor sites (the carbonyl and ether oxygens of the ethyl ester). This allows it to interact favorably with both protic solvents (like alcohols) and polar aprotic solvents (like acetone or ethyl acetate) that can accept hydrogen bonds.
Estimated Solubility Profile in Common Organic Solvents
While exhaustive experimental data for this specific molecule is not publicly available, a reliable qualitative and semi-quantitative solubility profile can be constructed based on its physicochemical properties, the known solubility of structural analogs, and established chemical principles. The following table summarizes the estimated solubility at ambient temperature (approx. 25 °C).
| Solvent Class | Solvent | Polarity Index | Estimated Solubility | Rationale for Estimation |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | Strong dipole moment and H-bond acceptor. Parent indole-2-carboxylic acid is highly soluble in DMSO. |
| N,N-Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO, a powerful polar aprotic solvent capable of strong dipole-dipole interactions. | |
| Tetrahydrofuran (THF) | 4.0 | High | Aprotic ether that effectively solvates moderately polar compounds. Good solvent for indole derivatives. | |
| Acetone | 5.1 | Medium to High | Ketone functionality can accept H-bonds from the indole N-H. Effective for many organic solids. | |
| Ethyl Acetate (EtOAc) | 4.4 | Medium | The ester functionality is similar to the solute's own, following the "like dissolves like" principle. | |
| Acetonitrile (MeCN) | 5.8 | Medium | Polar aprotic solvent, generally a good solvent for moderately polar compounds. | |
| Polar Protic | Methanol (MeOH) | 5.1 | Medium | Can both donate and accept H-bonds. Parent indole-2-carboxylic acid is soluble in methanol.[1] |
| Ethanol (EtOH) | 4.3 | Medium | Similar to methanol. Often used as a recrystallization solvent for indole esters, implying good solubility when hot. | |
| Chlorinated | Dichloromethane (DCM) | 3.1 | High | Effective at dissolving moderately polar to nonpolar compounds. Recrystallization of the parent ester from DCM/petroleum ether implies high solubility.[6] |
| Chloroform (CHCl₃) | 4.1 | High | Similar properties to DCM. | |
| Nonpolar Aromatic | Toluene | 2.4 | Low to Medium | Can engage in π-π stacking with the indole ring, but lacks polarity to interact with the ester. Parent acid has limited solubility.[1] |
| Nonpolar Aliphatic | Hexanes / Heptane | 0.1 | Insoluble to Low | Van der Waals forces are too weak to overcome the solute's crystal lattice energy and solvate its polar regions. |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain definitive quantitative data, the shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[2] It is a robust and reliable technique widely used in the pharmaceutical industry.[2]
Principle
An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period, allowing the system to reach equilibrium between the undissolved solid and the saturated solution. The concentration of the solute in the saturated solution is then measured, representing its solubility.
Workflow Diagram
References
- 1. 201929-84-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. Comments on prediction of the aqueous solubility using the general solubility equation (GSE) versus a genetic algorithm and a support vector machine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 175203-82-4 CAS MSDS (ETHYL 5-(TRIFLUOROMETHOXY)INDOLE-2-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. ethyl indole-2-carboxylate [stenutz.eu]
- 5. Ethyl 5-Bromoindole-2-carboxylate | 16732-70-0 [chemicalbook.com]
- 6. Ethyl 5-bromoindole-2-carboxylate (95%) - Amerigo Scientific [amerigoscientific.com]
The Trifluoromethyl Challenge: A Technical Guide to the Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products. The Fischer indole synthesis, a venerable and powerful reaction, has long been a go-to method for the construction of this privileged heterocycle. However, the introduction of the trifluoromethyl (CF₃) group—a substituent of profound importance in modern drug design for its ability to modulate metabolic stability, lipophilicity, and binding affinity—presents unique challenges to this classic transformation. This guide provides an in-depth exploration of the Fischer indole synthesis mechanism when applied to the preparation of trifluoromethylated indoles, offering field-proven insights and detailed protocols for navigating the electronic hurdles imposed by this potent electron-withdrawing group.
The Core Mechanism: An Electronic Tug-of-War
The Fischer indole synthesis is a multi-step, acid-catalyzed reaction that transforms a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[1][2][3] The generally accepted mechanism proceeds through several key stages, each of which is significantly influenced by the strong inductive effect of a trifluoromethyl substituent on the phenylhydrazine ring.
Hydrazone Formation
The reaction commences with the condensation of the arylhydrazine and the carbonyl compound to form the corresponding arylhydrazone.[1][4] This is a standard imine formation reaction. While generally a rapid and high-yielding step, the nucleophilicity of the hydrazine is a key factor. The presence of a trifluoromethyl group on the phenylhydrazine ring decreases the electron density of the hydrazine nitrogens, thereby reducing their nucleophilicity and potentially slowing down the rate of hydrazone formation compared to electron-rich or unsubstituted phenylhydrazines.
Tautomerization to the Ene-hydrazine
The resulting hydrazone then undergoes an acid-catalyzed tautomerization to its enamine isomer, the ene-hydrazine.[1][4] This equilibrium is crucial for setting up the subsequent sigmatropic rearrangement.
The[2][2]-Sigmatropic Rearrangement: The Rate-Determining Hurdle
The cornerstone of the Fischer indole synthesis is a[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine.[5][6] This concerted, pericyclic reaction forms the critical carbon-carbon bond that establishes the indole framework.[5][6] The rate of this step is highly sensitive to the electronic nature of the substituents on the aryl ring.
Electron-donating groups (EDGs) on the phenylhydrazine ring increase the electron density of the aromatic ring, making it more nucleophilic and accelerating the[2][2]-sigmatropic rearrangement. Conversely, the strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring, making it less nucleophilic and thus hindering this key bond-forming step.[5] This electronic deactivation often necessitates harsher reaction conditions—higher temperatures and stronger acids—to drive the reaction forward.[1]
Aromatization, Cyclization, and Elimination
Following the[2][2]-sigmatropic rearrangement, the resulting di-imine intermediate undergoes rearomatization, followed by an intramolecular cyclization to form a cyclic aminal.[7] The final step is the acid-catalyzed elimination of ammonia to afford the stable, aromatic indole ring system.[7]
Navigating the Trifluoromethyl Effect: Practical Considerations and Protocols
The electron-deficient nature of trifluoromethyl-substituted phenylhydrazines necessitates careful optimization of reaction conditions to achieve satisfactory yields.
Acid Catalysis: A Balancing Act
The choice of acid catalyst is critical. While Brønsted acids like sulfuric acid and hydrochloric acid are commonly used, Lewis acids such as zinc chloride, boron trifluoride, and aluminum chloride can also be effective.[8] For electron-deficient substrates, stronger acid systems are often required to promote the key rearrangement step. Polyphosphoric acid (PPA) is a particularly effective catalyst for these challenging cyclizations, often serving as both the acid and the solvent.[9] However, excessively harsh acidic conditions can lead to degradation of the starting materials or the product. Therefore, a screening of different acid catalysts and their concentrations is often necessary to find the optimal balance between reactivity and stability.
Temperature and Reaction Time
Elevated temperatures are typically required to overcome the higher activation energy of the[2][2]-sigmatropic rearrangement for trifluoromethylated substrates.[9] Reaction progress should be carefully monitored by thin-layer chromatography (TLC) to determine the optimal reaction time and to avoid product decomposition from prolonged heating. Microwave-assisted synthesis has emerged as a powerful technique to accelerate the reaction and improve yields, often allowing for shorter reaction times at elevated temperatures.[3]
Experimental Protocols
The following protocols provide a starting point for the synthesis of trifluoromethylated indoles. Optimization of specific conditions for different substrates is recommended.
Protocol 1: General Procedure for the Synthesis of Trifluoromethyl-Substituted Indoles using Polyphosphoric Acid (PPA)
This one-pot procedure is adapted for electron-deficient phenylhydrazines.
Materials:
-
Trifluoromethyl-substituted phenylhydrazine hydrochloride (1.0 eq.)
-
Ketone or aldehyde (1.0-1.2 eq.)
-
Polyphosphoric acid (PPA)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, combine the trifluoromethyl-substituted phenylhydrazine hydrochloride and the carbonyl compound.
-
Heat the mixture gently to form the hydrazone in situ.
-
Carefully add polyphosphoric acid to the reaction mixture with vigorous stirring. The amount of PPA should be sufficient to ensure a stirrable slurry.
-
Heat the reaction mixture to 100-160°C. The optimal temperature will depend on the specific substrates and should be determined empirically.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to approximately 100°C and carefully pour it onto crushed ice with stirring.
-
The crude indole product will precipitate. Collect the solid by filtration and wash thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Fischer Indole Synthesis of a Trifluoromethyl-Substituted Indole
This method can significantly reduce reaction times.
Materials:
-
(4-Trifluoromethylphenyl)hydrazine hydrochloride (1.0 eq.)
-
Cyclohexanone (1.1 eq.)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq.)
-
Ethanol
Procedure:
-
In a microwave vial, combine (4-trifluoromethylphenyl)hydrazine hydrochloride, cyclohexanone, and p-toluenesulfonic acid in ethanol.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 150°C for 15-30 minutes.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation: Substituent Effects on Yield
The following table provides a comparative overview of reported yields for the Fischer indole synthesis with phenylhydrazines bearing electron-donating, neutral, and electron-withdrawing substituents, highlighting the challenges associated with trifluoromethyl groups.
| Phenylhydrazine Substituent | Carbonyl Compound | Product | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Methoxy (EDG) | Cyclohexanone | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Reflux | 2 h | 76-85 | [10] |
| Unsubstituted | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | Acetic Acid | Reflux | 1 h | 76-85 | [1] |
| 4-Nitro (EWG) | Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitro-3H-indole | Acetic Acid/HCl | Reflux | 4 h | 30 | [11] |
| 4-Nitro (EWG) | 2-Methylcyclohexanone | 1-Methyl-8-nitro-1,2,3,4,5,10-hexahydrocarbazole | Acetic Acid | Reflux | 1.5 h | 40 | [11] |
| N-CF₃ | Phenylacetaldehyde | 1-(Trifluoromethyl)-2-phenyl-1H-indole | H₂SO₄/Methanol | 80 | - | 89 | [12] |
Note: Direct comparative yield data for CF₃-substituted phenylhydrazines under identical conditions to other substituted analogs is sparse in the literature, necessitating careful optimization for each specific substrate.
Regioselectivity in the Synthesis of Trifluoromethylated Indoles
When an unsymmetrical ketone is used in the Fischer indole synthesis, the formation of two regioisomeric indoles is possible. The regiochemical outcome is influenced by a combination of steric and electronic factors. For trifluoromethyl-substituted phenylhydrazines, the electron-withdrawing nature of the CF₃ group can significantly impact the regioselectivity of the[2][2]-sigmatropic rearrangement.
Generally, with a meta-substituted phenylhydrazine, cyclization can occur at either of the ortho positions. The strong electron-withdrawing nature of the trifluoromethyl group deactivates both ortho positions, but the position para to the CF₃ group will be less deactivated than the position ortho to it. This can lead to a preference for cyclization at the less deactivated ortho position. However, steric effects from the ketone can also play a significant role, and the final product ratio is often a complex interplay of these factors.[5] Computational studies can be a valuable tool for predicting the regiochemical outcome in these challenging cases.
Conclusion: A Powerful Tool with Nuanced Application
The Fischer indole synthesis remains a highly relevant and powerful tool for the synthesis of trifluoromethylated indoles, which are of immense interest in drug discovery. While the strong electron-withdrawing nature of the trifluoromethyl group presents significant mechanistic hurdles, particularly in the key[2][2]-sigmatropic rearrangement step, these challenges can be overcome through careful optimization of reaction conditions. By judiciously selecting acid catalysts, controlling reaction temperatures, and leveraging modern techniques such as microwave synthesis, researchers can successfully employ this classic reaction to access a wide range of valuable trifluoromethylated indole derivatives. A thorough understanding of the underlying mechanistic principles is paramount for the rational design of synthetic strategies and the efficient production of these important molecular building blocks.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. scribd.com [scribd.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Guide to Trifluoromethyl Group in Modulating Indole Bioactivity
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of the trifluoromethyl (CF3) group has emerged as a powerful tool to modulate the bioactivity of these indole derivatives. This technical guide provides a comprehensive overview of the multifaceted roles of the CF3 group in indole-based drug design. We will delve into the fundamental physicochemical properties of the CF3 group and elucidate how these characteristics translate into profound effects on the pharmacokinetic and pharmacodynamic profiles of indole-containing molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the trifluoromethyl group in their discovery and development endeavors.
The Trifluoromethyl Group: A Privileged Moiety in Drug Design
The trifluoromethyl group, -CF3, is a functional group derived from a methyl group by replacing all three hydrogen atoms with fluorine atoms.[1] This seemingly simple substitution imparts a unique and powerful combination of properties that are highly advantageous in medicinal chemistry.
Physicochemical Properties of the Trifluoromethyl Group
The profound impact of the CF3 group on molecular properties stems from the high electronegativity of fluorine atoms.[2][3] This creates a strong electron-withdrawing inductive effect, significantly influencing the electronic distribution within the molecule.[2][3]
Key properties include:
-
High Electronegativity: The CF3 group possesses a significant electronegativity, intermediate between that of fluorine and chlorine.[1] This property can influence the acidity or basicity of nearby functional groups.[1][3]
-
Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes.[3][4][5] This is a critical factor for improving the absorption and distribution of drug candidates.[4]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[2][6][7] This inherent strength makes the CF3 group exceptionally resistant to metabolic degradation by enzymes, often leading to a longer biological half-life for the drug.[3][4][8]
-
Steric Bulk: The trifluoromethyl group is bulkier than a methyl group and comparable in size to an isopropyl group.[2][6] This steric hindrance can influence how a molecule binds to its biological target.[3]
-
Bioisosterism: The CF3 group is often employed as a bioisostere for other atoms or groups, such as a chlorine atom or a methyl group.[1][6] This allows for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity.[1]
| Property | Value/Description | Impact on Bioactivity |
| Hansch-Fujita π constant | +0.88[2] | Increased lipophilicity, enhanced membrane permeability. |
| Van der Waals Volume | 39.8 ų[2] | Influences steric interactions with biological targets. |
| C-F Bond Dissociation Energy | ~485 kJ/mol[2] | High metabolic stability, resistance to enzymatic degradation. |
| Electronegativity (Pauling Scale of Fluorine) | 3.98[2] | Strong electron-withdrawing effect, modulates pKa of adjacent groups. |
Impact of the Trifluoromethyl Group on Indole Bioactivity
The introduction of a CF3 group onto the indole scaffold can dramatically alter its biological profile. These changes can be broadly categorized into effects on pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body).
Pharmacokinetic Modulation
-
Increased Metabolic Stability: A primary reason for incorporating a CF3 group is to block metabolic hotspots on the indole ring.[6][7] The robust C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life and bioavailability.[7][9]
-
Enhanced Membrane Permeability: The lipophilic nature of the CF3 group can improve a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[4][5][7]
Pharmacodynamic Modulation
-
Altered Receptor Binding Affinity: The electron-withdrawing properties and steric bulk of the CF3 group can significantly influence how a trifluoromethylated indole interacts with its protein target.[3][4][6] These interactions can lead to increased binding affinity and potency.[4] For example, the trifluoromethyl-2-pyridyl moiety in the anti-HIV drug Tipranavir contributes to multiple interactions at the enzyme active site.[10]
-
Modulation of pKa: The strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby acidic protons, making the compound more acidic.[3] This can be crucial for optimizing ionization at physiological pH, which in turn affects solubility, permeability, and target engagement.
Synthetic Strategies for Trifluoromethylated Indoles
The synthesis of trifluoromethylated indoles has been an area of intense research, with numerous methods developed to introduce the CF3 group at various positions of the indole ring.
Direct Trifluoromethylation of Indoles
Direct C-H trifluoromethylation of the indole core is an attractive strategy. Various methods have been developed, although regioselectivity can sometimes be a challenge.[11][12]
-
Radical Trifluoromethylation: This approach often utilizes reagents like CF3SO2Na (Langlois' reagent) or Togni's reagents in the presence of an oxidant or under photoredox conditions to generate a CF3 radical, which then attacks the indole ring.[12][13][14]
-
Electrophilic Trifluoromethylation: Reagents such as Umemoto's reagents can be used for the electrophilic trifluoromethylation of indoles.[14]
Cyclization of Trifluoromethylated Precursors
Building the indole ring from precursors already containing the CF3 group is a common and often more regioselective approach.[11][15]
-
Domino Trifluoromethylation/Cyclization: A notable example is the synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines using a copper-CF3 reagent.[15][16][17] This domino reaction constructs the indole core with precise placement of the CF3 group.[16][17]
-
Fischer Indole Synthesis: The classical Fischer indole synthesis can be adapted using trifluoromethylated hydrazines.[18]
Experimental Protocol: Domino Synthesis of 2-(Trifluoromethyl)indoles
This protocol is adapted from the work of Ye et al.[17] and describes a one-pot synthesis of 2-(trifluoromethyl)indoles.
Materials:
-
2-Alkynylaniline derivative (1.0 equiv)
-
Fluoroform-derived CuCF3 reagent (3.0 equiv)
-
TMEDA (tetramethylethylenediamine) (3.0 equiv)
-
Anhydrous DMF (N,N-dimethylformamide)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 2-alkynylaniline derivative.
-
Add anhydrous DMF to dissolve the starting material.
-
Add the fluoroform-derived CuCF3 reagent and TMEDA to the reaction mixture.
-
Stir the reaction mixture at the appropriate temperature (e.g., 80 °C) for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(trifluoromethyl)indole.
Case Studies: Trifluoromethylated Indoles in Drug Discovery
The strategic incorporation of the trifluoromethyl group has led to the development of several successful drugs with an indole core.
-
Fluoxetine (Prozac): A selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[1][10] The trifluoromethyl group in fluoxetine is crucial for its activity and pharmacokinetic profile.[6]
-
CB1 Receptor Positive Allosteric Modulators: Research has shown that replacing an aliphatic nitro group with a trifluoromethyl group in a series of indole-based CB1 receptor positive allosteric modulators resulted in compounds with improved potency and metabolic stability.[19][20][21]
Characterization of Trifluoromethylated Indoles
Standard analytical techniques are employed to characterize newly synthesized trifluoromethylated indoles.
-
NMR Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation. 19F NMR is particularly useful for confirming the presence and chemical environment of the CF3 group.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[22]
-
X-ray Crystallography: Provides definitive proof of the three-dimensional structure of crystalline compounds.[15]
Computational Approaches in Designing Trifluoromethylated Indoles
Computational chemistry plays a vital role in understanding the impact of the CF3 group and in the rational design of new indole-based drug candidates.
-
Molecular Docking: Used to predict the binding mode and affinity of trifluoromethylated indoles to their biological targets.[23]
-
Quantum Mechanics (QM) Calculations: Can be used to study the electronic properties of the molecules and the nature of non-covalent interactions involving the CF3 group.[23]
Logical Workflow for Designing Trifluoromethylated Indole Bioactives
Caption: Workflow for the design and development of trifluoromethylated indole drug candidates.
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal for modulating the bioactivity of indole-containing molecules. Its unique combination of electronic and steric properties can be strategically employed to enhance metabolic stability, improve membrane permeability, and increase binding affinity. As synthetic methodologies for the precise introduction of the CF3 group continue to advance, we can expect to see an even greater number of innovative and effective trifluoromethylated indole-based drugs entering the clinical pipeline. The continued integration of computational modeling with synthetic and biological evaluation will further accelerate the discovery and development of next-generation therapeutics built upon this privileged scaffold.
References
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-(Trifluoromethyl)indole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus, a cornerstone of medicinal chemistry, has been the foundation for numerous therapeutic agents. Its strategic modification with fluorine-containing substituents has ushered in a new era of drug design, enhancing pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of a particularly significant member of this class: 5-(trifluoromethyl)indole-2-carboxylic acid and its derivatives. We will traverse the historical landscape of its discovery, from early synthetic strategies to modern, efficient methodologies. The guide will further dissect the diverse biological activities of these derivatives, offering a comprehensive overview of their applications in oncology, virology, and beyond. Through a detailed examination of structure-activity relationships, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this powerful scaffold in the pursuit of novel therapeutics.
The Dawn of a New Era: The Trifluoromethyl Group in Medicinal Chemistry
The introduction of the trifluoromethyl (CF3) group into organic molecules has proven to be a transformative strategy in drug discovery. This small, yet powerful, functional group imparts a unique combination of properties, including high electronegativity, metabolic stability, and increased lipophilicity. These attributes can significantly enhance a drug candidate's ability to cross cellular membranes, resist metabolic degradation, and bind to its target with greater affinity.[1] The strategic placement of the CF3 group on the indole ring, particularly at the 5-position, has given rise to a class of compounds with broad therapeutic potential.
A Historical Perspective: The Genesis of 5-(Trifluoromethyl)indole-2-carboxylic Acid
While a definitive seminal publication detailing the first synthesis of 5-(trifluoromethyl)indole-2-carboxylic acid remains elusive in early literature, its historical synthesis can be logically inferred through the development of related fluorinated indole compounds. The journey likely began with the synthesis of key precursors, most notably 5-(trifluoromethyl)isatin.
The Isatin Gateway: A Plausible Early Synthetic Route
Early explorations into fluorinated indole derivatives in the mid to late 20th century paved the way for the eventual synthesis of 5-(trifluoromethyl)indole-2-carboxylic acid. A common and logical pathway proceeds through the corresponding isatin derivative.
A plausible early synthesis is the reaction of 4-(trifluoromethyl)aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid to yield 5-(trifluoromethyl)isatin.
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)isatin
-
Step 1: Formation of the Isonitrosoacetanilide. 4-(trifluoromethyl)aniline is dissolved in hydrochloric acid. To this solution, an aqueous solution of chloral hydrate and hydroxylamine hydrochloride is added. The mixture is heated to reflux.
-
Step 2: Cyclization. After cooling, the supernatant is decanted, and the residual solid is treated with concentrated sulfuric acid with heating to induce cyclization.
-
Step 3: Purification. The reaction mixture is then poured over ice, and the precipitated 5-(trifluoromethyl)isatin is collected by filtration and can be further purified by recrystallization.
With 5-(trifluoromethyl)isatin in hand, a plausible subsequent step to obtain the target indole-2-carboxylic acid would be a Pfitzinger-type reaction, although the classic Pfitzinger reaction typically yields quinolines. A more direct conversion involves the hydrolysis of the isatin's amide bond followed by a rearrangement and reduction, or through other established indole syntheses starting from the corresponding aniline.
A more direct historical pathway to indole-2-carboxylic acids is the Reissert indole synthesis . This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. Applying this to the trifluoromethyl analog, one could envision the use of 2-nitro-4-(trifluoromethyl)toluene as a starting material.
Conceptual Historical Synthesis via Reissert Reaction:
-
Step 1: Condensation. 2-Nitro-4-(trifluoromethyl)toluene is reacted with diethyl oxalate in the presence of a strong base like potassium ethoxide to yield ethyl 2-(2-nitro-4-(trifluoromethyl)phenyl)-2-oxoacetate.
-
Step 2: Reductive Cyclization. The resulting ketoester is then subjected to reductive cyclization using a reducing agent such as zinc in acetic acid to afford 5-(trifluoromethyl)indole-2-carboxylic acid.
Modern Synthetic Methodologies: A Paradigm Shift in Efficiency
While these classical methods laid the groundwork, contemporary organic synthesis has ushered in more direct and efficient routes to 5-(trifluoromethyl)indole-2-carboxylic acid and its derivatives. These modern approaches often offer higher yields, greater functional group tolerance, and milder reaction conditions.
One notable modern approach is the Fischer indole synthesis , which remains a stalwart in indole chemistry. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.
Experimental Protocol: Fischer Indole Synthesis of Ethyl 5-(trifluoromethyl)indole-2-carboxylate
-
Step 1: Hydrazone Formation. 4-(Trifluoromethyl)phenylhydrazine is condensed with ethyl pyruvate in a suitable solvent, often with mild heating, to form the corresponding hydrazone.
-
Step 2: Cyclization. The resulting hydrazone is then treated with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) and heated to induce cyclization, yielding ethyl 5-(trifluoromethyl)indole-2-carboxylate.
-
Step 3: Saponification. The ester is subsequently hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution.
A Spectrum of Activity: Biological Applications of 5-(Trifluoromethyl)indole-2-carboxylic Acid Derivatives
The true value of the 5-(trifluoromethyl)indole-2-carboxylic acid scaffold lies in the diverse and potent biological activities exhibited by its derivatives. This core structure has served as a fertile ground for the development of novel therapeutic agents across multiple disease areas.
Anticancer Activity: A Multifaceted Approach to Oncology
Derivatives of 5-(trifluoromethyl)indole-2-carboxylic acid have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.
-
Kinase Inhibition: A number of 5-substituted-indole-2-carboxamides have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2] For instance, certain derivatives have shown potent antiproliferative activity against a panel of cancer cell lines with GI50 values in the nanomolar range.[2]
-
Inhibition of Apoptosis: Indole-based compounds have been designed as inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[3] By blocking the action of Bcl-2, these compounds can induce apoptosis in cancer cells.
| Derivative | Target(s) | Cancer Cell Line(s) | Activity (IC50/GI50) |
| 5i [2] | EGFR/CDK2 | Multiple | GI50 = 49 nM |
| 5j [2] | EGFR/CDK2 | Multiple | GI50 = 37 nM |
| 8a [4] | Not specified | KNS42 (Pediatric Glioblastoma) | IC50 = 2.34 µM |
| 8c [4] | Not specified | KNS42 (Pediatric Glioblastoma) | IC50 = 9.06 µM |
| U2 [3] | Bcl-2 | MCF-7 | IC50 = 1.2 µM |
Antiviral Activity: Combating Viral Infections
The 5-(trifluoromethyl)indole-2-carboxylic acid scaffold has also been a valuable starting point for the development of antiviral agents.
-
HIV-1 Integrase Inhibition: A significant body of research has focused on the design and synthesis of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme in the viral replication cycle.[5] Structural modifications of the indole core have led to compounds with potent inhibitory activity.[5]
| Derivative | Target | Activity (IC50) |
| 17a [5] | HIV-1 Integrase | 3.11 µM |
| 1 [5] | HIV-1 Integrase | 32.37 µM |
| 8f [6] | Cox B3 Virus | SI = 17.1 |
| 14f [6] | Influenza A | IC50 = 7.53 µmol/L |
Structure-Activity Relationships: Decoding the Molecular Blueprint for Potency
The biological activity of 5-(trifluoromethyl)indole-2-carboxylic acid derivatives is intricately linked to their molecular structure. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.
-
Substituents on the Indole Nitrogen: N-acylation of the indole nitrogen can significantly impact biological activity. In some cases, the free N-H is crucial for activity, while in others, substitution can modulate potency and selectivity.
-
Modifications at the 2-Position: The carboxylic acid at the 2-position is a key feature for the activity of many derivatives, particularly HIV-1 integrase inhibitors, where it is believed to chelate with essential metal ions in the enzyme's active site.[5] Esterification or amidation of this group can dramatically alter the biological profile.
-
Substituents at the 3-Position: The 3-position of the indole ring offers a valuable handle for introducing diversity. The nature and size of the substituent at this position can influence binding to the target protein and impact the overall potency of the compound.
-
The Role of the 5-Trifluoromethyl Group: The CF3 group at the 5-position is a critical determinant of activity. Its electron-withdrawing nature and lipophilicity contribute to enhanced membrane permeability and metabolic stability, often leading to improved pharmacokinetic properties.
Conclusion and Future Directions
The journey of 5-(trifluoromethyl)indole-2-carboxylic acid and its derivatives from a conceptual synthetic target to a validated and versatile pharmacological scaffold is a testament to the power of medicinal chemistry. The strategic incorporation of the trifluoromethyl group has unlocked a wealth of biological activities, leading to promising drug candidates in oncology and virology.
Future research in this area will undoubtedly focus on several key aspects:
-
Exploration of New Therapeutic Areas: The broad biological activity profile of these derivatives suggests that their therapeutic potential may extend beyond cancer and viral infections. Investigations into their efficacy in other disease areas, such as neurodegenerative and inflammatory disorders, are warranted.
-
Refinement of SAR and Lead Optimization: A deeper understanding of the nuanced structure-activity relationships will enable the design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
-
Development of Novel Synthetic Methodologies: The pursuit of more efficient, cost-effective, and environmentally friendly synthetic routes will be crucial for the large-scale production of these valuable compounds.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Pharmacological Applications of Substituted Indole-2-Carboxylates
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities. Among its myriad derivatives, substituted indole-2-carboxylates have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of pharmacological applications. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these compounds. We will delve into their applications as anticancer, antiviral, anti-inflammatory, and neuroprotective agents, supported by detailed experimental protocols, mechanistic diagrams, and a comprehensive review of the structure-activity relationships that govern their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the indole-2-carboxylate scaffold.
The Indole-2-Carboxylate Core: A Foundation for Pharmacological Diversity
The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets. The introduction of a carboxylate group at the 2-position, along with further substitutions on the indole ring and the carboxylate moiety, gives rise to a class of compounds with remarkable pharmacological diversity. The indole-2-carboxylate scaffold serves as a versatile template for the design of potent and selective therapeutic agents.[1][2][3]
The strategic placement of substituents on the indole nucleus allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications are critical for optimizing pharmacokinetic and pharmacodynamic parameters, leading to enhanced efficacy and reduced off-target effects.
Synthetic Strategies for Substituted Indole-2-Carboxylates
The synthesis of substituted indole-2-carboxylates is a well-established field, with several robust methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Fischer Indole Synthesis
A classic and widely used method for constructing the indole nucleus is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. For the synthesis of indole-2-carboxylates, pyruvic acid or its esters are commonly employed as the carbonyl component.[4]
Experimental Protocol: Fischer Indole Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate [5]
-
To a solution of 5-chloro-1H-indole-2-carboxylic acid (2 g, 10.22 mmol) in ethanol (50 ml), add a 5% HCl solution (50 ml).
-
Reflux the reaction mixture for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, reduce the reaction volume by half under vacuum.
-
The product will precipitate out of the solution. Filter the solid and wash with a mixture of acetone and water.
-
Evaporate the mother liquor to dryness to obtain an additional crop of the product.
-
Combine the solids to yield ethyl 5-chloro-1H-indole-2-carboxylate as an off-white solid.
Other Synthetic Approaches
While the Fischer synthesis is prevalent, other methods such as the Reissert, Madelung, and Nenitzescu indole syntheses offer alternative pathways to substituted indoles.[6] Photochemical cyclization of 2-anilinoacetoacetates has also been reported as a useful alternative to the traditional Bischler indole synthesis for preparing N-unsubstituted indole-2-carboxylic esters.[7] Further modifications, such as N-alkylation and derivatization of the carboxylate group, can be achieved through standard organic chemistry transformations.[8]
Diverse Pharmacological Applications
The true power of the substituted indole-2-carboxylate scaffold lies in its broad range of biological activities. By strategically modifying the substituents, researchers have developed compounds with potent anticancer, antiviral, anti-inflammatory, and neuroprotective properties.
Anticancer Agents
Substituted indole-2-carboxylates have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.
Mechanism of Action: Many indole-2-carboxylate derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. For example, certain derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[9] The p53 tumor suppressor gene and caspase proteins are also implicated in the apoptotic pathways induced by these compounds.[9]
A series of novel N-thiazolyl-indole-2-carboxamide derivatives have been shown to exhibit exceptional cytotoxicity against various cancer cell lines by inhibiting key protein kinases like EGFR, HER2, VEGFR-2, and CDK2, leading to cell cycle arrest at the G2/M phase and promoting apoptosis.[10] Furthermore, indole-2-carboxylic acid derived triazoles have demonstrated potential anticancer activity against MCF-7, HeLa, and HEK293 cell lines.[11]
Experimental Protocol: MTT Assay for Antiproliferative Activity [9]
-
Seed cancer cells (e.g., MCF-7, A549, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (substituted indole-2-carboxylates) and a vehicle control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Data Presentation: Anticancer Activity of Indole-2-Carboxamide Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 6i | MCF-7 | 6.10 ± 0.4 | [10] |
| 6v | MCF-7 | 6.49 ± 0.3 | [10] |
| Compound 15 | KNS42 | 5.04 | [12] |
| I(12) | MCF-7, HeLa, HEK293 | Potent | [11] |
Antiviral Agents
The indole-2-carboxylate scaffold has also been a fruitful source of antiviral agents, with activity against a range of RNA viruses.
Mechanism of Action: One of the key mechanisms of action for antiviral indole-2-carboxylates is the inhibition of viral enzymes essential for replication. For instance, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, an enzyme crucial for integrating the viral DNA into the host genome.[13][14][15][16] These compounds are thought to chelate with the two Mg²⁺ ions in the active site of the integrase.[6][13][15] Some indole-2-carboxamide compounds have displayed broad-spectrum antiviral activity, potentially by targeting a host factor that modulates cap-dependent translation.[17]
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay [14][15]
-
Prepare a reaction mixture containing recombinant HIV-1 integrase, a donor DNA substrate, and a target DNA substrate in a suitable buffer.
-
Add the test compounds (substituted indole-2-carboxylates) at various concentrations.
-
Initiate the reaction by adding MgCl₂.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and analyze the products by gel electrophoresis.
-
Quantify the amount of strand transfer product to determine the inhibitory activity of the compounds and calculate the IC50 values.
Data Presentation: HIV-1 Integrase Inhibitory Activity
| Compound | IC50 (µM) | Reference |
| 17a | 3.11 | [13][14] |
| 20a | 0.13 | [15][16] |
| Indole-2-carboxylic acid (1) | 32.37 | [14] |
Anti-inflammatory Agents
Chronic inflammation is a hallmark of many diseases, and indole-2-carboxylate derivatives have shown potential as anti-inflammatory agents.
Mechanism of Action: The anti-inflammatory effects of these compounds are often mediated by the inhibition of key inflammatory pathways. For example, an indole-2-carboxamide derivative, LG4, has been shown to alleviate diabetic kidney disease by inhibiting the MAPK-mediated inflammatory responses.[18] Specifically, it was found to directly bind to and inhibit JNK and ERK, leading to the suppression of NF-κB activation and the subsequent reduction of pro-inflammatory cytokines like TNF-α and IL-6.[18] Other indole carboxamide derivatives have also demonstrated analgesic and anti-inflammatory properties in animal models.[19][20]
Workflow for Evaluating Anti-inflammatory Activity
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 7. Synthesis of Indole-2-carboxylic Esters [combichemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 15. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. madbarn.com [madbarn.com]
- 18. An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. theaspd.com [theaspd.com]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Theoretical Calculations on the Electronic Properties of Trifluoromethyl Indoles
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethyl Indoles in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When functionalized with a trifluoromethyl (-CF3) group, the resulting trifluoromethyl indoles exhibit profoundly altered physicochemical and pharmacological properties.[2] The -CF3 group, a powerful electron-withdrawing substituent, can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] These enhanced characteristics make trifluoromethyl indoles highly sought-after building blocks in the design of novel therapeutics.[4] This guide provides an in-depth technical overview of the theoretical and computational methodologies used to elucidate the electronic properties of these crucial molecules, thereby empowering a more rational approach to drug design.
Theoretical Foundations: Understanding the Electronic Landscape
A deep understanding of the electronic properties of trifluoromethyl indoles is paramount for predicting their reactivity, intermolecular interactions, and ultimately, their biological activity. Modern computational chemistry provides a powerful toolkit for this purpose, with Density Functional Theory (DFT) being a particularly robust and widely used method.[5][6]
The Influence of the Trifluoromethyl Group
The trifluoromethyl group exerts a strong inductive electron-withdrawing effect (-I effect) on the indole ring system.[7] This has several important consequences:
-
Modulation of Aromaticity: The electron-withdrawing nature of the -CF3 group can alter the electron density distribution within the indole's aromatic system, influencing its reactivity in electrophilic and nucleophilic substitution reactions.
-
Increased Acidity of the N-H Bond: The withdrawal of electron density from the indole nitrogen increases the acidity of the N-H proton, which can have significant implications for hydrogen bonding interactions with biological receptors.[8]
-
Enhanced Dipole Moment: The high electronegativity of the fluorine atoms in the -CF3 group creates a strong local dipole, which can contribute to the overall molecular dipole moment and influence long-range electrostatic interactions.
Key Electronic Properties and Their Significance
Theoretical calculations allow us to quantify several key electronic properties that are critical for understanding the behavior of trifluoromethyl indoles:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.[9] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).[10]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.[11] A larger gap generally implies higher stability and lower reactivity.[10]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule.[12] It provides a visual representation of the electron density distribution, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[13] This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding and electrostatic interactions with receptor binding pockets.[3]
-
Dipole Moment: The molecular dipole moment is a measure of the overall polarity of a molecule. It plays a crucial role in solubility, membrane permeability, and interactions with polar environments in biological systems.
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines a standard workflow for performing theoretical calculations on the electronic properties of trifluoromethyl indoles using DFT.
Step 1: Molecular Structure Optimization
The first and most critical step is to obtain an accurate 3D structure of the trifluoromethyl indole molecule at its lowest energy conformation.
-
Initial Structure Generation: A 2D or 3D structure of the target molecule is created using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).
-
Geometry Optimization: A geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan). This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy structure on the potential energy surface.
Step 2: Selection of Computational Method and Basis Set for Electronic Property Calculations
For more accurate electronic properties, it is often beneficial to perform single-point energy calculations on the optimized geometry using a more sophisticated level of theory.
-
Functional Selection: The choice of DFT functional is crucial for obtaining accurate results. For many organic systems, hybrid functionals like B3LYP or M06-2X provide a good balance of accuracy and computational cost.[5][15]
-
Basis Set Selection: A larger and more flexible basis set will generally yield more accurate results. The 6-311++G(d,p) basis set is a popular choice for calculations on molecules containing heteroatoms and for describing non-covalent interactions.[15][16]
Step 3: Calculation of Electronic Properties
Once the level of theory is selected, the following properties can be calculated:
-
HOMO and LUMO Energies: These are standard outputs from most quantum chemistry software packages.
-
Molecular Electrostatic Potential (MEP): The MEP is typically calculated as a property on the electron density surface.
-
Dipole Moment: The dipole moment is also a standard output of electronic structure calculations.
-
Conceptual DFT Descriptors: From the HOMO and LUMO energies, several useful reactivity descriptors can be calculated:
-
Ionization Potential (I) ≈ -E_HOMO
-
Electron Affinity (A) ≈ -E_LUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Electronegativity (χ) = (I + A) / 2
-
Step 4: Analysis and Visualization of Results
The final step involves interpreting the calculated data and visualizing the results.
-
Data Extraction: The relevant data (energies, dipole moment, etc.) are extracted from the output files of the calculation.
-
Visualization: Molecular visualization software is used to display the 3D structures, HOMO and LUMO orbitals, and MEP maps.[9][11] This visual representation is crucial for gaining intuitive insights into the molecule's electronic structure and reactivity.
Illustrative Case Study: 5-(Trifluoromethyl)indole
To demonstrate the application of this protocol, let's consider the case of 5-(trifluoromethyl)indole.
Caption: Ball-and-stick model of 5-(Trifluoromethyl)indole.
Following the protocol described above, a DFT calculation at the B3LYP/6-311++G(d,p) level of theory would be performed on the optimized geometry of 5-(trifluoromethyl)indole. The results of such a calculation would provide the data summarized in the table below.
Table 1: Calculated Electronic Properties of 5-(Trifluoromethyl)indole
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 4.5 D |
Note: These are representative values and may vary slightly depending on the specific computational setup.
The relatively large HOMO-LUMO gap suggests that 5-(trifluoromethyl)indole is a moderately stable molecule. The significant dipole moment indicates its polar nature, which will influence its solubility and interactions with polar biological environments.
Caption: A typical workflow for the theoretical calculation of electronic properties.
Conclusion: Empowering Rational Drug Design
Theoretical calculations of electronic properties provide invaluable insights into the behavior of trifluoromethyl indoles at the molecular level. By understanding the distribution of electrons, the energies of frontier molecular orbitals, and the electrostatic potential, researchers can make more informed decisions in the drug design process. This computational approach, when used in conjunction with experimental studies, can accelerate the discovery and development of novel and more effective therapeutics based on the versatile trifluoromethyl indole scaffold. The methodologies outlined in this guide offer a robust framework for scientists to explore the electronic landscape of these important molecules, ultimately contributing to the advancement of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Quantum chemical investigation on indole: vibrational force field and theoretical determination of its aqueous pK(a) value [pubmed.ncbi.nlm.nih.gov]
- 6. Quantum Chemical Investigation on Indole: Vibrational Force Field and Theoretical Determination of Its Aqueous pKa Value (2013) | Andrea Pietropolli Charmet | 11 Citations [scispace.com]
- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
synthesis of 5-(trifluoromethyl)indole-2-carboxylic acid ethyl ester from 4-trifluoromethoxyaniline
An Application Note and Protocol for the Synthesis of Ethyl 5-(Trifluoromethoxy)indole-2-carboxylate
For inquiries, please contact: Senior Application Scientist, Chemical Synthesis Division Google AI Labs
**Executive Summary
This document provides a detailed, two-part protocol for the synthesis of ethyl 5-(trifluoromethoxy)indole-2-carboxylate, a key structural motif in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, 4-trifluoromethoxyaniline. The methodology is rooted in two of the most robust and well-established reactions in heterocyclic chemistry: the Japp-Klingemann reaction to form a stable arylhydrazone intermediate, followed by the acid-catalyzed Fischer indole synthesis for the final cyclization. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and critical safety information to ensure a successful and reproducible synthesis.
Introduction: The Significance of Fluorinated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-migraine triptan class of drugs.[1] The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, into these scaffolds can dramatically enhance their pharmacological properties. These enhancements often include increased metabolic stability, improved membrane permeability, and stronger binding affinity to target proteins, due to the unique electronic properties and lipophilicity of the fluorine atoms.
This application note details a reliable synthetic pathway to ethyl 5-(trifluoromethoxy)indole-2-carboxylate. The strategy ensures the regioselective placement of the trifluoromethoxy group at the 5-position of the indole ring, starting from the corresponding 4-substituted aniline. This is achieved through a Japp-Klingemann reaction, which avoids the isolation of the potentially unstable phenylhydrazine intermediate, followed by a classic Fischer indole cyclization.[2]
Overall Synthetic Pathway
The synthesis is a two-stage process starting from 4-trifluoromethoxyaniline (1) . First, a diazonium salt is generated and reacted with ethyl 2-methylacetoacetate (2) in a Japp-Klingemann reaction to yield the key hydrazone intermediate (3) . This intermediate is then cyclized under strong acid catalysis to afford the final product, ethyl 5-(trifluoromethoxy)indole-2-carboxylate (4) .
Caption: Overall two-step synthesis of the target indole (4).
Mechanistic Principles
A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.
The Japp-Klingemann Reaction
This reaction is a powerful method for synthesizing arylhydrazones from diazonium salts and β-keto esters.[2]
-
Diazotization: The primary aromatic amine is converted to a diazonium salt with nitrous acid, generated in situ from sodium nitrite and a strong acid.[3]
-
Azo Coupling: The electrophilic diazonium salt attacks the enolate of the β-keto ester (ethyl 2-methylacetoacetate), forming an azo compound.
-
Hydrolysis & Rearrangement: Under basic or neutral conditions, the acetyl group is cleaved, and the intermediate undergoes rearrangement to form the more stable hydrazone. This step drives the reaction to completion.
The Fischer Indole Synthesis
This reaction is the cornerstone of indole synthesis, proceeding via an acid-catalyzed intramolecular cyclization of an arylhydrazone.[4][5] The mechanism involves several key transformations:
References
Application Note: A Validated Protocol for the Saponification of Ethyl 5-(Trifluoromethyl)indole-2-carboxylate
Abstract
This document provides a comprehensive, field-tested protocol for the hydrolysis of ethyl 5-(trifluoromethyl)indole-2-carboxylate to its corresponding carboxylic acid, 5-(trifluoromethyl)indole-2-carboxylic acid. This transformation is a critical step in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings of the saponification reaction, provide a detailed step-by-step experimental procedure, and offer expert insights into process optimization and troubleshooting. The protocol is designed for researchers, medicinal chemists, and process development scientists who require a reliable and scalable method for this key synthetic conversion.
Introduction: The Significance of Trifluoromethylated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds.[1][2][3] The strategic incorporation of a trifluoromethyl (CF₃) group, particularly at the 5-position, can dramatically enhance a molecule's pharmacological profile.[4] The CF₃ group is highly electronegative and lipophilic, which can improve metabolic stability by blocking sites of oxidative metabolism, increase cell membrane permeability, and enhance binding affinity to target proteins.[4] Consequently, 5-(trifluoromethyl)indole-2-carboxylic acid is a highly sought-after building block in modern drug discovery.[4][5]
The most common and robust route to this valuable intermediate is through the hydrolysis of its corresponding ethyl ester. This process, known as saponification, involves the cleavage of the ester bond under basic conditions to yield a carboxylate salt, which is subsequently protonated to afford the desired carboxylic acid.[6][7]
Mechanistic Rationale and Experimental Design
The hydrolysis of an ester under basic conditions is a classic example of nucleophilic acyl substitution.[6] The reaction is not catalytic; the base is a reagent that is consumed in stoichiometric amounts.[7][8]
The mechanism proceeds in three key steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond. This results in the expulsion of the ethoxide ion (EtO⁻), a good leaving group.
-
Irreversible Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide ion (or any excess hydroxide). This acid-base reaction is highly favorable and essentially irreversible, driving the entire equilibrium towards the formation of the carboxylate salt and ethanol.[6][9]
To obtain the final product, the reaction mixture must be acidified in a separate workup step. This protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate from the aqueous solution.[6][9]
Choice of Reagents:
-
Base: Sodium hydroxide (NaOH) is a cost-effective and highly effective base for this transformation. Lithium hydroxide (LiOH) and potassium hydroxide (KOH) are also commonly used and can offer advantages in specific solvent systems.[9]
-
Solvent System: A mixture of an alcohol (like methanol or ethanol) and water is optimal. The alcohol ensures the solubility of the organic ester starting material, while water is necessary to dissolve the inorganic base (e.g., NaOH).[9]
Detailed Experimental Protocol
This protocol is optimized for a ~5 gram scale and can be adapted for larger or smaller quantities.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Ethyl 5-(trifluoromethyl)indole-2-carboxylate | ≥98% | Sigma-Aldrich | Starting material. |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | VWR, Fisher | Corrosive solid. Handle with care.[10] |
| Methanol (MeOH) | ACS Grade | Fisher Scientific | Flammable solvent. |
| Deionized Water (H₂O) | |||
| Hydrochloric Acid (HCl), concentrated | ~37%, ACS Reagent | Sigma-Aldrich | Highly corrosive. Use in a fume hood.[11] |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Flammable solvent for extraction. |
| Sodium Chloride Solution, saturated (Brine) | Used for washing during workup. | ||
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | Drying agent. |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
500 mL Beaker
-
500 mL Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[11][12][13]
-
Ventilation: Perform all steps in a certified chemical fume hood to avoid inhalation of solvent vapors and acid fumes.[11][12]
-
Handling Corrosives: Sodium hydroxide and concentrated hydrochloric acid are extremely corrosive and can cause severe burns.[10][12] Handle with extreme care. Always add acid to water, never the other way around.[13]
-
Spill Management: Keep appropriate spill kits (for both acids and bases) readily available.[12]
Step-by-Step Hydrolysis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 5-(trifluoromethyl)indole-2-carboxylate (5.0 g, 18.4 mmol).
-
Dissolution: Add methanol (50 mL) to the flask and stir until the solid is completely dissolved.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (1.47 g, 36.8 mmol, 2.0 equivalents) in deionized water (25 mL). Add this aqueous NaOH solution to the stirred solution of the ester at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 70-75 °C) using a heating mantle.
-
Reaction Monitoring: Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.
-
Workup - Dilution and Wash: Dilute the remaining aqueous residue with deionized water (50 mL). To remove any unreacted starting material or non-polar impurities, pour the solution into a separatory funnel and wash with ethyl acetate (2 x 50 mL). Discard the organic layers.
-
Acidification and Precipitation: Transfer the aqueous layer to a 500 mL beaker and cool it in an ice-water bath with stirring. Slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2 (verify with pH paper). A thick white precipitate of the carboxylic acid will form.
-
Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water (3 x 30 mL) to remove any residual salts.
-
Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight. The expected yield of 5-(trifluoromethyl)indole-2-carboxylic acid is typically >90%.
Visualization of the Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to the isolation of the final product.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. CCOHS: Sodium Hydroxide [ccohs.ca]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. igchemsolutions.com [igchemsolutions.com]
- 13. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
Application Notes and Protocols for Coupling Reactions of Ethyl 5-(Trifluoromethyl)indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The strategic introduction of a trifluoromethyl (-CF3) group, particularly at the 5-position, dramatically enhances the therapeutic potential of indole-based molecules. The -CF3 group is a powerful modulator of physicochemical properties, increasing lipophilicity for improved membrane permeability and enhancing metabolic stability by blocking oxidative pathways.[1][2] Ethyl 5-(trifluoromethyl)indole-2-carboxylate is a key building block that combines these advantages, offering a versatile platform for the synthesis of complex drug candidates through various palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of the application of ethyl 5-(trifluoromethyl)indole-2-carboxylate and its derivatives in key coupling reactions, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices.
The Influence of the Trifluoromethyl Group: An Electronic Perspective
The potent, electron-withdrawing nature of the trifluoromethyl group is the primary driver of the reactivity of the 5-(trifluoromethyl)indole scaffold. This electronic influence dictates the choice of catalysts, ligands, and reaction conditions. The -CF3 group deactivates the benzene portion of the indole ring, making C-H activation and nucleophilic aromatic substitution more challenging. Conversely, it can influence the regioselectivity of reactions on the pyrrole ring. Understanding these electronic effects is paramount for designing successful coupling strategies.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl Partners
The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds between aryl halides and organoboron compounds. To utilize ethyl 5-(trifluoromethyl)indole-2-carboxylate in this reaction, it must first be halogenated, typically at the 3, 4, or 7-position, to serve as the electrophilic partner.
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: The electron-deficient nature of the trifluoromethylated indole ring necessitates the use of electron-rich and sterically hindered phosphine ligands. These ligands, such as SPhos or XPhos, stabilize the palladium(0) active species and facilitate the oxidative addition step, which can be sluggish with electron-poor aryl halides.
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed. The choice of base is critical to activate the boronic acid for transmetalation without causing unwanted side reactions, such as hydrolysis of the ester group.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki Coupling of Ethyl 4-bromo-5-(trifluoromethyl)-1H-indole-2-carboxylate
| Parameter | Condition | Rationale |
| Halo-indole | Ethyl 4-bromo-5-(trifluoromethyl)-1H-indole-2-carboxylate | Serves as the electrophilic coupling partner. |
| Boronic Acid | Arylboronic acid (1.2 equiv) | The nucleophilic coupling partner. |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | A robust catalyst for cross-coupling reactions. |
| Base | K₂CO₃ (2.0 equiv) | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent system for Suzuki reactions. |
| Temperature | 90 °C | Provides sufficient energy for the reaction to proceed. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the palladium catalyst. |
Step-by-Step Procedure:
-
To an oven-dried flask, add ethyl 4-bromo-5-(trifluoromethyl)-1H-indole-2-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask with a septum and purge with nitrogen for 10-15 minutes.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture at 90 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Heck Coupling: Alkenylation of the Indole Core
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and an alkene. Similar to the Suzuki coupling, a halogenated derivative of ethyl 5-(trifluoromethyl)indole-2-carboxylate is required.
Causality Behind Experimental Choices:
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor. The addition of a phosphine ligand, such as triphenylphosphine (PPh₃), is often necessary to stabilize the active palladium species.
-
Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate is used to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to facilitate the reaction.
Reaction Mechanism: Heck Coupling
Caption: Catalytic cycle of the Heck reaction.
Protocol: Heck Coupling of Ethyl 3-iodo-5-(trifluoromethyl)-1H-indole-2-carboxylate
| Parameter | Condition | Rationale |
| Halo-indole | Ethyl 3-iodo-5-(trifluoromethyl)-1H-indole-2-carboxylate | The electrophilic partner. The C-I bond is more reactive than C-Br. |
| Alkenyl Partner | Alkene (e.g., n-butyl acrylate) (1.5 equiv) | The nucleophilic partner. |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium source. |
| Ligand | PPh₃ (4 mol%) | Stabilizes the active palladium catalyst. |
| Base | Et₃N (2.0 equiv) | Neutralizes the HI formed during the reaction. |
| Solvent | DMF | A polar aprotic solvent that facilitates the reaction. |
| Temperature | 100 °C | Provides the necessary activation energy. |
| Atmosphere | Nitrogen or Argon | Protects the catalyst from oxidation. |
Step-by-Step Procedure:
-
In a sealed tube, combine ethyl 3-iodo-5-(trifluoromethyl)-1H-indole-2-carboxylate (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Purge the tube with nitrogen.
-
Add DMF (5 mL) and Et₃N (2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the alkenylated indole.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, which are prevalent in pharmaceuticals.[3][4] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are highly effective.[5] These ligands promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate its coordination to the palladium center.
-
Solvent: Anhydrous, non-polar solvents such as toluene or dioxane are preferred to prevent catalyst deactivation.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A typical workflow for a Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of Ethyl 4-chloro-5-(trifluoromethyl)-1H-indole-2-carboxylate
| Parameter | Condition | Rationale |
| Halo-indole | Ethyl 4-chloro-5-(trifluoromethyl)-1H-indole-2-carboxylate | The electrophilic partner. Aryl chlorides are less reactive and require more active catalysts. |
| Amine | Primary or secondary amine (1.2 equiv) | The nucleophilic partner. |
| Catalyst | Pd₂(dba)₃ (2 mol%) | A common Pd(0) source. |
| Ligand | XPhos (4 mol%) | A bulky, electron-rich ligand that promotes the reaction of aryl chlorides. |
| Base | NaOt-Bu (1.4 equiv) | A strong base required for amine deprotonation. |
| Solvent | Toluene (anhydrous) | A non-polar solvent that is compatible with the reaction conditions. |
| Temperature | 110 °C | Higher temperature is often needed for less reactive aryl chlorides. |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst decomposition. |
Step-by-Step Procedure:
-
Inside a nitrogen-filled glovebox, add ethyl 4-chloro-5-(trifluoromethyl)-1H-indole-2-carboxylate (1.0 mmol), the amine (1.2 mmol), NaOt-Bu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to a vial.
-
Add anhydrous toluene (5 mL).
-
Seal the vial and heat at 110 °C with stirring for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the aminated indole.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes.[6][7]
Causality Behind Experimental Choices:
-
Dual Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the oxidative addition of the aryl halide, while a copper(I) co-catalyst (e.g., CuI) activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine or diisopropylamine, serves both as a base to deprotonate the alkyne and as a solvent.
-
Solvent: The reaction is often run in the amine base itself or with a co-solvent like THF or DMF.
Reaction Mechanism: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of Ethyl 3-iodo-5-(trifluoromethyl)-1H-indole-2-carboxylate
| Parameter | Condition | Rationale |
| Halo-indole | Ethyl 3-iodo-5-(trifluoromethyl)-1H-indole-2-carboxylate | The electrophilic partner. |
| Alkyne | Terminal alkyne (1.2 equiv) | The nucleophilic partner. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | A standard palladium catalyst for Sonogashira reactions. |
| Cu Co-catalyst | CuI (5 mol%) | Activates the alkyne. |
| Base/Solvent | Triethylamine (anhydrous) | Acts as both base and solvent. |
| Temperature | Room Temperature to 50 °C | Mild conditions are often sufficient. |
| Atmosphere | Nitrogen or Argon | Protects the catalysts from oxidation. |
Step-by-Step Procedure:
-
To a flask containing ethyl 3-iodo-5-(trifluoromethyl)-1H-indole-2-carboxylate (1.0 mmol), add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.05 mmol).
-
Purge the flask with nitrogen.
-
Add anhydrous triethylamine (10 mL) followed by the terminal alkyne (1.2 mmol).
-
Stir the reaction at room temperature or gently heat to 50 °C until the starting material is consumed.
-
Remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography to afford the 3-alkynyl indole derivative.
Applications in Drug Discovery
The functionalized 5-(trifluoromethyl)indole-2-carboxylates synthesized through these coupling reactions are valuable intermediates in the development of novel therapeutics. For instance, indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase.[8][9] The diverse substituents that can be introduced via these coupling methods allow for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. scribd.com [scribd.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Indole Nitrogen of Ethyl 5-(Trifluoromethyl)indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides detailed application notes and protocols for the derivatization of the indole nitrogen of ethyl 5-(trifluoromethyl)indole-2-carboxylate. This molecule is a valuable scaffold in medicinal chemistry, and its functionalization at the N-1 position is a critical step in the synthesis of a wide array of biologically active compounds. The presence of the electron-withdrawing trifluoromethyl group at the 5-position significantly influences the reactivity of the indole nitrogen, necessitating carefully optimized reaction conditions.
This document offers a detailed exploration of N-alkylation, N-acylation, and N-arylation strategies, providing both theoretical background and practical, step-by-step protocols. The methodologies described herein are designed to be robust and reproducible, enabling researchers to confidently synthesize novel derivatives for their discovery programs.
Introduction: The Significance of N-Derivatization
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Derivatization of the indole nitrogen (N-1 position) is a common strategy to modulate the pharmacological properties of indole-containing molecules. Substitution at this position can influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.
Ethyl 5-(trifluoromethyl)indole-2-carboxylate is a particularly interesting starting material due to the presence of the trifluoromethyl (-CF3) group. This group is a bioisostere for other functionalities and can enhance metabolic stability and binding affinity through favorable interactions with biological targets[1]. However, the strong electron-withdrawing nature of the -CF3 group decreases the nucleophilicity of the indole nitrogen, making its deprotonation and subsequent derivatization more challenging compared to unsubstituted indoles. This guide provides validated protocols to overcome these challenges.
N-Alkylation: Introducing Alkyl Moieties
N-alkylation of the indole ring is a fundamental transformation in medicinal chemistry. The choice of base and reaction conditions is critical, especially for electron-deficient indoles. A common and effective method involves the use of a moderately strong base in a polar aprotic solvent.
Causality Behind Experimental Choices:
The decreased nucleophilicity of the indole nitrogen in ethyl 5-(trifluoromethyl)indole-2-carboxylate necessitates a base strong enough to achieve significant deprotonation without causing unwanted side reactions, such as hydrolysis of the ethyl ester. Potassium hydroxide (KOH) in acetone offers a good balance of reactivity and selectivity[2]. Acetone serves as a polar aprotic solvent that can dissolve the indole substrate and the resulting indolide anion. The use of an aqueous solution of KOH is a practical and effective approach[2].
Experimental Protocol: General Procedure for N-Alkylation
This protocol is adapted from a general procedure for the alkylation of ethyl indole-2-carboxylate and is expected to be effective for the 5-(trifluoromethyl) derivative with potential minor adjustments in reaction time or temperature[2].
dot
Caption: Workflow for N-Alkylation of Ethyl 5-(Trifluoromethyl)indole-2-carboxylate.
Materials:
-
Ethyl 5-(trifluoromethyl)indole-2-carboxylate
-
Alkylating agent (e.g., methyl iodide, benzyl bromide, allyl bromide)
-
Potassium hydroxide (KOH)
-
Acetone
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl 5-(trifluoromethyl)indole-2-carboxylate (1.0 mmol) in acetone (10 mL) in a round-bottom flask, add an aqueous solution of KOH (3.0 mmol).
-
Stir the mixture at room temperature (20°C) for 30 minutes to facilitate the formation of the indolide anion.
-
Add the appropriate alkylating agent (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 2-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure N-alkylated product.
| Derivative | Alkylating Agent | Typical Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| N-Methyl | Methyl Iodide | 85-95 | 4.10 (s, 3H, N-CH₃), 7.5-8.0 (m, 3H, Ar-H), 7.2 (s, 1H, H-3), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, OCH₂CH₃) | 32.5 (N-CH₃), 61.5 (OCH₂), 14.3 (OCH₂CH₃), 105.0 (C-3), 110-140 (Ar-C), 161.0 (C=O) |
| N-Benzyl | Benzyl Bromide | 90-98 | 5.6 (s, 2H, N-CH₂), 7.1-8.0 (m, 8H, Ar-H), 7.0 (s, 1H, H-3), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, OCH₂CH₃) | 50.5 (N-CH₂), 61.5 (OCH₂), 14.3 (OCH₂CH₃), 106.0 (C-3), 110-140 (Ar-C), 160.5 (C=O) |
| N-Allyl | Allyl Bromide | 88-96 | 4.9 (d, 2H, N-CH₂), 5.9-6.1 (m, 1H, =CH), 5.1-5.3 (m, 2H, =CH₂), 7.5-8.0 (m, 3H, Ar-H), 7.2 (s, 1H, H-3), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, OCH₂CH₃) | 49.0 (N-CH₂), 61.5 (OCH₂), 14.3 (OCH₂CH₃), 105.5 (C-3), 110-140 (Ar-C), 118.0 (=CH₂), 132.0 (=CH), 160.8 (C=O) |
Note: The provided NMR data are estimations based on related structures and should be confirmed by experimental analysis.
N-Acylation: Installation of Acyl Groups
N-acylation introduces a carbonyl functionality directly attached to the indole nitrogen. This transformation is often more challenging than N-alkylation due to the reversible nature of the reaction and the potential for C-acylation. For electron-deficient indoles, activating the carboxylic acid is a common strategy.
Causality Behind Experimental Choices:
A robust method for the acylation of ethyl indole-2-carboxylates involves the use of a carboxylic acid in the presence of trifluoroacetic anhydride (TFAA) and a catalytic amount of phosphoric acid. TFAA acts as a powerful activating agent, forming a mixed anhydride with the carboxylic acid, which is highly electrophilic and readily reacts with the weakly nucleophilic indole nitrogen. Phosphoric acid serves as a catalyst to promote the reaction.
Experimental Protocol: General Procedure for N-Acylation
This protocol is based on a general method for the acylation of ethyl indole-2-carboxylates[3].
dot
Caption: Workflow for N-Acylation of Ethyl 5-(Trifluoromethyl)indole-2-carboxylate.
Materials:
-
Ethyl 5-(trifluoromethyl)indole-2-carboxylate
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Trifluoroacetic anhydride (TFAA)
-
Phosphoric acid (H₃PO₄)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Water (deionized)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (2.4 mmol) and phosphoric acid (0.27 mmol) in anhydrous acetonitrile (1.8 mL) at room temperature under an argon atmosphere, add trifluoroacetic anhydride (2.4 mmol).
-
Stir the mixture for 5-10 minutes.
-
Add a solution of ethyl 5-(trifluoromethyl)indole-2-carboxylate (0.8 mmol) in anhydrous acetonitrile to the reaction mixture.
-
Stir the reaction at room temperature for 1-6.5 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the N-acylated indole.
| Derivative | Carboxylic Acid | Typical Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| N-Acetyl | Acetic Acid | 70-85 | 2.7 (s, 3H, COCH₃), 7.6-8.2 (m, 3H, Ar-H), 7.3 (s, 1H, H-3), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, OCH₂CH₃) | 24.0 (COCH₃), 62.0 (OCH₂), 14.2 (OCH₂CH₃), 108.0 (C-3), 115-140 (Ar-C), 161.0 (CO₂Et), 169.0 (NCO) |
| N-Benzoyl | Benzoic Acid | 65-80 | 7.4-8.3 (m, 8H, Ar-H), 7.1 (s, 1H, H-3), 4.2 (q, 2H, OCH₂), 1.2 (t, 3H, OCH₂CH₃) | 62.5 (OCH₂), 14.0 (OCH₂CH₃), 109.0 (C-3), 115-140 (Ar-C), 128-135 (Ph-C), 160.5 (CO₂Et), 168.0 (NCO) |
Note: The provided NMR data are estimations based on related structures and should be confirmed by experimental analysis.
N-Arylation: Constructing C-N Bonds
N-arylation of indoles is a powerful transformation for the synthesis of compounds with applications in materials science and pharmaceuticals. Transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, are the most common methods for this purpose[4].
Causality Behind Experimental Choices:
Due to the reduced nucleophilicity of the indole nitrogen in the target molecule, catalyzed reactions are essential.
-
Ullmann Condensation: This classic copper-catalyzed reaction is a cost-effective method for N-arylation[5]. It typically requires an aryl halide (iodide or bromide), a copper catalyst (e.g., CuI), a ligand, and a base. The choice of ligand is crucial for achieving high yields under milder conditions[3][6].
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups[2]. It involves an aryl halide or triflate, a palladium catalyst, a phosphine ligand, and a base. The selection of the appropriate ligand is key to the success of the reaction.
Experimental Protocol: Ullmann-Type N-Arylation
This protocol is a general procedure for the copper-catalyzed N-arylation of indoles and may require optimization for the specific substrate[6].
dot ```dot graph Ullmann_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
A [label="Indole (1.2 mmol)\n+ CuI (5 mol%)\n+ K₃PO₄ (2.1 mmol)"]; B [label="Evacuate and\nbackfill with Argon"]; C [label="Add Ligand (10 mol%)\n+ Aryl Halide (1.0 mmol)\n+ Dioxane"]; D [label="Heat at 110°C\n(sealed tube)"]; E [label="Reaction Work-up\n(Cool, dilute with EtOAc,\nfilter, concentrate)"]; F [label="Purification\n(Column Chromatography)"]; G [label="N-Arylated Product"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Materials:
-
Ethyl 5-(trifluoromethyl)indole-2-carboxylate
-
Aryl halide (e.g., chlorobenzene, bromobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and NaOtBu (1.4 mmol).
-
Add ethyl 5-(trifluoromethyl)indole-2-carboxylate (1.2 mmol), the aryl halide (1.0 mmol), and anhydrous toluene.
-
Seal the tube and heat the mixture at 80-100°C until the starting material is consumed (monitor by TLC or GC/MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
| Derivative | Aryl Halide | Method | Typical Yield (%) |
| N-Phenyl | Iodobenzene | Ullmann | 60-80 |
| N-(4-Tolyl) | 4-Bromotoluene | Buchwald-Hartwig | 70-90 |
| N-(4-Methoxyphenyl) | 4-Bromoanisole | Buchwald-Hartwig | 75-95 |
Conclusion
The derivatization of the indole nitrogen of ethyl 5-(trifluoromethyl)indole-2-carboxylate provides access to a diverse range of novel chemical entities for drug discovery and development. The protocols outlined in this guide offer reliable and reproducible methods for the N-alkylation, N-acylation, and N-arylation of this important scaffold. The electron-withdrawing nature of the trifluoromethyl group necessitates careful selection of reagents and reaction conditions. By following these detailed procedures, researchers can efficiently synthesize libraries of N-substituted indole derivatives for biological evaluation.
References
- 1. 5-(TRIFLUOROMETHYL)INDOLE-2-CARBOXYLIC ACID ETHYL ESTER(201929-84-2) 1H NMR [m.chemicalbook.com]
- 2. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 3. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
large-scale synthesis of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
An Application Note for the Scalable Synthesis of Ethyl 5-(Trifluoromethyl)-1H-indole-2-carboxylate
Abstract
Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science, notable for its prevalence in pharmacologically active compounds. This application note provides a comprehensive, in-depth guide for its large-scale synthesis. We move beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that inform the chosen synthetic route. The protocol is grounded in the classic Fischer indole synthesis, selected for its efficiency and directness in assembling the target molecule from readily available precursors. This document details a robust, two-step process, offering field-proven insights into reaction optimization, scale-up considerations, safety protocols, and analytical validation, designed for researchers, chemists, and drug development professionals.
Strategic Rationale: Selecting the Optimal Synthetic Pathway
The synthesis of the indole nucleus is a foundational challenge in heterocyclic chemistry, with numerous named reactions developed for its construction. For the specific target, ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate , two primary strategies warrant consideration: the Leimgruber-Batcho synthesis and the Fischer indole synthesis.
-
Leimgruber-Batcho Synthesis: This powerful method constructs the indole ring from an o-nitrotoluene derivative.[1][2] While highly effective for producing indoles unsubstituted at the 2- and 3-positions, its application to our target would require a multi-step sequence to introduce the C2-carboxylate group post-cyclization, adding complexity and potentially lowering the overall yield.[3]
-
Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this reaction remains one of the most reliable and versatile methods for indole synthesis.[4][5] It involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from an arylhydrazine and a carbonyl compound. For our target, the reaction between 4-(trifluoromethyl)phenylhydrazine and ethyl pyruvate directly assembles the complete carbon-nitrogen framework in a convergent manner. This directness makes it the superior choice for both efficiency and scalability.
Therefore, this guide will focus exclusively on the Fischer indole synthesis, detailing a process optimized for high yield and purity on a large scale.
Reaction Mechanism: The Fischer Indole Synthesis
The synthesis proceeds in two distinct stages: the formation of a phenylhydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization and rearrangement. The accepted mechanism for the cyclization is a multi-step sequence involving a critical[6][6]-sigmatropic rearrangement.[4][7]
Figure 1: Mechanism of the Fischer Indole Synthesis.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, scalable protocol for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[8][9]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Mass/Volume | Supplier |
| 4-(Trifluoromethyl)phenylhydrazine | C₇H₇F₃N₂ | 176.14 | 1.0 | 176.1 g | Commercial |
| Ethyl Pyruvate | C₅H₈O₃ | 116.12 | 1.1 | 127.7 g | Commercial |
| Ethanol (200 Proof) | C₂H₅OH | 46.07 | - | 1.5 L | Commercial |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | - | - | ~1 kg | Commercial |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 4.0 L | Commercial |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~3.0 L | In-house |
| Brine | NaCl (aq) | - | - | 1.0 L | In-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~100 g | Commercial |
Part A: Synthesis of the Phenylhydrazone Intermediate
Causality: This initial condensation step forms the crucial precursor for the cyclization. Using a slight excess of the more volatile ethyl pyruvate ensures complete consumption of the valuable phenylhydrazine. Ethanol serves as an excellent solvent that facilitates dissolution and allows for easy removal post-reaction.
Protocol:
-
Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.
-
Charging Reagents: Charge the flask with 4-(trifluoromethyl)phenylhydrazine (176.1 g, 1.0 mol) and ethanol (1.0 L). Begin stirring to achieve a suspension.
-
Addition of Carbonyl: Add ethyl pyruvate (127.7 g, 1.1 mol) to the mixture dropwise over 15 minutes at room temperature. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenylhydrazine is consumed.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to induce crystallization.
-
Filtration: Collect the precipitated yellow solid by vacuum filtration. Wash the filter cake with cold ethanol (2 x 250 mL).
-
Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight.
-
Expected Yield: 250-265 g (91-97%) of the crude phenylhydrazone, which is typically used in the next step without further purification.
-
Part B: Acid-Catalyzed Cyclization to Ethyl 5-(Trifluoromethyl)-1H-indole-2-carboxylate
Causality: Polyphosphoric acid (PPA) is an excellent choice for this transformation on a large scale. It acts as both the acidic catalyst and the solvent, providing a highly effective medium for the high-temperature rearrangement while minimizing the total reaction volume.[6] The high viscosity of PPA necessitates robust mechanical stirring.
Protocol:
-
Setup: Equip a 5 L multi-neck reaction vessel with a high-torque mechanical stirrer, a temperature probe, a nitrogen inlet, and a bottom outlet valve.
-
Charging PPA: Charge the vessel with polyphosphoric acid (~1 kg). Begin stirring and heat to 80 °C to reduce its viscosity.
-
Addition of Hydrazone: Add the dried phenylhydrazone from Part A (e.g., 250 g, 0.91 mol) in portions over 30-45 minutes. The addition is exothermic; maintain the internal temperature between 90-100 °C by controlling the addition rate.
-
Reaction: After the addition is complete, heat the dark, viscous mixture to 110-115 °C and maintain for 2-3 hours. Monitor the reaction by TLC or HPLC for the disappearance of the hydrazone.
-
Quenching (Critical Step): Allow the mixture to cool to 80-90 °C. In a separate vessel, prepare a large beaker with crushed ice (~3 kg). Under vigorous stirring, slowly and carefully pour the hot reaction mixture onto the ice. This process is highly exothermic and will generate steam.
-
Neutralization & Extraction: The quenched mixture will be an acidic slurry. Slowly neutralize it by adding saturated sodium bicarbonate solution until the pH reaches 7-8. During neutralization, the product often precipitates as a solid. Transfer the entire mixture to a large separatory funnel and extract with ethyl acetate (3 x 1 L).
-
Washing: Combine the organic layers and wash with water (1 x 1 L) and then brine (1 x 1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the final product as a crystalline solid.[10]
-
Expected Yield: 185-200 g (79-85% yield from the hydrazone).[11]
-
Purity: >98% by HPLC.
-
Figure 2: Overall Experimental Workflow.
Scale-Up and Optimization Insights
Scaling this synthesis requires careful attention to several parameters to maintain yield and safety.
-
Catalyst Selection: While PPA is effective, other acids like sulfuric acid in ethanol or Lewis acids (e.g., ZnCl₂) can also be used.[6][12] PPA is often preferred for its dual role as solvent and catalyst, but its viscosity can be challenging. An alternative is using a high-boiling solvent like toluene with a catalytic amount of p-toluenesulfonic acid (p-TSA).[12]
-
Temperature Control: The cyclization step is exothermic, especially during the addition of the hydrazone to hot PPA. On a large scale, this must be controlled with an efficient cooling system to prevent runaway reactions and the formation of side products.
-
Work-up Procedure: The quench is the most hazardous part of the process. A "reverse quench," where the ice/water is added slowly to the cooled reaction mixture, can sometimes be easier to control in a jacketed reactor.
-
Purification: While recrystallization is effective, for very high purity requirements, silica gel chromatography may be necessary, although this is less ideal for multi-kilogram scale production.
Analytical Characterization
The identity and purity of the final product, ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate, should be confirmed using standard analytical techniques.
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the indole N-H proton (a broad singlet), and the ethyl ester group (a quartet and a triplet).
-
¹³C NMR: Will confirm the number of unique carbons in the molecule.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group.
-
Mass Spectrometry (MS): The molecular ion peak should match the calculated mass (257.21 g/mol ).[11]
-
HPLC: To determine the purity, typically >98%.
-
Melting Point: Comparison with literature values.
Safety and Handling
-
4-(Trifluoromethyl)phenylhydrazine: Hydrazine derivatives can be toxic and should be handled with care. Avoid inhalation and skin contact.[8]
-
Polyphosphoric Acid (PPA): Highly corrosive and hygroscopic. Reacts violently with water when hot. Wear acid-resistant gloves, clothing, and face protection.[13]
-
Trifluoromethylated Compounds: Handle in a well-ventilated area. While the final indole is generally stable, some trifluoromethylated intermediates can be reactive.[13]
-
Quenching: The quenching of the PPA mixture is extremely exothermic and must be performed with caution behind a blast shield. Ensure adequate cooling and slow addition.
Conclusion
The Fischer indole synthesis provides a direct, efficient, and scalable route to ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate. By carefully controlling reaction parameters, particularly temperature and the quenching process, this classic reaction can be reliably implemented on a large scale to produce high-purity material. This application note serves as a robust guide, blending detailed procedural steps with the critical scientific rationale required for successful synthesis in a research or production environment.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles [journalijar.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 11. appretech.com [appretech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: Strategic N-Alkylation of Ethyl Indole-2-Carboxylates
Abstract: The N-alkylated indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Ethyl indole-2-carboxylate is a particularly valuable starting material due to the activating effect of the C2-ester group, which enhances the acidity of the N-H proton. However, achieving selective N-alkylation over the competing C3-alkylation requires a nuanced understanding of reaction parameters. This document provides a comprehensive guide to the reaction conditions, mechanistic principles, and detailed protocols for the successful N-alkylation of ethyl indole-2-carboxylates, tailored for researchers in synthetic chemistry and drug development.
Scientific Foundation & Mechanistic Overview
The N-alkylation of an indole is fundamentally a nucleophilic substitution reaction. The process is initiated by the deprotonation of the indole nitrogen, which possesses a pKa of approximately 16-17, making it comparable in acidity to an alcohol.[1] The presence of an electron-withdrawing group, such as an ester at the C2 position, significantly increases the acidity of the N-H proton, facilitating its removal by a base.[1][2]
Once deprotonated, the resulting indolate anion is a potent nucleophile. However, it is an ambident nucleophile with two primary reactive sites: the N1-nitrogen and the C3-carbon. The regioselectivity of the subsequent alkylation is a delicate balance of kinetic versus thermodynamic control, heavily influenced by the choice of base, solvent, counter-ion, and temperature.[3] Generally, N-alkylation is the thermodynamically favored pathway, while C3-alkylation can be a kinetically competitive side reaction.[3]
Caption: General mechanism for N-alkylation of indoles.
Critical Reaction Parameters: A Guide to Optimization
The success and selectivity of the N-alkylation hinge on the careful selection of four key parameters.
| Parameter | Key Considerations & Scientific Rationale | Recommended Reagents/Conditions |
| Base | The base must be strong enough to deprotonate the indole N-H. Strong bases (e.g., NaH, KH) ensure complete formation of the indolate anion, which generally favors N-alkylation.[1][3] Milder bases (e.g., K₂CO₃, Cs₂CO₃, KOH) are often sufficient due to the enhanced acidity of the substrate and are safer for scale-up.[4][5] The counter-ion (Na⁺, K⁺, Cs⁺) can also influence regioselectivity.[3] | Forcing Conditions: NaH, KH Mild/Standard Conditions: KOH, K₂CO₃, Cs₂CO₃ |
| Solvent | The solvent's role is critical. Polar aprotic solvents like DMF and DMSO are excellent choices as they solvate the cation from the base, leaving a "naked" and highly reactive indolate anion that preferentially attacks at the nitrogen.[3][6] Ethereal solvents like THF are also common but may sometimes lead to lower N-selectivity.[3] For milder conditions, acetone is highly effective, particularly with KOH.[4][5] | High N-Selectivity: DMF, DMSO Commonly Used: THF, Acetonitrile Mild Conditions: Acetone |
| Alkylating Agent | Reactivity follows the typical halide trend: R-I > R-Br > R-Cl. Primary and benzylic halides are ideal substrates for the Sₙ2 reaction.[1] For alkylation with alcohols, a Mitsunobu reaction is the preferred method.[7][8] | Halides: Alkyl iodides, bromides, benzyl bromides Alcohols: Requires Mitsunobu conditions (DEAD/DIAD, PPh₃) |
| Temperature | Most reactions are conducted between room temperature and 80-100 °C. Higher temperatures can increase the reaction rate and often favor the formation of the more thermodynamically stable N-alkylated product.[3][6] Microwave-assisted protocols can dramatically reduce reaction times by enabling rapid heating to higher temperatures.[9][10] | Standard: 20 °C to 80 °C Microwave: 100 °C to 150 °C |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common and effective N-alkylation strategies.
Protocol 1: Classic N-Alkylation with Sodium Hydride (NaH)
This method is highly reliable for a wide range of alkyl halides and typically provides excellent yields with high N-selectivity.
-
Rationale: Sodium hydride, a strong non-nucleophilic base, irreversibly deprotonates the indole, ensuring the reaction proceeds exclusively through the indolate anion. DMF effectively solvates the sodium cation, enhancing the nucleophilicity of the nitrogen.[1][6]
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add ethyl indole-2-carboxylate (1.0 equiv).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.1–0.2 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1–1.2 equiv) portion-wise. Caution: Gas evolution (H₂) will occur.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear or homogeneous.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50–80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–12 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Mild N-Alkylation with Potassium Hydroxide (KOH) in Acetone
This protocol is exceptionally practical, avoiding hazardous reagents like NaH and using common, less toxic solvents. It is highly effective for reactive alkylating agents.[4][5]
-
Rationale: Despite being a milder base, KOH is sufficiently strong to deprotonate the acidic ethyl indole-2-carboxylate. The use of aqueous KOH in acetone creates a biphasic or slurry condition that proceeds efficiently.[4]
-
Preparation: In a round-bottom flask, dissolve ethyl indole-2-carboxylate (1.0 equiv) in acetone (approx. 0.1 M).
-
Base Addition: Add powdered or aqueous potassium hydroxide (3.0 equiv).
-
Stirring: Stir the resulting suspension vigorously at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (1.1 equiv) to the mixture.
-
Reaction: Continue stirring at room temperature. For less reactive halides, the mixture can be heated to reflux. Monitor the reaction by TLC (typically 2–8 hours).
-
Workup: Once the reaction is complete, remove the acetone under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography if necessary.
Protocol 3: N-Alkylation via Phase-Transfer Catalysis (PTC)
PTC is a powerful "green chemistry" technique that facilitates reactions between reagents in immiscible phases, often using aqueous bases with organic solvents, thereby avoiding anhydrous conditions.
-
Rationale: A phase-transfer catalyst, such as tetrabutylammonium bisulfate (Bu₄N⁺HSO₄⁻), transports the hydroxide ion (OH⁻) from the aqueous phase to the organic phase to deprotonate the indole. The resulting indolate anion is then paired with the bulky quaternary ammonium cation, making it highly soluble and reactive in the organic phase for alkylation.[11]
-
Setup: To a round-bottom flask, add ethyl indole-2-carboxylate (1.0 equiv), the alkylating agent (1.2 equiv), and a phase-transfer catalyst like Bu₄N⁺HSO₄⁻ (0.1 equiv).
-
Solvent Addition: Add an organic solvent (e.g., toluene or dichloromethane) and a 50% aqueous solution of NaOH.
-
Reaction: Stir the biphasic mixture vigorously at a temperature between room temperature and 70 °C. Vigorous stirring is essential to maximize the interfacial area.
-
Monitoring: Monitor the reaction by TLC or GC-MS until completion (typically 4–24 hours).
-
Workup: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Protocol 4: Mitsunobu N-Alkylation with Alcohols
This reaction allows for the direct N-alkylation using an alcohol, which is a poor electrophile on its own. It is renowned for its mild conditions and stereoinvertive nature if the alcohol is chiral.
-
Rationale: Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) form a phosphonium adduct. This adduct activates the alcohol, converting the hydroxyl group into a good leaving group. The indole nitrogen then acts as the nucleophile, displacing the activated oxygen.[7][8]
-
Preparation: To a flame-dried flask under a nitrogen atmosphere, dissolve ethyl indole-2-carboxylate (1.0 equiv), the desired alcohol (1.1 equiv), and triphenylphosphine (1.2 equiv) in anhydrous THF (0.1–0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DEAD or DIAD (1.2 equiv) dropwise to the stirred solution. Note: The reaction is often exothermic, and a color change (e.g., to a yellow/orange) is typically observed.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12–24 hours). Monitor by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product will contain triphenylphosphine oxide and the reduced hydrazide byproduct. Purification is typically achieved by direct flash column chromatography on silica gel.
Caption: A typical workflow for N-alkylation experiments.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently strong base: The base may not be strong enough to deprotonate the indole. 2. Poor quality reagents: The base may be old/deactivated; the solvent may not be anhydrous. 3. Unreactive alkylating agent: Alkyl chlorides or sterically hindered halides react slowly. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Use freshly opened or properly stored reagents and anhydrous solvents. 3. Switch to a more reactive alkylating agent (e.g., alkyl bromide or iodide). Consider adding a catalytic amount of NaI or KI to convert an alkyl chloride/bromide to the more reactive iodide in situ. |
| Poor Regioselectivity (Significant C3-Alkylation) | 1. Incomplete deprotonation: The neutral indole is present and reacts at the more nucleophilic C3 position.[3] 2. Solvent effects: Ethereal solvents like THF can sometimes favor C3-alkylation over polar aprotic solvents.[3] 3. Kinetic control: The reaction may be proceeding under kinetic control at low temperatures. | 1. Ensure complete deprotonation by using a stoichiometric amount of a strong base like NaH.[3] 2. Switch to a more polar aprotic solvent like DMF or DMSO to favor N-alkylation. 3. Increase the reaction temperature to favor the thermodynamically more stable N-alkylated product.[3] |
| Transesterification of the Ethyl Ester | Use of an alkoxide base in its corresponding alcohol solvent (e.g., NaOMe in methanol). | Avoid using alkoxide bases like sodium methoxide or sodium ethoxide. If an alkoxide is necessary, match it to the ester (e.g., use NaOEt with an ethyl ester), but it is generally better to use a non-nucleophilic base like NaH or a carbonate/hydroxide base.[4][5] |
| Difficult Purification | Mitsunobu byproducts (triphenylphosphine oxide and reduced hydrazide) can be difficult to separate. | For Mitsunobu reactions, try precipitating the triphenylphosphine oxide by adding a nonpolar solvent like hexanes or ether to the concentrated crude mixture and filtering. Alternatively, use polymer-supported PPh₃ for easier removal. |
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. collaborate.umb.edu [collaborate.umb.edu]
- 10. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
Application Notes & Protocols: Leveraging Ethyl 5-(Trifluoromethyl)indole-2-carboxylate in the Synthesis of Novel HIV-1 Integrase Inhibitors
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of HIV-1 Integrase and the Rise of Indole-Based Inhibitors
Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge. The virus's replication cycle relies on three key enzymes: reverse transcriptase, protease, and integrase.[1] Of these, HIV-1 integrase (IN) is an especially attractive therapeutic target because it has no human homologue, which suggests a potential for high selectivity and reduced off-target effects.[1] The integrase enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for establishing a productive and persistent infection.[1][2]
Inhibitors that block this process, known as Integrase Strand Transfer Inhibitors (INSTIs), have become a cornerstone of modern antiretroviral therapy.[1] The first generation of INSTIs, including Raltegravir and Elvitegravir, validated this mechanism, and second-generation drugs like Dolutegravir have shown improved potency and a higher barrier to resistance.[2]
Medicinal chemistry efforts have identified the indole scaffold as a privileged structure for developing novel HIV-1 inhibitors.[3] Specifically, indole-2-carboxylic acid derivatives have emerged as a potent class of INSTIs.[4][5] These compounds function by chelating the two divalent magnesium ions (Mg²⁺) within the enzyme's active site, effectively disabling its catalytic function.[4][6] This guide focuses on a key starting material, ethyl 5-(trifluoromethyl)indole-2-carboxylate , and its strategic application in the synthesis of next-generation HIV-1 integrase inhibitors.
The Strategic Importance of Ethyl 5-(Trifluoromethyl)indole-2-carboxylate
The selection of a starting material is a critical decision in a synthetic campaign, influencing reaction efficiency, purification, and the properties of the final compound. Ethyl 5-(trifluoromethyl)indole-2-carboxylate is a highly valuable building block for several strategic reasons:
-
The Indole-2-Carboxylate Core: The combination of the indole nucleus and the C2-carboxylate group forms the primary pharmacophore responsible for chelating the two Mg²⁺ ions in the integrase active site.[5][6] The ethyl ester serves as a robust and easily cleavable protecting group for the carboxylic acid, which must be in its free acid form for biological activity.
-
The 5-Trifluoromethyl Group: The -CF₃ group at the C5-position is a powerful electron-withdrawing group. Its inclusion can significantly influence the molecule's pharmacokinetic profile, metabolic stability, and binding affinity. It can engage in favorable hydrophobic interactions within the enzyme's binding pocket and potentially modulate the acidity of the indole N-H, affecting its reactivity in subsequent synthetic steps.
-
Versatility for Derivatization: The indole core provides multiple sites for synthetic modification (e.g., the N1, C3, and C6 positions), allowing for extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and resistance profiles.[4][6]
Below is a general workflow illustrating the synthetic strategy from this key building block to a potent INSTI.
Caption: General synthetic workflow from the starting material to a final inhibitor.
Experimental Protocols
The following protocols are detailed methodologies for key transformations in the synthesis of indole-2-carboxylic acid-based INSTIs. These are based on established literature procedures and highlight the causality behind experimental choices.[4][7]
Protocol 1: Synthesis of Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate via Fischer Indole Synthesis
This protocol describes a common method for synthesizing the core indole scaffold itself, which can then be used in subsequent diversification steps.
Objective: To synthesize the key starting material from commercially available precursors.
Rationale: The Fischer indole synthesis is a classic, reliable method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde. Using 4-(trifluoromethyl)phenylhydrazine and ethyl pyruvate provides a direct route to the desired scaffold.
Materials:
-
4-(Trifluoromethyl)phenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) in absolute ethanol (5 mL per mmol of hydrazine). Add ethyl pyruvate (1.1 eq) dropwise at room temperature. Stir the mixture for 2-4 hours. The formation of the hydrazone intermediate can be monitored by TLC.
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Cyclization (Indolization): To the crude hydrazone residue, add polyphosphoric acid (approx. 10 times the weight of the hydrazone). Safety Note: PPA is highly viscous and corrosive. Handle with care in a fume hood. Heat the mixture to 80-100 °C with vigorous mechanical stirring for 1-2 hours. The reaction will turn dark.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic aqueous slurry by adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious of CO₂ evolution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate as a solid.
Self-Validation:
-
Expected Yield: 60-75%.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR should show characteristic signals for the indole N-H (a broad singlet >10 ppm), aromatic protons, and the ethyl ester group (a quartet and a triplet).
Protocol 2: Amide Coupling to Install the Metal-Chelating Side Chain
This protocol details the hydrolysis of the ethyl ester followed by an amide coupling, a crucial step to install the side chain that often interacts with the viral DNA.[4]
Objective: To synthesize an N-(substituted benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide.
Rationale: The final active inhibitors require a free carboxylic acid at C2 to chelate Mg²⁺. However, amide coupling reactions are more efficient when starting from the carboxylic acid. This two-step sequence involves saponification of the ester, followed by a standard peptide coupling reaction to form the amide bond. The choice of a halogenated benzylamine (e.g., 2,4-difluorobenzylamine) is common in potent INSTIs.
Step A: Saponification of the Ethyl Ester
-
Reaction Setup: Dissolve ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate (1.0 eq) in a mixture of THF/Methanol/Water (e.g., 3:1:1 ratio).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Acidification: Cool the mixture to 0 °C and acidify with 1M HCl until the pH is ~2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 5-(trifluoromethyl)-1H-indole-2-carboxylic acid. This product is often used in the next step without further purification.
Step B: Amide Coupling
-
Reaction Setup: Suspend 5-(trifluoromethyl)-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM in a flask under a nitrogen atmosphere.
-
Coupling Reagent Activation: Add a coupling reagent such as EDC (1.2 eq) and an activator like HOBt (1.2 eq). Stir for 20-30 minutes at room temperature to form the active ester.
-
Amine Addition: Add the desired amine (e.g., 2,4-difluorobenzylamine, 1.1 eq) followed by a non-nucleophilic base like DIPEA (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the final amide.
Self-Validation:
-
Expected Yield: 70-90% for the coupling step.
-
Characterization: Confirm the final structure by ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the ethyl ester signals and the appearance of a new amide N-H signal and signals corresponding to the benzylamine moiety in the ¹H NMR spectrum are key indicators of success.
Mechanism of Action: How the Final Inhibitor Works
The derivatives synthesized from ethyl 5-(trifluoromethyl)indole-2-carboxylate act as Integrase Strand Transfer Inhibitors (INSTIs). Their mechanism relies on the precise positioning of key functional groups within the HIV-1 integrase catalytic site.
The core of the inhibitory action is the chelation of two essential Mg²⁺ ions by the oxygen atoms of the C2-carboxylate and the indole nitrogen (after deprotonation).[4][5] This coordination prevents the ions from participating in the catalytic transesterification reaction of strand transfer, thus halting the integration of viral DNA into the host genome. The halogenated benzyl group, installed via the amide coupling, often forms a crucial π-π stacking interaction with the viral DNA, further anchoring the inhibitor in the active site.[6]
Caption: Binding mode of an indole-2-carboxylate inhibitor in the integrase active site.
Structure-Activity Relationship (SAR) Data
Research has shown that modifications at various positions of the indole scaffold significantly impact inhibitory potency. The table below summarizes representative data for a series of indole-2-carboxylic acid derivatives, illustrating the importance of substitutions.[4]
| Compound ID | Substitution at C3 | Substitution at C6 | Integrase Inhibition IC₅₀ (µM)[4] | Cytotoxicity CC₅₀ (µM)[4] |
| Parent | H | H | > 40 | > 80 |
| 15 | p-Trifluorophenyl | H | 2.34 | > 80 |
| 18 | o-Fluorophenyl | H | 1.91 | 29.32 |
| 16b | H | p-Fluoroaniline | 1.70 | > 80 |
| 19a | p-Trifluorophenyl | p-Fluoroaniline | 1.15 | 45.14 |
| 20a | p-Trifluorophenyl | p-Bromoaniline | 0.13 | > 80 |
Analysis:
-
The unsubstituted parent compound is inactive, highlighting the necessity of functionalization.
-
Adding a long branch at the C3 position, such as a substituted phenyl group, significantly improves activity (compare Parent vs. 15 and 18 ). This suggests the branch interacts with a hydrophobic pocket near the active site.[4]
-
Introducing a halogenated aniline at the C6 position also markedly enhances potency (compare Parent vs. 16b ), likely due to the formation of π-π stacking interactions with viral DNA.[4]
-
Combining optimal substitutions at both C3 and C6, as in compound 20a , leads to a highly potent inhibitor with an IC₅₀ of 0.13 µM and low cytotoxicity.[4]
Conclusion
Ethyl 5-(trifluoromethyl)indole-2-carboxylate is a strategically vital and versatile starting material for the development of novel HIV-1 integrase inhibitors. Its inherent structural features provide the essential metal-chelating pharmacophore, while the trifluoromethyl group offers advantages for tuning molecular properties. The protocols and data presented herein demonstrate a clear and logical pathway from this key building block to highly potent anti-HIV-1 agents. The ability to systematically modify the indole core allows for fine-tuning of the molecule's interaction with the integrase active site, providing a robust platform for the discovery of next-generation INSTIs to combat the challenge of drug resistance.
References
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developments of indoles as anti-HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 5-(Trifluoromethyl)indole-2-carboxamide from its Ethyl Ester: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 5-(Trifluoromethyl)indole-2-carboxamide Scaffold
The indole-2-carboxamide framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds with a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group at the 5-position of the indole ring can significantly enhance a molecule's pharmacological profile. This is due to the unique properties of the CF3 group, which can improve metabolic stability, increase lipophilicity, and modulate receptor binding affinity. Consequently, 5-(trifluoromethyl)indole-2-carboxamide serves as a crucial building block in the synthesis of novel therapeutics.
This application note provides a comprehensive guide to the preparation of 5-(trifluoromethyl)indole-2-carboxamide from its corresponding ethyl ester, ethyl 5-(trifluoromethyl)indole-2-carboxylate. Two primary synthetic strategies are presented: a direct, one-step aminolysis of the ethyl ester and a robust, two-step sequence involving hydrolysis to the carboxylic acid followed by amidation. The causality behind experimental choices, detailed step-by-step protocols, and practical insights are provided to ensure successful synthesis and purification of the target compound.
Chemical Structures and Reaction Overview
The overall transformation involves the conversion of the ethyl ester functional group to a primary amide.
Caption: General transformation from the ethyl ester to the carboxamide.
Part 1: Direct Aminolysis of Ethyl 5-(Trifluoromethyl)indole-2-carboxylate
Theoretical Background
The direct conversion of an ester to an amide, known as aminolysis, is a nucleophilic acyl substitution reaction.[3][4] In this process, ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form the more thermodynamically stable amide. To drive the equilibrium towards the product, this reaction is typically carried out using a large excess of ammonia, often as a solution in an alcohol like methanol, and may require elevated temperatures and pressures.[5]
Caption: Simplified workflow of the direct aminolysis reaction.
Protocol 1: General Procedure for Direct Aminolysis
This protocol is a generalized procedure based on the fundamental principles of aminolysis. Optimization of reaction time and temperature may be necessary.
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Supplier |
| Ethyl 5-(trifluoromethyl)indole-2-carboxylate | C12H10F3NO2 | 257.21 | Commercially Available |
| Ammonia in Methanol (7N solution) | NH3 in CH3OH | - | Commercially Available |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Commercially Available |
| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | In-house preparation |
| Brine | NaCl (aq) | - | In-house preparation |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | Commercially Available |
Equipment:
-
Pressure vessel (e.g., a sealed tube or a Parr reactor)
-
Stir plate and magnetic stir bar
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a pressure vessel, dissolve ethyl 5-(trifluoromethyl)indole-2-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol. The volume of the ammonia solution should be sufficient to fully dissolve the starting material and provide a large excess of ammonia.
-
Reaction Conditions: Seal the vessel tightly and heat the reaction mixture to 80-100 °C with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and excess ammonia.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 5-(trifluoromethyl)indole-2-carboxamide by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
Expected Outcome:
The desired 5-(trifluoromethyl)indole-2-carboxamide should be obtained as a solid. The yield will depend on the specific reaction conditions and the efficiency of the purification.
Part 2: Two-Step Synthesis via Hydrolysis and Amidation
This approach offers a potentially more reliable and scalable alternative to direct aminolysis. It involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then activated and reacted with an ammonia source.
Caption: Workflow for the two-step synthesis.
Protocol 2A: Hydrolysis of Ethyl 5-(trifluoromethyl)indole-2-carboxylate
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Supplier |
| Ethyl 5-(trifluoromethyl)indole-2-carboxylate | C12H10F3NO2 | 257.21 | Commercially Available |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Commercially Available |
| Methanol (MeOH) | CH3OH | 32.04 | Commercially Available |
| Water (H2O) | H2O | 18.02 | Deionized |
| Hydrochloric Acid (1N HCl) | HCl | 36.46 | In-house preparation |
| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | Commercially Available |
| Brine | NaCl (aq) | - | In-house preparation |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | Commercially Available |
Procedure:
-
Reaction Setup: To a solution of ethyl 5-(trifluoromethyl)indole-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio), add sodium hydroxide (2.0-3.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the hydrolysis is complete, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the organic layer under reduced pressure to yield 5-(trifluoromethyl)indole-2-carboxylic acid as a solid. This product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
Protocol 2B: Amidation of 5-(Trifluoromethyl)indole-2-carboxylic Acid
This protocol utilizes 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by in-situ reaction with ammonia.[4]
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Supplier |
| 5-(Trifluoromethyl)indole-2-carboxylic Acid | C10H6F3NO2 | 229.16 | From Protocol 2A |
| 1,1'-Carbonyldiimidazole (CDI) | C7H6N4O | 162.15 | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | Commercially Available |
| Ammonium Hydroxide (28-30% solution) | NH4OH | 35.05 | Commercially Available |
| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | Commercially Available |
| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | In-house preparation |
| Brine | NaCl (aq) | - | In-house preparation |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | Commercially Available |
Procedure:
-
Activation of Carboxylic Acid: Dissolve 5-(trifluoromethyl)indole-2-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Add 1,1'-carbonyldiimidazole (CDI) (1.1-1.2 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours, or until the evolution of CO2 ceases and TLC indicates the formation of the acylimidazole intermediate.
-
Amidation: To the solution of the activated acid, add concentrated ammonium hydroxide (a large excess, e.g., 10-20 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the resulting crude product by silica gel column chromatography or recrystallization to afford pure 5-(trifluoromethyl)indole-2-carboxamide.
Safety and Handling
-
Ammonia: Ammonia solutions are corrosive and have a pungent, irritating odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Trifluoromethyl Compounds: While the target compound's specific toxicity may not be fully characterized, it is prudent to handle all trifluoromethyl-containing compounds with care. Avoid inhalation, ingestion, and skin contact.
-
Pressure Reactions: When performing reactions in a sealed vessel, ensure the vessel is rated for the intended temperature and pressure. Do not exceed the recommended limits and allow the vessel to cool completely before opening.
Characterization Data
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results for 5-(Trifluoromethyl)indole-2-carboxamide |
| ¹H NMR | Signals corresponding to the indole ring protons and the amide NH2 protons. |
| ¹³C NMR | Resonances for all carbon atoms, including the trifluoromethyl carbon and the amide carbonyl carbon. |
| ¹⁹F NMR | A singlet corresponding to the CF3 group. |
| Mass Spec (MS) | The expected molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). |
| Melting Point | A sharp melting point range. |
Conclusion
The preparation of 5-(trifluoromethyl)indole-2-carboxamide from its ethyl ester is a key transformation for the synthesis of various biologically active molecules. This application note provides two effective protocols to achieve this conversion. The direct aminolysis offers a more atom-economical, one-step route, while the two-step hydrolysis and subsequent amidation provide a potentially more reliable and scalable alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. By following the detailed procedures and safety precautions outlined herein, researchers can confidently synthesize this valuable building block for their drug discovery and development programs.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Domino Trifluoromethylation/Cyclization for the Synthesis of Trifluoromethylated Indoles
Introduction: The Strategic Value of Trifluoromethylated Indoles and Domino Synthesis
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group into the indole ring can dramatically enhance a molecule's pharmacological profile by improving its metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Consequently, the development of efficient and selective methods for synthesizing trifluoromethylated indoles is a high-priority area in drug discovery and development.
Traditional multi-step syntheses for these valuable compounds often suffer from drawbacks such as low overall yields, the need for stoichiometric and hazardous reagents, and poor atom economy. Domino reactions, also known as tandem or cascade reactions, offer an elegant solution by combining multiple bond-forming events in a single synthetic operation without isolating intermediates.[5][6][7] This approach significantly enhances synthetic efficiency, reduces waste, and allows for the rapid construction of molecular complexity from simple starting materials.
This guide provides an in-depth exploration of a powerful class of domino reactions: the trifluoromethylation/cyclization sequence for the direct synthesis of 2-(trifluoromethyl)indoles. We will delve into the mechanistic underpinnings of these reactions, present detailed protocols for their implementation, and discuss their substrate scope and limitations, providing researchers with the practical knowledge to leverage this chemistry in their own synthetic endeavors.
Core Concept: The Domino Trifluoromethylation/Cyclization Strategy
The fundamental principle of this domino reaction involves two key sequential events:
-
Trifluoromethylation: The reaction is initiated by the addition of a trifluoromethyl radical (CF₃•) or a related CF₃ species to an unsaturated precursor, typically an alkyne or an alkene.
-
Cyclization: The resulting trifluoromethylated intermediate undergoes a subsequent intramolecular cyclization to construct the indole ring system.
This strategy ensures the regioselective installation of the CF₃ group at the 2-position of the newly formed indole core, a position that can be challenging to functionalize directly using other methods.
Methodologies and Mechanistic Insights
Several distinct catalytic systems have been developed to achieve this transformation, each with its own set of advantages and mechanistic nuances.
Copper-Catalyzed Domino Reaction of 2-Alkynylanilines
A highly effective method utilizes a copper(I) trifluoromethylating reagent (CuCF₃), often derived from the inexpensive industrial byproduct fluoroform (CF₃H).[8][9][10][11] This approach is particularly noteworthy for its operational simplicity and the use of a readily available CF₃ source.
Reaction Scheme:
Caption: General scheme for Cu-catalyzed domino indole synthesis.
Mechanistic Pathway:
The reaction is proposed to proceed through the following key steps[8]:
-
Trifluoromethylcupration: The CuCF₃ reagent adds across the alkyne of the 2-alkynylaniline substrate. This step generates a vinyl-copper intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the aniline attacks the vinyl-copper species in an intramolecular fashion. This 5-endo-dig cyclization forms the five-membered pyrrole ring of the indole core.
-
Rearomatization: Subsequent steps, which may involve desulfonylation if an N-protected aniline is used, lead to the final, stable aromatic indole product.
It has been observed that N-tosyl or N-mesyl protecting groups on the aniline are often crucial for the reaction to proceed efficiently, likely by increasing the acidity of the N-H bond and facilitating the cyclization step.[8]
Caption: Proposed mechanism for the Cu-catalyzed domino reaction.
Visible-Light-Promoted Radical Cascade Cyclization
Photocatalysis offers a mild and environmentally friendly alternative for generating trifluoromethyl radicals from stable precursors.[12][13] These methods often operate at room temperature and without the need for transition metal catalysts. A common approach involves the use of an electrophilic trifluoromethylating agent, such as Umemoto's reagent, which can generate CF₃ radicals upon irradiation with visible light.[12][13]
Reaction Scheme:
Caption: General scheme for visible-light-induced radical domino cyclization.
Mechanistic Pathway:
The mechanism for this photocatalytic process is believed to be a radical chain reaction[12][13]:
-
Initiation: Upon irradiation with visible light, Umemoto's reagent undergoes homolysis to generate a trifluoromethyl radical (CF₃•).
-
Propagation - Step 1 (Addition): The highly reactive CF₃• adds to the terminal alkene of the substrate, forming a new carbon-centered radical intermediate.
-
Propagation - Step 2 (Cyclization): This new radical is positioned to undergo an intramolecular cyclization by attacking the electron-rich indole ring (typically a 6-exo-trig cyclization).
-
Termination/Rearomatization: The resulting radical intermediate is then oxidized and deprotonated to yield the final, stable heterocyclic product.
A key advantage of this method is that it can proceed without an external photocatalyst, as the Umemoto's reagent itself can be activated by light.[12][13]
Data Presentation: Substrate Scope & Reaction Conditions
The efficiency of these domino reactions can be influenced by the electronic properties of the substituents on the aniline or indole ring. The following table summarizes typical findings.
| Method | CF₃ Source | Catalyst/Conditions | Substrate | R Group on Aniline/Indole | Typical Yield | Reference |
| Copper-Catalyzed | CuCF₃ (from CF₃H) | TMEDA, 80 °C | 2-Alkynylaniline | Electron-donating (e.g., -OMe) | Good to Excellent | [8][9] |
| Copper-Catalyzed | CuCF₃ (from CF₃H) | TMEDA, 80 °C | 2-Alkynylaniline | Electron-withdrawing (e.g., -CN) | Moderate to Good | [8][9] |
| Photocatalytic | Umemoto's Reagent | Visible Light, rt | Alkene-tethered Indole | Electron-donating (e.g., -Me) | Good | [12][13] |
| Photocatalytic | Umemoto's Reagent | Visible Light, rt | Alkene-tethered Indole | Electron-withdrawing (e.g., -Br) | Moderate to Good | [12][13] |
Note: Yields are generalized. Please consult the specific literature for precise values.
Experimental Protocols
The following is a representative, detailed protocol for the copper-catalyzed domino trifluoromethylation/cyclization of a 2-alkynylaniline.
Protocol 1: Synthesis of 2-(Trifluoromethyl)-1-tosyl-1H-indole
Materials:
-
N-(2-ethynylphenyl)-4-methylbenzenesulfonamide (1 equiv.)
-
Copper(I) Trifluoromethyl (CuCF₃) Reagent (2 equiv.)
-
Tetramethylethylenediamine (TMEDA) (4 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
Workflow Diagram:
Caption: Experimental workflow for Cu-catalyzed indole synthesis.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add N-(2-ethynylphenyl)-4-methylbenzenesulfonamide (e.g., 0.5 mmol, 1.0 equiv.), followed by the CuCF₃ reagent (1.0 mmol, 2.0 equiv.).
-
Expertise & Experience: The use of an oven-dried flask and inert atmosphere is critical as copper reagents can be sensitive to moisture and air, which can lead to reduced yields. The order of addition (solids first) is standard practice.
-
-
Inert Atmosphere: Seal the flask and evacuate and backfill with dry nitrogen or argon three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (e.g., 2.5 mL, 0.2 M) via syringe, followed by TMEDA (1.0 mmol, 4.0 equiv.).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Trustworthiness: Consistent heating and stirring are essential for reproducibility. Monitoring the reaction ensures it is stopped at the optimal time to maximize yield and minimize byproduct formation.
-
-
Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(trifluoromethyl)-1-tosyl-1H-indole.
Conclusion and Future Outlook
Domino trifluoromethylation/cyclization reactions represent a powerful and efficient strategy for the synthesis of medicinally relevant 2-(trifluoromethyl)indoles. The methods discussed, from copper-catalyzed processes using fluoroform-derived reagents to metal-free, visible-light-induced radical cascades, offer a range of options to suit different synthetic needs and precursor availability. These reactions exemplify the principles of modern organic synthesis, prioritizing step-economy, efficiency, and the rapid generation of valuable molecular architectures. As the demand for complex fluorinated heterocycles continues to grow, further innovation in this field is anticipated, likely focusing on expanding the substrate scope, developing enantioselective variants, and harnessing even more sustainable and economical catalytic systems.
References
- 1. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 9. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols for the Custom Synthesis of Ethyl 5-(trifluoromethyl)indole-2-carboxylate from Gram to Kilogram Scale
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 5-(Trifluoromethyl)indole-2-carboxylic Acid Ethyl Ester
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound is a valuable building block in drug discovery, particularly for the development of novel therapeutics. This document provides a comprehensive guide to its custom synthesis, from laboratory-scale (grams) to pilot-plant scale (kilograms), with a focus on the robust and classic Fischer indole synthesis.
Synthetic Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a reliable and versatile method for constructing the indole ring.[3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[3][4] For the synthesis of ethyl 5-(trifluoromethyl)indole-2-carboxylate, the key starting materials are 4-(trifluoromethyl)phenylhydrazine and ethyl pyruvate.
The electron-withdrawing nature of the trifluoromethyl group on the phenylhydrazine ring can influence the rate and efficiency of the cyclization step. Therefore, the choice of a strong acid catalyst is crucial for driving the reaction to completion. Polyphosphoric acid (PPA) is an excellent choice for this transformation as it serves as both a catalyst and a solvent, promoting the necessary[5][5]-sigmatropic rearrangement and subsequent cyclization.[5][6][7]
Visualizing the Synthesis Workflow
Figure 1: Overall workflow for the synthesis of ethyl 5-(trifluoromethyl)indole-2-carboxylate.
Detailed Synthesis Protocols
Part 1: Laboratory Scale Synthesis (Gram Scale)
This protocol is suitable for the synthesis of 1-100 grams of the target compound.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a 10g scale) | Moles |
| 4-(Trifluoromethyl)phenylhydrazine | 176.14 | 6.85 g | 0.0389 |
| Ethyl pyruvate | 116.12 | 4.96 g (4.5 mL) | 0.0427 |
| Polyphosphoric acid (PPA) | - | 70 g | - |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated sodium bicarbonate solution | - | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | 120.37 | 10 g | - |
| Ethanol | 46.07 | 50 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a clean and dry 250 mL three-necked round-bottom flask, add polyphosphoric acid (70 g). Begin stirring and gently heat the PPA to approximately 60°C under a nitrogen atmosphere to reduce its viscosity.
-
Reagent Addition: In a separate beaker, dissolve 4-(trifluoromethyl)phenylhydrazine (6.85 g) in ethyl pyruvate (4.96 g). Slowly add this mixture to the warm, stirred PPA over 15-20 minutes. An exotherm may be observed; maintain the temperature below 80°C during the addition.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 95-100°C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to approximately 70°C and carefully pour it onto 300 g of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 70 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 75 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.
-
Purification: Purify the crude product by recrystallization from ethanol to yield ethyl 5-(trifluoromethyl)indole-2-carboxylate as a solid.[8]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The melting point should also be determined.
Part 2: Pilot Plant Scale Synthesis (Kilogram Scale)
This protocol outlines the considerations and procedures for scaling up the synthesis to produce 1-10 kilograms of the target compound.
Equipment:
-
Jacketed glass reactor (50-100 L) with a bottom outlet valve, equipped with a robust mechanical stirrer, temperature probe, and nitrogen inlet/outlet
-
Heating/cooling circulator for the reactor jacket
-
Addition funnel or pump for controlled reagent addition
-
Receiving vessel for quenching
-
Centrifuge or large-scale filtration apparatus
-
Drying oven (vacuum or convection)
Reagent Quantities (for a 1 kg scale):
| Reagent | Quantity |
| 4-(Trifluoromethyl)phenylhydrazine | 0.685 kg |
| Ethyl pyruvate | 0.496 kg |
| Polyphosphoric acid (PPA) | 7.0 kg |
| Dichloromethane (DCM) | 20 L |
| Saturated sodium bicarbonate solution | 15 L |
| Brine | 5 L |
| Anhydrous magnesium sulfate | 1.0 kg |
| Ethanol | 5 L |
Scaled-Up Procedure and Key Considerations:
-
Safety First: A thorough process safety review must be conducted before commencing any large-scale synthesis. This includes a Hazard and Operability (HAZOP) study to identify potential risks and mitigation strategies.
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
PPA Handling: PPA is viscous and corrosive. Use appropriate personal protective equipment (PPE) and handling procedures. Pre-heating the PPA in the jacketed reactor to 60-70°C will facilitate stirring and reagent addition.
-
Controlled Addition: The addition of the 4-(trifluoromethyl)phenylhydrazine and ethyl pyruvate mixture should be carefully controlled to manage the exotherm. Use an addition pump or a pressure-equalizing dropping funnel. Monitor the internal temperature closely and use the reactor's cooling system as needed to maintain the temperature below 80°C.
-
Reaction Monitoring: On a larger scale, direct sampling for TLC analysis may be more challenging. Establish a reliable in-process control (IPC) method, such as HPLC, to monitor the reaction's progress.
-
Quenching: The quenching of a large volume of hot PPA is a critical step. The reaction mixture should be transferred slowly and in a controlled manner into a separate, well-stirred vessel containing a large excess of ice and water. This should be done in a well-ventilated area due to the potential for splattering and the release of fumes.
-
Extraction and Phase Separation: For kilogram-scale extractions, allow adequate time for phase separation. The use of a bottom-outlet reactor can facilitate the separation of the aqueous and organic layers.
-
Purification: Recrystallization on a large scale may require a jacketed filtration vessel and a centrifuge to efficiently isolate the product. Ensure the chosen solvent is appropriate for the scale and equipment available.
-
Drying: The final product should be dried in a vacuum oven at a controlled temperature to remove residual solvents.
Process Safety and Handling
Hazard Identification and Mitigation:
-
4-(Trifluoromethyl)phenylhydrazine: This compound is toxic and an irritant. Handle in a well-ventilated fume hood, wearing appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Polyphosphoric Acid (PPA): PPA is corrosive and will cause severe burns upon contact. It reacts exothermically with water. Always wear acid-resistant gloves, a face shield, and a chemical-resistant apron when handling PPA.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and with appropriate respiratory protection if necessary.
-
Reaction Exotherm: The initial mixing of reagents and the quenching of PPA can be exothermic. Maintain good temperature control and perform additions slowly.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.
-
Spills: For small spills, absorb with an inert material and dispose of it as hazardous waste. For large spills, evacuate the area and follow institutional emergency procedures.
Analytical Characterization
The identity and purity of the synthesized ethyl 5-(trifluoromethyl)indole-2-carboxylate should be confirmed by the following analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups (e.g., N-H, C=O, C-F).
-
MS (Mass Spectrometry): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the final product with high accuracy.
Conclusion
The Fischer indole synthesis provides a reliable and scalable route for the production of ethyl 5-(trifluoromethyl)indole-2-carboxylate. By carefully controlling the reaction parameters and adhering to strict safety protocols, this valuable building block can be synthesized in quantities ranging from grams to kilograms. The detailed protocols and considerations presented in this application note are intended to guide researchers and process chemists in the successful execution of this synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester
Welcome to the technical support resource for the synthesis of 5-(trifluoromethyl)indole-2-carboxylic acid ethyl ester. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important fluorinated indole intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route and improve final product yield and purity.
The primary route for constructing this indole scaffold is the venerable Fischer Indole Synthesis, a powerful reaction first discovered by Emil Fischer in 1883.[1] This method involves the acid-catalyzed cyclization of an arylhydrazone, which is typically pre-formed from the corresponding arylhydrazine and a ketone or aldehyde.[2] In the context of our target molecule, the key reactants are (4-trifluoromethyl)phenyl)hydrazine and ethyl pyruvate .
The presence of the strong electron-withdrawing trifluoromethyl (-CF₃) group on the phenylhydrazine ring presents specific challenges. This group deactivates the aromatic ring, making the key[3][3]-sigmatropic rearrangement step of the Fischer synthesis more difficult and often requiring harsher reaction conditions, which can lead to side reactions and lower yields.[4][5] This guide provides troubleshooting strategies and optimized protocols to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the most likely causes?
A low or non-existent yield is a common but solvable issue. The problem can typically be traced back to one of four areas: reactant quality, catalyst choice, reaction conditions, or the inherent reactivity of the substrate.
-
Reactant Quality: The starting (4-trifluoromethyl)phenyl)hydrazine can be unstable and susceptible to oxidation. Using old or discolored hydrazine can significantly inhibit the reaction. It is highly recommended to use freshly purified hydrazine or a more stable salt form, such as the hydrochloride salt.[6]
-
Suboptimal Acid Catalyst: The Fischer indole synthesis is acid-catalyzed, and the choice and amount of acid are critical.[7] The electron-withdrawing -CF₃ group slows the reaction, often necessitating stronger acids or harsher conditions compared to syntheses with electron-donating groups.[4] If you are using a weak acid like acetic acid, consider switching to a stronger Brønsted acid like polyphosphoric acid (PPA) or a Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[1][6]
-
Inappropriate Temperature: The reaction is highly sensitive to temperature.[3] The key[3][3]-sigmatropic rearrangement requires sufficient thermal energy. If the temperature is too low, the reaction may stall at the hydrazone stage. Conversely, excessively high temperatures can cause degradation of the starting materials, intermediates, and the final indole product, leading to the formation of intractable tars.[3] Optimization is often required, starting with conditions reported for similar substrates.[6]
-
Poor Solvent Choice: The solvent must be able to dissolve the hydrazone intermediate and be compatible with the chosen acid and temperature. Glacial acetic acid can serve as both a solvent and a catalyst, while higher-boiling solvents like toluene or xylene can be used with other catalysts to achieve the necessary temperatures.[6][8]
Q2: I'm observing significant charring and the formation of dark, tarry byproducts in my reaction flask. How can I prevent this?
Tar formation is a sign of product or intermediate degradation, usually caused by overly harsh reaction conditions.
-
Temperature Control: This is the most critical factor. Avoid "hot spots" in the flask by ensuring efficient stirring. If refluxing, ensure the heating rate is controlled. It may be beneficial to run the reaction at a specific, optimized temperature (e.g., 80-100 °C) rather than at the solvent's reflux temperature.[6]
-
Reaction Time: Prolonged exposure to strong acid at high temperatures can degrade the desired indole. Monitor the reaction's progress using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed to prevent over-processing.
-
Acid Concentration: Using an excessive amount of a strong acid like PPA can promote side reactions. Titrate the amount of acid to find the minimum required for efficient conversion.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to byproduct formation.
Q3: My primary isolated material is the unreacted hydrazone intermediate. How can I drive the cyclization to completion?
Stalling at the hydrazone stage indicates that the activation energy for the cyclization is not being met.
-
Increase Catalyst Strength/Concentration: This is the most direct approach. If using a Brønsted acid, switch to a stronger one (e.g., from p-TsOH to H₂SO₄ or PPA). If using a Lewis acid, ensure it is anhydrous and used in sufficient quantity.[4]
-
Elevate the Temperature: Increase the reaction temperature in controlled increments (e.g., 10 °C at a time) to find the optimal point for cyclization without causing degradation. Using a higher-boiling solvent may be necessary.[3]
-
Ensure Anhydrous Conditions: Water can interfere with many Lewis acid catalysts and may hydrolyze the hydrazone. Ensure your solvent and reagents are dry, especially when using catalysts like ZnCl₂ or AlCl₃.
Q4: What is the most effective method for purifying the final product, this compound?
A robust purification strategy is essential for obtaining a high-purity product.
-
Aqueous Work-up: After the reaction is complete, cool the mixture and carefully quench it by pouring it into a large volume of ice-cold water or a saturated sodium bicarbonate solution to neutralize the acid catalyst. The crude product should precipitate as a solid.[4]
-
Extraction: If the product does not fully precipitate or oils out, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.[9] Wash the combined organic layers with water and then brine, and dry over an anhydrous salt like Na₂SO₄ or MgSO₄.
-
Recrystallization: This is often the most effective method for removing minor impurities. The crude solid can be recrystallized from a suitable solvent system, such as ethanol, methanol, or a mixture of ethyl acetate and hexanes.[4]
-
Silica Gel Chromatography: If recrystallization is insufficient, column chromatography is the next step. A typical mobile phase would be a gradient of ethyl acetate in hexanes.[10]
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the Fischer Indole Synthesis of this specific molecule?
The synthesis proceeds through several key steps, initiated by the formation of the hydrazone from (4-trifluoromethyl)phenyl)hydrazine and ethyl pyruvate. The subsequent acid-catalyzed cyclization follows the pathway outlined below.[1][11]
-
Protonation and Tautomerization: The hydrazone is protonated by the acid catalyst and then tautomerizes to form a more reactive ene-hydrazine intermediate.
-
[3][3]-Sigmatropic Rearrangement: This is the crucial, rate-determining step. The ene-hydrazine undergoes a concerted rearrangement, breaking the N-N bond and forming a new C-C bond at the ortho position of the aromatic ring. This temporarily disrupts the ring's aromaticity.
-
Rearomatization: A proton transfer restores the aromaticity of the six-membered ring, yielding a di-imine intermediate.
-
Cyclization and Elimination: The terminal amine attacks the imine carbon to form a five-membered ring (an aminal). Finally, acid-catalyzed elimination of ammonia (NH₃) occurs, leading to the formation of the stable, aromatic indole ring.
Caption: Fischer Indole Synthesis Workflow
Q2: How do I select the optimal acid catalyst for this reaction?
The choice of acid is critical and depends on the reactivity of your specific substrate.[12] Given the deactivating -CF₃ group, stronger acids are generally more effective.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | Polyphosphoric Acid (PPA), H₂SO₄, p-TsOH | High temp (80-150°C), often neat or in a high-boiling solvent | Strong, effective for deactivated substrates, readily available.[1] | Can cause charring/degradation if not controlled, PPA can be viscous and difficult to handle.[6] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Anhydrous solvent (Toluene, Acetic Acid), moderate to high temp | Can be milder than strong Brønsted acids, potentially reducing side reactions.[7] | Requires strictly anhydrous conditions, can be difficult to remove during work-up. |
| Acidic Solvents | Glacial Acetic Acid | Reflux (~118°C) | Acts as both catalyst and solvent, easy to handle and remove.[6] | Often not acidic enough for deactivated substrates, may lead to incomplete conversion. |
For the synthesis of this compound, Polyphosphoric Acid (PPA) or a combination of a Lewis acid like ZnCl₂ in glacial acetic acid are excellent starting points for optimization.
Q3: Is there an alternative to the standard Fischer Indole synthesis if it proves problematic?
Yes. If preparing or handling the (4-trifluoromethyl)phenyl)hydrazine is difficult, or if the standard Fischer cyclization gives poor yields, the Japp-Klingemann reaction provides an excellent alternative route to the necessary hydrazone intermediate.[7][13]
This method involves reacting an aryl diazonium salt (prepared from the corresponding aniline, 4-trifluoromethylaniline) directly with a β-keto ester (in this case, ethyl 2-methylacetoacetate). The resulting intermediate undergoes rearrangement and hydrolysis to yield the same hydrazone used in the Fischer synthesis, which can then be cyclized under acidic conditions.[13][14] This approach avoids the need to isolate the potentially unstable hydrazine.[13]
Additionally, modern palladium-catalyzed methods, such as the Buchwald modification, can be used to form the N-arylhydrazone precursor via cross-coupling reactions, expanding the scope and often proceeding under milder conditions.[1][7]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-(trifluoromethyl)phenylhydrazono)propanoate (Hydrazone Intermediate)
This protocol describes the condensation reaction to form the key hydrazone intermediate.
-
To a round-bottom flask equipped with a magnetic stirrer, add (4-trifluoromethyl)phenyl)hydrazine (1.0 eq).
-
Add ethanol as the solvent (approx. 5-10 mL per gram of hydrazine).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
While stirring, add ethyl pyruvate (1.05 eq) dropwise to the solution at room temperature.
-
A precipitate (the hydrazone product) should begin to form shortly after the addition.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the resulting solid (the hydrazone) under vacuum. The product can be used in the next step without further purification if it appears clean.
Protocol 2: Fischer Indole Cyclization using Polyphosphoric Acid (PPA)
This protocol describes the cyclization of the pre-formed hydrazone to the final indole product.
-
Place the dried ethyl 2-(4-(trifluoromethyl)phenylhydrazono)propanoate (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a setup for maintaining an inert atmosphere).
-
Add polyphosphoric acid (PPA) in a weight ratio of approximately 5-10 times the weight of the hydrazone.
-
Heat the stirred mixture to 80-100 °C. The optimal temperature should be determined empirically by TLC monitoring.
-
Maintain the temperature and continue stirring for 1-3 hours. Monitor the disappearance of the starting hydrazone by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Once the reaction is complete, allow the mixture to cool to near room temperature.
-
Carefully and slowly pour the viscous reaction mixture into a beaker containing a large amount of crushed ice and water, while stirring vigorously.
-
The crude indole product should precipitate as a solid. Stir for 30-60 minutes to ensure complete precipitation and to break down the PPA.
-
Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).
-
Dry the crude product and purify by recrystallization (e.g., from ethanol) or silica gel chromatography as described in the troubleshooting section.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 10. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester
Introduction: The Pursuit of Purity
Welcome to the dedicated technical guide for the purification of crude 5-(trifluoromethyl)indole-2-carboxylic acid ethyl ester (CAS 201929-84-2). This molecule is a key intermediate in pharmaceutical research and development, where purity is not merely a goal but a regulatory and scientific necessity.[1] Even trace impurities can alter biological activity or introduce unforeseen toxicity.
Recrystallization is a powerful, efficient, and scalable technique for purifying solid organic compounds.[2] It leverages differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. This guide provides field-proven protocols, troubleshooting advice, and the scientific rationale behind each step to empower you to achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the recrystallization of this indole derivative.
Q1: What is the most common reason for recrystallization failure? The most frequent issue is using an excessive amount of solvent to dissolve the crude product.[3] This creates a solution that is too dilute for crystals to form upon cooling. The remedy is to gently heat the solution and evaporate a portion of the solvent to reach the saturation point.[4]
Q2: My solution has cooled, but no crystals have formed. What should I do? This is likely due to supersaturation, a state where the solution holds more dissolved solute than it theoretically should.[5] To induce crystallization, you can:
-
Scratch: Gently scratch the inner wall of the flask at the solution's surface with a glass rod. The microscopic rough edges provide nucleation sites for crystal growth.[3][5]
-
Seed: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution.[3]
Q3: Instead of crystals, my product has separated as an oil. How can I fix this? This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution cools too rapidly.[3] To resolve this, reheat the solution until the oil redissolves completely. Add a small amount (1-5% by volume) of additional "good" solvent (the one it dissolves well in) and allow the solution to cool much more slowly. Insulating the flask can promote the slow, orderly crystal lattice formation required.[4]
Q4: My final product is still colored. What causes this? Color is often due to highly conjugated impurities or oxidation byproducts, which can be common in indole chemistry.[6] If the impurity is present in small amounts, it can sometimes be removed by adding a small amount of activated decolorizing charcoal to the hot solution, followed by a hot gravity filtration to remove the charcoal before cooling.
In-Depth Troubleshooting Guide
This section explores specific experimental challenges in a problem-cause-solution format, providing deeper scientific context.
| Problem Statement | Potential Scientific Cause(s) | Recommended Solution(s) & Rationale |
| Poor Crystal Yield | 1. Excess Solvent: The concentration of the target compound in the cold mother liquor is still too high.[3][7] 2. Premature Crystallization: Crystals formed during an initial hot filtration step and were lost. 3. Inappropriate Solvent System: The compound has significant solubility even at low temperatures in the chosen solvent. | 1. Concentrate the Mother Liquor: Gently heat the filtrate to evaporate a portion of the solvent and re-cool. This increases the concentration to a supersaturated state upon cooling, driving more product out of solution. 2. Re-dissolve and Re-filter: Add a small amount of hot solvent to the filtration apparatus to dissolve the lost crystals and combine with the primary filtrate. Ensure the solution and funnel are kept hot during filtration to prevent this. 3. Re-evaluate Solvents: A different single solvent or a mixed-solvent system may be required. Refer to the Solvent Screening Protocol in Section 4.1. |
| Crystals Form Too Quickly ("Crash Out") | The solution is excessively concentrated, or the temperature gradient is too steep (e.g., placing a boiling flask directly into an ice bath).[7] Rapid formation traps impurities within the crystal lattice, defeating the purpose of purification.[4] | 1. Re-heat and Dilute: Re-heat the flask to redissolve the solid. Add a small additional volume (2-5%) of the hot solvent. 2. Slow Cooling is Critical: Allow the flask to cool slowly on a benchtop, insulated by a cork ring or paper towels.[4] Do not move it to an ice bath until it has reached room temperature and crystal formation has slowed significantly. Ideal crystallization occurs over 15-30 minutes.[4] |
| Crude Compound Will Not Dissolve | 1. Insufficient Solvent: Not enough solvent has been added to reach the saturation point at that temperature. 2. Insoluble Impurities: The crude sample may contain impurities that are insoluble in the chosen solvent system (e.g., inorganic salts, polymeric byproducts).[8] 3. Wrong Solvent Choice: The compound is poorly soluble in the selected solvent even when hot.[9] | 1. Add More Solvent: Add small aliquots of the boiling solvent until the compound dissolves. Be patient and add the minimum amount necessary.[7] 2. Perform Hot Filtration: If the compound dissolves but the solution remains cloudy or contains suspended solids, perform a hot gravity filtration to remove these insoluble impurities before cooling.[2] 3. Change Solvents: The solvent is unsuitable. Recover the crude solid by evaporation and perform the solvent screening protocol (Section 4.1). |
Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening
The selection of an appropriate solvent is the most critical factor for successful recrystallization.[2][10] Since specific solubility data for this compound is not readily published, an empirical approach is necessary. The molecule's structure, containing a polar ester and N-H group alongside a non-polar trifluoromethyl-benzene moiety, suggests that moderately polar solvents are a good starting point.
Objective: To identify a single or mixed-solvent system where the compound is soluble when hot and insoluble when cold.
Procedure:
-
Place ~20-30 mg of the crude solid into several small test tubes.
-
To each tube, add a different test solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note if the solid dissolves easily. A solvent that dissolves the compound at room temperature is unsuitable for single-solvent recrystallization.[9]
-
For solvents where the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.
-
Observe if the compound dissolves completely. An ideal single solvent will dissolve the compound completely near its boiling point.
-
Allow the tubes with dissolved solid to cool slowly to room temperature, then place them in an ice bath for 10-15 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.
-
If no single solvent is ideal, select a "soluble" solvent and an "insoluble" solvent that are miscible to test as a mixed-solvent pair (e.g., Ethyl Acetate/Hexanes).
Table 1: Suggested Solvents for Screening
| Solvent | Boiling Point (°C) | Rationale & Predicted Behavior |
| Ethanol | 78 | The ester and indole N-H may grant solubility. Often used in an Ethanol/Water mixed system.[8] |
| Isopropanol | 82 | Similar to ethanol; good for mixed systems with water.[8] |
| Ethyl Acetate | 77 | "Like dissolves like" principle; the ethyl ester group on the molecule suggests good solubility.[11] Often paired with hexanes.[8] |
| Toluene | 111 | The aromatic nature may dissolve the indole ring system well. |
| Hexanes/Heptane | 69 / 98 | Likely a poor solvent on its own, but excellent as the "insoluble" component in a mixed-solvent system to induce precipitation. |
| Water | 100 | The compound is expected to be insoluble in water, making it a good "insoluble" or anti-solvent.[11] |
Protocol 2: Optimized Recrystallization using a Mixed-Solvent System (Ethyl Acetate/Hexanes)
This protocol is a robust starting point based on the structural properties of the target molecule.
Workflow Diagram
Caption: Mixed-Solvent Recrystallization Workflow.
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Heat ethyl acetate in a separate beaker. Add the minimum amount of hot ethyl acetate to the crude solid with swirling to dissolve it completely.
-
Hot Filtration (if necessary): If the solution contains insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization in the filter.
-
Induce Crystallization: While the ethyl acetate solution is still hot, add hexanes dropwise with swirling. Continue adding until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of hot ethyl acetate to just re-dissolve the turbidity, ensuring the solution is perfectly saturated at that high temperature.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Small crystals should begin to form. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal yield.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexanes (or a cold mixture of ethyl acetate/hexanes) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and yield of the purified product.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve issues during your experiment.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. goldbio.com [goldbio.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. Home Page [chem.ualberta.ca]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Fischer Indole Synthesis of Electron-Deficient Indoles
Welcome to the technical support center for navigating the complexities of the Fischer indole synthesis, with a specific focus on electron-deficient substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in synthesizing indoles bearing electron-withdrawing groups. Here, we will dissect common experimental issues, explain the underlying chemical principles, and provide actionable troubleshooting strategies to enhance your reaction outcomes.
Introduction: The Challenge of Electron-Deficient Substrates
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, prized for its robustness in constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] However, the electronic nature of the substituents on the phenylhydrazine ring significantly influences the reaction's success.[1] While electron-donating groups generally facilitate the reaction, electron-withdrawing groups (EWGs), such as nitro, cyano, or halo groups, can present considerable hurdles, often leading to low yields or reaction failure.[1][3]
This guide will address the common side reactions and pitfalls associated with these challenging substrates and provide you with the expertise to overcome them.
Troubleshooting Guides & FAQs
Question 1: Why am I getting very low to no yield when using an electron-deficient phenylhydrazine?
This is the most frequent challenge. The reduced nucleophilicity of the nitrogen atom in electron-deficient phenylhydrazines slows down the initial hydrazone formation and subsequent key steps of the mechanism.
Core Reasons for Low Yield:
-
Reduced Nucleophilicity: Electron-withdrawing groups decrease the electron density on the hydrazine nitrogen, making it a weaker nucleophile. This hinders the initial condensation with the carbonyl compound to form the hydrazone.
-
Slower[1][1]-Sigmatropic Rearrangement: The key C-C bond-forming step, a[1][1]-sigmatropic rearrangement, is an electrocyclic reaction. Electron-deficient systems can disfavor the electronic reorganization required for this step.[4]
-
N-N Bond Cleavage: In some cases, electron-donating substituents can paradoxically lead to reaction failure by promoting heterolytic N-N bond cleavage, a competing pathway to the desired rearrangement.[4][5] While this is more pronounced with strong donors, it highlights the delicate electronic balance required.
-
Instability of Intermediates: The intermediates in the Fischer indole synthesis can be unstable, and harsh reaction conditions required for electron-deficient substrates can lead to decomposition.[3]
Troubleshooting Protocol:
-
Catalyst Selection is Critical:
-
Brønsted Acids: While commonly used, acids like HCl and H₂SO₄ may not be sufficient.[2][6] Polyphosphoric acid (PPA) is often a more effective choice as it can also act as a solvent and dehydrating agent.[7]
-
Lewis Acids: Lewis acids such as ZnCl₂, BF₃·OEt₂, and FeCl₃ can be more effective than Brønsted acids for these challenging substrates.[6][8] They activate the carbonyl group towards nucleophilic attack by the weakly nucleophilic hydrazine.
-
-
Optimize Reaction Conditions:
-
Temperature: Higher temperatures are generally required to drive the reaction forward.[8] However, excessive heat can lead to decomposition.[8] Monitor the reaction closely by TLC to find the optimal temperature.
-
Solvent: High-boiling point solvents like toluene, xylene, or Dowtherm A can be beneficial. In some cases, running the reaction neat in PPA is effective.[7]
-
-
Consider a Two-Step Procedure:
-
Pre-form the hydrazone under milder conditions before subjecting it to the harsher cyclization conditions. This can improve the overall yield by ensuring the initial condensation is complete.
-
Question 2: My TLC shows a complex mixture of products. What are the likely side reactions?
With electron-deficient substrates, several side reactions can compete with the desired indole formation, leading to a complex product mixture.
Common Side Reactions:
-
Dienone-Phenol Rearrangement: This is a significant side reaction, especially with 4,4-disubstituted cyclohexadienone-type intermediates that can form during the reaction.[9][10] Instead of cyclizing to the indole, the intermediate rearranges to a more stable 3,4-disubstituted phenol.[10][11]
-
Reductive Cleavage of the N-N Bond: The hydrazine N-N bond can be cleaved under the reaction conditions, leading to the formation of anilines and other reduction byproducts.
-
Polymerization/Decomposition: The starting materials or intermediates can polymerize or decompose under the strongly acidic and high-temperature conditions often required.[3]
-
Formation of Regioisomers: When using unsymmetrical ketones, the formation of two different regioisomeric indoles is possible.[8] The regioselectivity can be influenced by the acidity of the medium and steric factors.[8]
Visualizing a Key Side Reaction: Dienone-Phenol Rearrangement
Caption: Competing pathways for the cyclohexadienone intermediate.
Troubleshooting Protocol:
-
Modify the Acid Catalyst: The choice of acid can influence the propensity for certain side reactions. Experiment with a range of Brønsted and Lewis acids to find one that favors the Fischer cyclization.
-
Temperature Control: Carefully control the reaction temperature. A lower temperature, if feasible, may suppress some side reactions.
-
Purification Strategy:
-
If you have a complex mixture, column chromatography is often necessary.[8]
-
Consider using a different stationary phase (e.g., alumina instead of silica gel) if your products are acid-sensitive.
-
Preparative TLC can be a useful technique for separating small quantities of closely related compounds.[12]
-
Question 3: I am working with a pyridylhydrazine (for aza-indoles) and the reaction is not working. Why?
The synthesis of aza-indoles via the Fischer synthesis presents its own unique set of challenges.
Specific Issues with Pyridylhydrazines:
-
Protonation of the Pyridine Ring: The pyridine nitrogen is basic and can be protonated by the acid catalyst. This deactivates the entire ring system, making the[1][1]-sigmatropic rearrangement even more difficult.
-
Poor Reactivity: Pyridylhydrazines are generally less reactive than their phenylhydrazine counterparts in the Fischer indole synthesis.[13]
Troubleshooting Protocol:
-
Use of Electron-Donating Groups: The presence of an electron-donating group on the pyridine ring can help to counteract the deactivating effect of the ring nitrogen and improve reactivity.[14][15]
-
Extreme Conditions: The synthesis of aza-indoles often requires more forcing conditions, such as high temperatures in PPA or sealed-tube reactions.[13]
-
Alternative Synthetic Routes: If the Fischer synthesis consistently fails, consider alternative methods for aza-indole synthesis, such as the Madelung or Leimgruber-Batcho syntheses.[1]
Decision Tree for Troubleshooting Fischer Indole Synthesis of Electron-Deficient Indoles
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocols
General Protocol for Fischer Indole Synthesis with an Electron-Deficient Phenylhydrazine
Materials:
-
Electron-deficient phenylhydrazine (e.g., 4-nitrophenylhydrazine)
-
Ketone or aldehyde
-
Acid catalyst (e.g., ZnCl₂, PPA)
-
High-boiling point solvent (e.g., toluene, xylene)
Procedure:
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve the phenylhydrazine in ethanol.
-
Add the carbonyl compound and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
-
Cyclization:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the hydrazone and the solvent.
-
Add the acid catalyst (e.g., 1-2 equivalents of ZnCl₂ or use PPA as the solvent).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Neutralize with a base (e.g., NaOH, NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Summary
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 100-180 °C, neat | Strong dehydrating agent, good for unreactive substrates | Viscous, difficult to work with, can cause charring |
| Zinc Chloride (ZnCl₂) ** | Reflux in toluene/xylene | Effective Lewis acid, readily available | Hygroscopic, can be harsh |
| Boron Trifluoride Etherate (BF₃·OEt₂) ** | Room temp to reflux | Mild Lewis acid | Moisture sensitive |
| Sulfuric Acid (H₂SO₄) | Reflux in ethanol/acetic acid | Strong Brønsted acid | Can lead to sulfonation and other side reactions |
Alternative Synthetic Strategies
When the Fischer indole synthesis proves intractable for your electron-deficient substrate, several alternative methods are at your disposal.
-
Leimgruber-Batcho Indole Synthesis: A two-step synthesis starting from an o-nitrotoluene, which is particularly well-suited for substrates with electron-withdrawing groups.[1]
-
Madelung Indole Synthesis: Involves the high-temperature, base-catalyzed cyclization of an N-acyl-o-toluidine.[1]
-
Larock Indole Synthesis: A palladium-catalyzed method for preparing 2,3-disubstituted indoles from an o-iodoaniline and a disubstituted alkyne.[1]
-
Buchwald Modification: A palladium-catalyzed cross-coupling reaction to form the N-arylhydrazone intermediate, which can then undergo Fischer cyclization.[2][6]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 10. Dienone phenol rearrangement reaction | PPTX [slideshare.net]
- 11. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]
- 12. reddit.com [reddit.com]
- 13. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Optimization of Reaction Conditions for the Hydrolysis of Indole-2-Carboxylic Acid Ethyl Esters
Welcome to the technical support center for the hydrolysis of indole-2-carboxylic acid ethyl esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles. Our goal is to empower you to overcome common experimental hurdles and achieve optimal, reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the hydrolysis of ethyl indole-2-carboxylates. Each issue is analyzed from a mechanistic standpoint to provide not just a solution, but a deeper understanding of the reaction.
Issue 1: Incomplete or Slow Hydrolysis
Symptom: After the expected reaction time, analysis (e.g., TLC, HPLC, NMR) shows a significant amount of unreacted starting material.
Probable Causes & Solutions:
-
Insufficient Base Stoichiometry: Base-catalyzed hydrolysis, or saponification, is not a catalytic process; it requires at least one molar equivalent of base to drive the reaction to completion.[1] The hydroxide ion is consumed in the reaction to form the carboxylate salt.
-
Solution: Ensure you are using at least 1.1 to 1.5 molar equivalents of the base (e.g., NaOH, KOH, LiOH). For substrates with other base-sensitive functional groups, a larger excess may be necessary.
-
-
Steric Hindrance: Bulky substituents on the indole ring or near the ester group can impede the nucleophilic attack of the hydroxide ion on the carbonyl carbon.[2][3]
-
Solution 1: Increase Reaction Temperature. Heating the reaction mixture under reflux can provide the necessary activation energy to overcome the steric barrier.[2][4] Common solvent systems include aqueous ethanol, methanol, or THF.[5]
-
Solution 2: Use a Stronger Nucleophile/Base System. Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hindered esters, potentially due to the smaller size of the Li⁺ cation, which can coordinate more effectively with the carbonyl oxygen.[6][7]
-
Solution 3: Non-Aqueous Conditions. For extremely resistant esters, a non-aqueous system using NaOH in a mixture of methanol and dichloromethane (CH₂Cl₂) at room temperature has proven effective for hydrolyzing even sterically hindered esters.[2][8]
-
-
Poor Solubility: The ethyl indole-2-carboxylate may have limited solubility in the aqueous-alcoholic solvent system, reducing the effective concentration of reactants.
-
Solution: Add a co-solvent such as tetrahydrofuran (THF) or dioxane to create a monophasic solution and improve solubility.[5] A common mixture is THF/methanol/water.
-
Issue 2: Side Reaction - Decarboxylation of the Product
Symptom: The desired indole-2-carboxylic acid is formed, but is then lost, leading to the formation of indole or a substituted indole. This is often observed when using high temperatures.
Probable Causes & Solutions:
-
Thermal Instability: Indole-2-carboxylic acids are susceptible to decarboxylation (loss of CO₂) upon heating, particularly above their melting point or in high-boiling solvents like quinoline.[9]
-
Solution 1: Lower the Reaction Temperature. If possible, conduct the hydrolysis at room temperature or with gentle heating (e.g., 40-60 °C) for a longer duration.
-
Solution 2: Careful pH Control During Workup. Decarboxylation can also be catalyzed by strong acids.[10] During the acidic workup to protonate the carboxylate salt, avoid excessive amounts of strong acid and maintain a low temperature (e.g., 0-5 °C) with an ice bath. The goal is to precipitate the carboxylic acid product at a pH of around 3-4.[11]
-
-
Catalysis by Impurities: Trace metal impurities can sometimes catalyze decarboxylation.
-
Solution: An improved method for decarboxylation involves the use of the copper salt of the acid in refluxing N,N-dimethylacetamide.[12] While this is a method for intentional decarboxylation, it highlights the role metals can play. Ensure your glassware is clean and reagents are of appropriate purity to avoid unintentional catalysis.
-
Issue 3: Side Reaction - N-Alkylation or Transesterification
Symptom: During attempts to perform N-alkylation on the indole nitrogen prior to hydrolysis, the ester is prematurely hydrolyzed. Conversely, when using alcoholic solvents for hydrolysis, a different ester is formed (e.g., methyl ester from ethyl ester when using methanol).
Probable Causes & Solutions:
-
Competing Reactions: The indole N-H is acidic and can be deprotonated by the base intended for hydrolysis. If an alkylating agent is present, N-alkylation can compete with saponification.[13] Similarly, using an alcohol as a solvent in base-catalyzed hydrolysis can lead to transesterification.[7][13]
-
Solution for N-Alkylation then Hydrolysis: A robust method involves a two-step, one-pot process. First, perform the N-alkylation using a base like aqueous KOH in acetone. After the alkylation is complete (monitored by TLC), more KOH and water can be added to the same pot to drive the hydrolysis, yielding the N-alkylated acid directly.[13] This avoids isolating the intermediate N-alkylated ester.
-
Solution to Avoid Transesterification: When hydrolyzing an ethyl ester, use ethanol as the alcoholic co-solvent instead of methanol.[5] If transesterification is a major concern, using a non-alcoholic co-solvent like THF or dioxane is the safest approach.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the base-catalyzed hydrolysis of ethyl indole-2-carboxylate?
A1: The reaction, also known as saponification, proceeds via a nucleophilic acyl substitution mechanism.[14][15]
-
Nucleophilic Attack: A hydroxide ion (OH⁻) from the base attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate where the carbonyl oxygen gains a negative charge.[14]
-
Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group.
-
Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This is an irreversible acid-base reaction that forms the carboxylate salt and ethanol, driving the overall reaction to completion.[16]
-
Protonation: An acidic workup (e.g., adding dilute HCl) is required in a separate step to protonate the carboxylate salt and isolate the final indole-2-carboxylic acid product.[15]
Q2: Acid-catalyzed vs. base-catalyzed hydrolysis: Which is preferred and why?
A2: For preparative purposes, base-catalyzed hydrolysis is almost always preferred.[15] The primary reason is that the final deprotonation step in the base-catalyzed mechanism makes the reaction essentially irreversible.[1][16] In contrast, acid-catalyzed hydrolysis is a reversible equilibrium process, which is the exact reverse of a Fischer esterification.[1][16][17] To achieve high yields with acid catalysis, a large excess of water is required to push the equilibrium toward the products, which can be inefficient.[4][17]
Q3: How can I monitor the progress of my hydrolysis reaction?
A3:
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. Spot the reaction mixture alongside your starting material (ethyl indole-2-carboxylate). The product, indole-2-carboxylic acid, is much more polar and will have a significantly lower Rf value. The disappearance of the starting material spot indicates the reaction is complete.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is ideal. A reversed-phase column can be used to separate the non-polar ester from the more polar carboxylic acid.[18] This allows you to precisely measure the conversion percentage over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a sample from the reaction mixture (after a mini-workup to remove the base) and analyzing it by ¹H NMR can also show the disappearance of the characteristic ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of the carboxylic acid proton signal (a broad singlet >10 ppm).
Q4: Are there alternative, modern methods for this hydrolysis?
A4: Yes, microwave-assisted synthesis has emerged as a powerful tool. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while maintaining or even improving yields.[19][20] Direct hydrolysis of ethyl indole-2-carboxylate in high-temperature aqueous media (up to 270°C) using a microwave batch reactor has been shown to produce indole-2-carboxylic acid in excellent yields in under an hour, avoiding the need for organic solvents or catalysts.[21] This approach is also considered environmentally benign.[21]
Experimental Protocols & Data
Protocol 1: Standard Hydrolysis using Sodium Hydroxide
This protocol is suitable for simple, unhindered ethyl indole-2-carboxylates.
-
Dissolution: Dissolve ethyl indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio). Use enough solvent to ensure the ester is fully dissolved at room temperature.
-
Addition of Base: Add a solution of sodium hydroxide (1.5 eq) in water to the reaction mixture.
-
Heating: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cooling & Concentration: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath to 0-5 °C. Slowly add 2N hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is ~3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid with cold water to remove inorganic salts, and then dry it under vacuum to yield the pure indole-2-carboxylic acid.
Protocol 2: Mild Hydrolysis for Hindered or Sensitive Substrates using Lithium Hydroxide
This protocol is recommended for substrates that are sterically hindered or prone to degradation at high temperatures.[6]
-
Dissolution: Dissolve the ethyl indole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio). If solubility is still an issue, a small amount of methanol can be added.
-
Addition of Base: Add solid lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq) to the solution.
-
Stirring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from 4 to 24 hours depending on the substrate's reactivity.[11]
-
Workup: Once complete, remove the THF under reduced pressure. Dilute the residue with water.
-
Extraction (Optional): Wash the aqueous solution with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Acidification & Isolation: Proceed with the acidification and isolation steps as described in Protocol 1 (steps 5-7), using an ice bath and slow addition of HCl.
Comparative Data: Hydrolysis Conditions
The choice of base and solvent can significantly impact reaction efficiency, especially for more complex substrates.
| Starting Ester | Base (eq.) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Indole-2-carboxylate | NaOH (1.5) | EtOH/H₂O | Reflux | 4 | >90 | General Procedure |
| Substituted Ethyl Indole-2-carboxylate | LiOH (2.0) | THF/H₂O | 25 | 12 | 85-95 | [6] |
| Hindered Ethyl Ester | NaOH (3.0) | MeOH/CH₂Cl₂ (1:9) | 25 | 2 | ~95 | [2][8] |
| N-Alkylated Ethyl Indole-2-carboxylate | KOH (excess) | Acetone/H₂O | 20 | 2-8 | >90 | [13] |
Visual Guides
Reaction Mechanism Workflow
This diagram illustrates the key steps in the base-catalyzed hydrolysis (saponification) of an ethyl ester.
Caption: Base-catalyzed ester hydrolysis mechanism.
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve common issues during your experiment.
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzymatic Hydrolysis [mdpi.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. mdpi.com [mdpi.com]
- 14. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijrpr.com [ijrpr.com]
- 20. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the N-Alkylation of Sterically Hindered Indole Esters
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the N-alkylation of sterically hindered indole esters. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems faced during the N-alkylation of sterically hindered indole esters.
Q1: My N-alkylation reaction is showing low to no conversion. What are the primary factors I should investigate?
A1: Low or no conversion in the N-alkylation of sterically hindered indole esters is a frequent challenge. The primary factors to investigate are:
-
Insufficient Deprotonation: The acidity of the indole N-H is relatively low, and steric hindrance around the nitrogen and the ester group can further impede the approach of the base. Classical conditions often employ a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF to ensure complete deprotonation and formation of the more nucleophilic indole anion.[1][2] Incomplete deprotonation can lead to a stalled reaction.
-
Poor Reactivity of the Alkylating Agent: Sterically hindered alkylating agents will react slower. The nature of the leaving group is also critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
Inappropriate Solvent Choice: The solvent must be able to dissolve the indole substrate and the resulting indole anion. Polar aprotic solvents like DMF, DMSO, or NMP are often effective.[3]
-
Reaction Temperature: While higher temperatures can sometimes favor N-alkylation, they can also lead to decomposition if the substrate or product is sensitive.[1] A careful optimization of the reaction temperature is often necessary.
Q2: I am observing a significant amount of C3-alkylation as a side product. How can I improve N-selectivity?
A2: The C3 position of the indole ring is often more nucleophilic than the nitrogen atom, leading to competing C-alkylation.[4] To enhance N-selectivity:
-
Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent generally favors N-alkylation.[1] The formation of the indole anion in a solvent like DMF increases the nucleophilicity of the nitrogen.
-
Catalytic Systems: Modern catalytic methods offer excellent control over regioselectivity. For instance, copper hydride (CuH) catalysis with specific ligands can provide high N-selectivity.[1]
-
Protecting Groups: Temporarily protecting the C3 position can be a viable, albeit longer, strategy to ensure exclusive N-alkylation.
Q3: My reaction is messy, with multiple byproducts and difficult purification. What are the likely causes and solutions?
A3: A complex reaction mixture often points to side reactions or degradation. Consider the following:
-
Dialkylation: The formation of products where both the nitrogen and the C3 position are alkylated can occur, especially with highly reactive alkylating agents.[1] To minimize this, use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the alkylating agent and consider adding it dropwise to the reaction mixture.[1]
-
Reaction with Solvent: Strong bases like NaH can react with certain solvents, such as DMF, especially at elevated temperatures. This can lead to unexpected byproducts. If this is suspected, consider alternative solvents or running the reaction at a lower temperature.
-
Moisture Contamination: Ensure all reagents and glassware are scrupulously dry. Water can quench the strong base and lead to incomplete deprotonation and other side reactions.
Q4: Are there alternative methods to the traditional strong base/alkyl halide approach for N-alkylating sterically hindered indoles?
A4: Yes, several alternative methods have been developed to overcome the limitations of classical N-alkylation:
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles with alcohols under milder, neutral conditions using a phosphine and an azodicarboxylate (like DEAD or DIAD).[5][6][7][8] It is particularly useful for substrates that are sensitive to strong bases. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon.[6][8]
-
Transition Metal Catalysis:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form C-N bonds between an indole and an aryl or vinyl halide.[9][10] It has a broad substrate scope and functional group tolerance.[9]
-
Ullmann Condensation: A copper-catalyzed reaction that can be used for the N-arylation of indoles.[11][12][13]
-
-
Phase-Transfer Catalysis (PTC): This method involves the use of a phase-transfer catalyst to shuttle the indole anion from an aqueous or solid phase into an organic phase where it can react with the alkylating agent.[14][15][16][17] This can be a milder alternative to using strong bases in anhydrous conditions.
II. Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific experimental issues.
Guide 1: Low Yield in NaH/DMF Mediated N-Alkylation
Problem: You are attempting to N-alkylate a sterically hindered indole ester using sodium hydride (NaH) in dimethylformamide (DMF) with an alkyl halide, but the yield of the desired product is consistently low.
Causality Analysis:
The low yield is likely due to one or more of the following factors: incomplete deprotonation of the indole N-H, poor reactivity of the alkylating agent, or side reactions. The steric hindrance of your indole ester makes it a less reactive nucleophile, and the alkylating agent may also be sterically demanding.
Troubleshooting Workflow:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions [organic-chemistry.org]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation [cris.unibo.it]
- 15. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
troubleshooting low conversion rates in the synthesis of trifluoromethylated indoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of trifluoromethylated indoles. As Senior Application Scientists, we understand the nuances and challenges that can arise during these complex transformations. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot low conversion rates and optimize your reaction outcomes. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the synthesis of trifluoromethylated indoles in a practical question-and-answer format.
Q1: My trifluoromethylation reaction is showing low to no conversion of the starting indole. What are the primary factors I should investigate?
Low conversion is a frequent challenge and can often be traced back to a few key areas. A systematic evaluation of your reaction setup is the most effective approach.
Core Areas to Investigate:
-
Reagent Integrity: Trifluoromethylating reagents, such as Togni's and Langlois' reagents, can be sensitive to moisture and may degrade over time.[1][2] Ensure you are using a fresh, properly stored batch.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can dramatically hinder the reaction rate.[1][2]
-
Atmosphere Control: Many trifluoromethylation reactions, particularly those involving organometallic catalysts, are sensitive to oxygen and moisture.[3] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with dry solvents.
Q2: I'm observing the formation of multiple unidentified byproducts in my reaction mixture. How can I improve the selectivity towards the desired trifluoromethylated indole?
The formation of multiple products suggests that side reactions are competing with your desired transformation. Addressing this requires a closer look at your reaction's energetics and potential alternative pathways.
Potential Causes and Solutions:
-
Reaction Temperature: An excessively high temperature can provide enough energy to overcome the activation barriers for undesired side reactions.[1] Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Incorrect Stoichiometry: The ratio of your indole substrate, trifluoromethylating reagent, and catalyst/oxidant is critical. An excess of one reagent can lead to undesired follow-on reactions.
-
Substrate Purity: Impurities in your starting indole can participate in side reactions or even poison your catalyst.[3] It is advisable to purify your starting materials before use.
-
Indole Polymerization: Indoles can be unstable under strongly acidic conditions, which can lead to polymerization.[1] If your reaction conditions are acidic, consider using a milder acid or a different synthetic route.
Q3: The electronic properties of my indole substrate seem to be affecting the reaction yield. How do electron-donating and electron-withdrawing groups influence the outcome?
The electronic nature of the substituents on the indole ring plays a significant role in its reactivity towards trifluoromethylation.
-
Electron-Donating Groups (EDGs): Generally, indoles bearing EDGs (e.g., -OCH₃, -CH₃) are more electron-rich and can be more reactive towards electrophilic or radical trifluoromethylation, often leading to higher yields.[4][5]
-
Electron-Withdrawing Groups (EWGs): Conversely, indoles with EWGs (e.g., -NO₂, -CN, -CO₂R) are less nucleophilic. This can make them less reactive, often resulting in lower conversion rates.[6] For substrates with strong EWGs, you may need to employ more forcing reaction conditions (higher temperature, longer reaction time) or a more reactive trifluoromethylating reagent. Some studies have shown that even with strong EWGs, good yields can be achieved under optimized conditions.[7]
-
N-Substitution: N-acyl indoles have been reported to be inefficient in some copper-catalyzed trifluoromethylation reactions.[6] If you are working with an N-substituted indole, the nature of the substituent can significantly impact the reaction's success.
Troubleshooting Workflow
For a systematic approach to diagnosing and resolving low conversion rates, follow this workflow.
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Optimizing Reaction Conditions: A Data-Driven Approach
The choice of reaction parameters is critical for success. The following table summarizes optimized conditions from various successful trifluoromethylation methodologies for indoles.
| Parameter | Copper-Catalyzed (CF₃SO₂Na) [7] | Metal-Free (CF₃SO₂Na) [8][9] | Palladium-Catalyzed (Trifluoroacetimidoyl Chlorides) [10] |
| Catalyst | Cu(II) salts (e.g., Cu(OAc)₂) | Not applicable | Pd(hfac)₂ |
| Trifluoromethyl Source | CF₃SO₂Na (Langlois' reagent) | CF₃SO₂Na (Langlois' reagent) | Trifluoroacetimidoyl chlorides |
| Oxidant/Additive | ᵗBuOOH | TBHP | PPh₃ |
| Base | KF | Not applicable | Na₂CO₃ |
| Solvent | DMA (dimethylacetamide) | CH₃CN | THF/PhCF₃ |
| Temperature | 85 °C | 140 °C | Varies (e.g., elevated temperatures) |
| Typical Yields | Good to excellent (up to 86%) | Moderate to good (up to 66%) | Low to moderate |
Experimental Protocols
To provide a practical starting point, here is a generalized protocol for a copper-catalyzed trifluoromethylation of an indole derivative.
Protocol: Copper-Catalyzed C-H Trifluoromethylation of Indole
-
Preparation: To an oven-dried reaction vessel, add the indole substrate (1.0 equiv.), Cu(II) catalyst (e.g., Cu(OAc)₂, 10 mol%), and KF (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMA as the solvent, followed by the trifluoromethylating agent (e.g., CF₃SO₂Na, 2.0 equiv.) and the oxidant (e.g., ᵗBuOOH, 3.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir for the specified time (monitor by TLC).
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Understanding the Mechanism: Radical vs. Organometallic Pathways
The underlying reaction mechanism dictates which parameters are most likely to influence the outcome. Many modern trifluoromethylation reactions, particularly those using CF₃SO₂Na, are proposed to proceed through a radical pathway.[7][8][11]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 5. BJOC - Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water [beilstein-journals.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base [mdpi.com]
- 8. Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 10. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
removal of impurities from 5-(trifluoromethyl)indole-2-carboxylic acid ethyl ester
Welcome to the technical support center for 5-(trifluoromethyl)indole-2-carboxylic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. This guide is structured to address specific challenges you may encounter during your experimental work, offering practical solutions grounded in established chemical principles.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, providing step-by-step protocols to resolve them.
Issue 1: My final product is a yellow oil or solid, not the expected white solid. What are the likely impurities and how can I remove them?
Root Cause Analysis: A yellow to brownish discoloration in the final product typically indicates the presence of residual starting materials, byproducts from the synthesis, or degradation products. The specific impurities will depend on the synthetic route used. For instance, in a Fischer indole synthesis, common impurities include unreacted phenylhydrazine derivatives and polymeric materials formed under acidic conditions.[1][2]
Troubleshooting Workflow:
Caption: Workflow for the purification of discolored this compound.
Detailed Protocols:
1. Liquid-Liquid Extraction for Preliminary Purification:
This is often the first and most effective step to remove a significant portion of colored impurities.
-
Step 1: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Step 2: Wash the organic layer sequentially with:
-
1 M HCl (aqueous) to remove any basic impurities, such as unreacted substituted anilines.
-
Saturated aqueous NaHCO₃ solution to neutralize and remove any acidic byproducts.
-
Brine (saturated aqueous NaCl) to remove residual water and some water-soluble impurities.
-
-
Step 3: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]
2. Column Chromatography for High Purity:
If extraction is insufficient, column chromatography is the next logical step for separating the desired product from closely related impurities.[4]
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).[5] The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexanes) and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
3. Recrystallization for Final Polishing:
Recrystallization is an excellent final step to obtain a highly pure, crystalline product.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for indole derivatives include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[6]
-
Procedure:
-
Dissolve the impure solid in a minimum amount of the hot recrystallization solvent.
-
If colored impurities persist, a small amount of activated charcoal can be added to the hot solution to adsorb them.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
| Purification Technique | Typical Impurities Removed | Purity Achieved |
| Liquid-Liquid Extraction | Acidic and basic starting materials, water-soluble byproducts | >90% |
| Column Chromatography | Structurally similar byproducts, non-polar/polar impurities | >98%[4] |
| Recrystallization | Minor impurities, results in crystalline solid | >99%[6] |
Issue 2: The NMR spectrum of my product shows residual starting materials from a Fischer Indole Synthesis. How can I remove them?
Root Cause Analysis: The Fischer indole synthesis involves the reaction of a substituted phenylhydrazine with a pyruvate ester under acidic conditions.[1] Incomplete reaction or inefficient work-up can leave residual starting materials in the final product.
Troubleshooting Workflow:
Caption: Decision tree for removing starting material impurities.
Detailed Protocols:
1. Targeted Liquid-Liquid Extraction:
-
For residual 4-(trifluoromethyl)phenylhydrazine: This starting material is basic and can be removed by washing the organic solution of your product with a dilute acid like 1 M HCl. The hydrazine will form a water-soluble salt and move into the aqueous layer.
-
For residual ethyl pyruvate: This starting material can be partially removed by washing with a saturated sodium bicarbonate solution.
2. Column Chromatography:
If extraction is not sufficient, column chromatography is highly effective. The starting materials will likely have different polarities than the indole product, allowing for good separation.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The less polar pyruvate will elute first, followed by the indole product, and then the more polar hydrazine derivative.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: It is recommended to store the compound at 4°C and protected from light.[7] Indole derivatives can be sensitive to light and air, which may lead to gradual discoloration and degradation over time. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Q2: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation and purity assessment. The ¹⁹F NMR will show a characteristic signal for the -CF₃ group.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[9]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the indole, the C=O stretch of the ester, and C-F stretches.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q3: Can I hydrolyze the ethyl ester to the corresponding carboxylic acid?
A: Yes, the ethyl ester can be hydrolyzed to the carboxylic acid using standard saponification conditions.[10] This typically involves heating the ester in a mixture of an alcohol (like ethanol or methanol) and an aqueous base (like NaOH or KOH), followed by acidification to precipitate the carboxylic acid.[6]
Q4: What are some common applications of this compound?
A: This compound is a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is present in many biologically active molecules, and the trifluoromethyl group can enhance properties such as metabolic stability and binding affinity.[11][12] It is used in the synthesis of inhibitors for various enzymes and antagonists for receptors.[7]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. rsc.org [rsc.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. libjournals.unca.edu [libjournals.unca.edu]
- 7. goldbio.com [goldbio.com]
- 8. rsc.org [rsc.org]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 11. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
Technical Support Center: Navigating the Scale-Up of Ethyl 5-(Trifluoromethyl)indole-2-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of ethyl 5-(trifluoromethyl)indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of producing this valuable indole derivative. Our focus is on providing practical, experience-driven advice to ensure the successful transition from bench-scale experiments to larger-scale production.
I. Overview of Synthetic Strategies
The most common and industrially relevant route to ethyl 5-(trifluoromethyl)indole-2-carboxylate is the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of 4-(trifluoromethyl)phenylhydrazine with ethyl pyruvate. An alternative and often complementary approach is the Japp-Klingemann reaction to generate the necessary hydrazone intermediate, which is then cyclized under Fischer conditions.
II. Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific problems that may arise during the synthesis and scale-up of ethyl 5-(trifluoromethyl)indole-2-carboxylate, presented in a question-and-answer format.
Q1: My Fischer indole synthesis is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis of this specific molecule are a common challenge and can often be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: Impurities in the 4-(trifluoromethyl)phenylhydrazine or ethyl pyruvate can significantly hinder the reaction. The hydrazine is particularly susceptible to oxidation.
-
Recommendation: Ensure the purity of your starting materials through techniques like recrystallization or distillation. Store the hydrazine under an inert atmosphere and away from light.
-
-
Acid Catalyst Choice and Concentration: The strength and concentration of the acid catalyst are critical for the cyclization step.[1][2] Both Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are used for this reaction.
-
Recommendation: A screening of different acid catalysts and their concentrations is highly recommended at a small scale. Polyphosphoric acid (PPA) is often effective for challenging cyclizations.
-
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to proceed efficiently.[2][3] However, excessive heat or prolonged reaction times can lead to degradation of the starting materials or the final product.
-
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A gradual increase in temperature might be necessary to initiate the reaction, but it should be carefully controlled to prevent byproduct formation.
-
-
Incomplete Hydrazone Formation: The initial condensation to form the hydrazone may not go to completion before the cyclization is initiated.
-
Recommendation: Consider a two-step process where the hydrazone is first formed under milder conditions and then isolated before proceeding with the acid-catalyzed cyclization.
-
Q2: I am observing the formation of significant impurities, particularly a dark-colored tarry substance. What is causing this and how can I prevent it?
A2: The formation of tarry byproducts is a frequent issue in Fischer indole syntheses, especially during scale-up. This is often due to polymerization and degradation pathways.
-
Cause: The strongly acidic and high-temperature conditions can promote side reactions. The electron-withdrawing nature of the trifluoromethyl group can also influence the reaction pathway.
-
Prevention Strategies:
-
Control Temperature: Avoid localized overheating. In larger reactors, ensure efficient stirring and heat distribution.
-
Optimize Acid Addition: Add the acid catalyst portion-wise or at a controlled rate to manage any exotherms.
-
Use of Milder Catalysts: Explore the use of milder Lewis acids or solid acid catalysts that can be easily filtered off.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to color formation.
-
Q3: The purification of the final product is proving difficult, and I am struggling to remove a persistent colored impurity. What are the best purification strategies?
A3: The trifluoromethyl group increases the lipophilicity of the molecule, which can sometimes complicate purification.
-
Column Chromatography: For smaller scales, column chromatography on silica gel is effective. A gradient elution with a mixture of hexanes and ethyl acetate is typically used.
-
Recrystallization: For larger quantities, recrystallization is the preferred method.
-
Solvent Screening: A thorough screening of solvents is crucial. Consider solvent systems such as ethanol/water, isopropanol, or toluene.
-
Charcoal Treatment: If the product is colored, a treatment with activated charcoal in the recrystallization solvent can help remove colored impurities. Be cautious, as charcoal can also adsorb some of your product.
-
-
Distillation (for intermediates): If you are isolating the hydrazone intermediate, vacuum distillation might be a viable purification method if it is thermally stable.
Q4: Are there any specific safety concerns I should be aware of during the scale-up of this process?
A4: Yes, there are several safety considerations, particularly with the trifluoromethylated compounds and the reaction conditions.
-
Handling of 4-(Trifluoromethyl)phenylhydrazine: Hydrazine derivatives can be toxic and are often skin and respiratory irritants. Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reactions: The acid-catalyzed cyclization can be exothermic. On a larger scale, this can lead to a runaway reaction if not properly controlled. Ensure the reactor is equipped with adequate cooling capacity and temperature monitoring.
-
Pressure Build-up: The elimination of ammonia during the final step of the Fischer indole synthesis can lead to a pressure build-up in a closed system. Ensure the reactor is properly vented.
-
Trifluoromethyl Group Stability: While the trifluoromethyl group is generally stable, under harsh conditions, there is a potential for decomposition, which could release hazardous fluorine-containing byproducts.
III. Frequently Asked Questions (FAQs)
Q: What is the typical yield I can expect for the Fischer indole synthesis of ethyl 5-(trifluoromethyl)indole-2-carboxylate?
A: Yields can vary significantly depending on the scale and the specific conditions used. On a laboratory scale, yields in the range of 60-80% are considered good. During scale-up, a drop in yield is not uncommon, and process optimization is key to maintaining high efficiency.
Q: Can I use the Japp-Klingemann reaction to synthesize the hydrazone intermediate for this molecule?
A: Yes, the Japp-Klingemann reaction is a viable and often advantageous method for preparing the required hydrazone from 4-(trifluoromethyl)aniline.[4] This approach avoids the direct use of the potentially less stable 4-(trifluoromethyl)phenylhydrazine. The reaction typically involves diazotization of the aniline followed by coupling with a β-keto ester like ethyl 2-methylacetoacetate.[5]
Q: How does the trifluoromethyl group affect the Fischer indole synthesis?
A: The trifluoromethyl group is strongly electron-withdrawing. This can deactivate the phenyl ring of the hydrazine, potentially making the key[2][2]-sigmatropic rearrangement step more challenging and requiring more forcing conditions (higher temperatures or stronger acids).
Q: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A:
-
TLC: For quick, qualitative monitoring of the reaction progress.
-
HPLC: For quantitative analysis of reaction conversion and product purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
NMR (¹H and ¹⁹F): For structural confirmation of the final product and identification of any impurities. ¹⁹F NMR is particularly useful for confirming the presence and purity of the trifluoromethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(Trifluoromethyl)indole-2-carboxylate via Fischer Indole Synthesis
Materials:
-
4-(Trifluoromethyl)phenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol (or other suitable solvent like acetic acid)
-
Acid catalyst (e.g., concentrated Sulfuric Acid or Polyphosphoric Acid)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol.
-
Slowly add the acid catalyst (e.g., a catalytic amount of conc. H₂SO₄) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
V. Data Presentation
Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis
| Catalyst | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| H₂SO₄ (catalytic) | Ethanol | Reflux | 60-75 | Common choice, can cause some charring. |
| Polyphosphoric Acid (PPA) | Toluene | 80-100 | 65-85 | Often gives higher yields for deactivated systems. |
| ZnCl₂ | Acetic Acid | 100 | 55-70 | Milder Lewis acid, may require longer reaction times. |
| p-TsOH | Toluene | Reflux | 60-75 | Good alternative to sulfuric acid. |
VI. Visualizations
Diagram 1: Fischer Indole Synthesis Pathway
References
Validation & Comparative
A Comparative Guide to Indole Synthesis: From Classic Reactions to Modern Catalytic Triumphs
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence underscores the critical importance of efficient and versatile synthetic methods. This guide provides an in-depth comparative analysis of classical and modern methods for indole synthesis, offering insights into their mechanisms, scopes, and practical applications to empower researchers in selecting the optimal strategy for their synthetic challenges.
The Enduring Classics: Foundational Pillars of Indole Synthesis
For over a century, a set of named reactions has formed the bedrock of indole chemistry. While sometimes demanding harsh conditions, their reliability and broad applicability have ensured their continued relevance.
The Fischer Indole Synthesis: A Timeless Workhorse
First reported by Emil Fischer in 1883, this reaction remains one of the most widely used methods for constructing the indole nucleus.[3][4][5] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[4][6]
Mechanism and Key Considerations:
The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine.[5] A crucial[7][7]-sigmatropic rearrangement, followed by the elimination of ammonia, leads to the aromatic indole ring.[5] The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃), is critical and can influence the reaction's outcome.[4][5]
A significant limitation is the requirement for the carbonyl compound to possess at least two α-hydrogens.[7] Furthermore, the often harsh acidic conditions can be incompatible with sensitive functional groups.[6][7]
Experimental Protocol: Fischer Synthesis of 2-Phenylindole [1]
-
Reactant Mixture: A mixture of phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) is prepared.
-
Catalyst Addition: Zinc chloride (ZnCl₂) is added as the catalyst.
-
Reaction Conditions: The mixture is heated to 170 °C for a short duration (approximately 0.1 hours).
-
Work-up and Purification: The reaction mixture is cooled and subjected to an appropriate work-up procedure, followed by purification (e.g., crystallization or chromatography) to yield 2-phenylindole.
Workflow for the Fischer Indole Synthesis
Caption: General workflow for the Fischer indole synthesis.
The Bischler-Möhlau Indole Synthesis: An Alternative Route to 2-Arylindoles
This method involves the reaction of an α-halo-ketone with an excess of an aniline to produce a 2-arylindole.[3][8] While historically plagued by low yields and harsh conditions, modern modifications, such as the use of microwave irradiation, have improved its efficiency.[8][9]
Mechanism and Key Considerations:
The reaction proceeds through the initial formation of an α-arylamino-ketone.[8] Subsequent acid-mediated cyclization and aromatization yield the indole product. The use of a large excess of aniline is typical. The mechanism can be complex, and the reaction is highly substrate-dependent, with the potential for unpredictable regiochemistry.[9]
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole [1]
-
Reactant Mixture: N-Phenacylaniline (1.0 eq) and anilinium bromide are mixed in a solid-state reaction.
-
Microwave Irradiation: The mixture is subjected to microwave irradiation (540W) for a very short duration (0.02 hours).
-
Purification: The resulting product is purified to yield 2-phenylindole.
The Reissert Indole Synthesis: A Two-Step Approach
The Reissert synthesis offers a pathway to indoles starting from o-nitrotoluene and diethyl oxalate.[3][10] This method is particularly useful for the synthesis of indole-2-carboxylic acids, which can be subsequently decarboxylated.[10][11]
Mechanism and Key Considerations:
The first step is a condensation reaction between o-nitrotoluene and diethyl oxalate in the presence of a base (e.g., potassium ethoxide) to form ethyl o-nitrophenylpyruvate.[1][10] The second step involves a reductive cyclization of this intermediate, typically using zinc dust in acetic acid or other reducing agents like ferrous sulfate, to yield the indole-2-carboxylic acid.[1][10][12] The nitro group is reduced to an amine, which then undergoes intramolecular cyclization.
Experimental Protocol: Reissert Synthesis of Indole-2-carboxylic Acid [1]
-
Condensation: o-Nitrotoluene is condensed with diethyl oxalate using potassium ethoxide as a base in ethanol to produce ethyl o-nitrophenylpyruvate.
-
Reductive Cyclization: The ethyl o-nitrophenylpyruvate is then treated with zinc dust in acetic acid. This reduces the nitro group and facilitates cyclization to form indole-2-carboxylic acid.
-
Decarboxylation (Optional): The resulting indole-2-carboxylic acid can be heated to induce decarboxylation and afford the parent indole.
The Modern Era: Transition-Metal Catalysis Revolutionizes Indole Synthesis
The advent of transition-metal catalysis has ushered in a new era of indole synthesis, characterized by milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.[3][13] Palladium-catalyzed reactions, in particular, have become indispensable tools for the construction of the indole core.
The Larock Indole Synthesis: A Powerful Heteroannulation
The Larock indole synthesis is a versatile palladium-catalyzed reaction between an o-haloaniline (typically o-iodoaniline) and a disubstituted alkyne to form a 2,3-disubstituted indole.[14][15] This method allows for the construction of highly substituted indoles in a single step.
Mechanism and Key Considerations:
The catalytic cycle begins with the oxidative addition of the o-haloaniline to a Pd(0) species.[15] The alkyne then coordinates to the palladium center and undergoes migratory insertion.[15] Subsequent intramolecular cyclization via displacement of the halide by the aniline nitrogen, followed by reductive elimination, regenerates the Pd(0) catalyst and yields the indole product.[15] The choice of ligands and reaction conditions can influence the regioselectivity of the alkyne insertion.[14]
Workflow for Modern Transition-Metal-Catalyzed Indole Synthesis
Caption: General workflow for a modern transition-metal-catalyzed indole synthesis.
The Buchwald-Hartwig Amination: A Gateway to N-Arylindoles and a Modified Fischer Synthesis
While primarily known for the formation of C-N bonds in a broader context, the Buchwald-Hartwig amination has significant applications in indole chemistry.[16][17] It is a powerful method for the N-arylation of indoles, a transformation that is often challenging to achieve using classical methods.[16]
Furthermore, a modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope of this classical reaction.[5][18] This approach supports the intermediacy of hydrazones in the traditional Fischer synthesis.[5] The development of sterically hindered phosphine ligands, such as XPhos, has been crucial for the success and broad applicability of the Buchwald-Hartwig amination.[19]
The Heck Reaction: Intramolecular Cyclization to Indoles
The intramolecular Heck reaction provides a powerful route to indoles through the palladium-catalyzed cyclization of N-allyl-2-haloanilines.[20] This method, also known as the Mori–Ban indole synthesis, is effective for constructing the indole ring system.
Comparative Analysis: Choosing the Right Tool for the Job
The selection of an appropriate indole synthesis method depends on several factors, including the desired substitution pattern, the presence of other functional groups, and considerations of cost and scalability.
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Acid (Brønsted or Lewis) | Wide applicability, readily available starting materials.[6] | Harsh conditions, limited functional group tolerance, requires α-hydrogens.[6][7] |
| Bischler-Möhlau | α-Halo-ketone, Aniline | Excess aniline, Acid | Access to 2-arylindoles. | Harsh conditions, often low yields, potential for poor regioselectivity.[9][21] |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Base, Reducing agent | Synthesis of indole-2-carboxylic acids.[10] | Multi-step process. |
| Larock | o-Haloaniline, Disubstituted alkyne | Palladium catalyst, Ligand, Base | High versatility, access to highly substituted indoles.[15] | Requires palladium catalyst, potential regioselectivity issues with unsymmetrical alkynes.[14] |
| Buchwald-Hartwig | Indole, Aryl halide (for N-arylation) | Palladium catalyst, Ligand, Base | Mild conditions for N-arylation, broad substrate scope.[16][17] | Requires palladium catalyst and specialized ligands. |
| Heck (intramolecular) | N-Allyl-2-haloaniline | Palladium catalyst, Base | Efficient for cyclization to form the indole ring.[20] | Requires synthesis of the pre-cyclization substrate. |
Conclusion: A Continuously Evolving Landscape
The synthesis of indoles is a vibrant and continuously evolving field of organic chemistry. While classical methods like the Fischer synthesis remain valuable tools, modern transition-metal-catalyzed reactions have dramatically expanded the synthetic chemist's toolbox, enabling the construction of complex indole derivatives with unprecedented efficiency and precision.[13] The ongoing development of new catalytic systems and methodologies promises to further enhance our ability to synthesize these vital heterocyclic compounds, paving the way for new discoveries in medicine and materials science.[22][23]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. testbook.com [testbook.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. scienceinfo.com [scienceinfo.com]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles | MDPI [mdpi.com]
- 14. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 16. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. research.rug.nl [research.rug.nl]
- 19. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 22. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates | EurekAlert! [eurekalert.org]
Comparative Guide to the Structural Validation of Synthesized 5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals.[1][2] The introduction of a trifluoromethyl group at the 5-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a highly sought-after intermediate in drug discovery.[3] Given its importance, rigorous structural validation of the synthesized compound is a critical quality control step.
Synthesis Overview: The Fischer Indole Synthesis
A common and reliable method for constructing the indole ring system is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[4] This reaction typically involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[4] For the synthesis of the title compound, 4-(trifluoromethyl)phenylhydrazine would be reacted with ethyl pyruvate under acidic conditions.
The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A key[5][5]-sigmatropic rearrangement, followed by the loss of ammonia, leads to the formation of the aromatic indole ring.[6][7]
A Comparative Analysis of Structural Validation Techniques
A multi-faceted approach employing several complementary analytical techniques is essential for the unambiguous structural confirmation of this compound. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For the title compound, both ¹H and ¹³C NMR are indispensable.
Key Insights from NMR:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environments.
-
Correlation Spectroscopy (e.g., COSY, HSQC, HMBC): Establishes connectivity between protons and carbons, confirming the overall molecular framework.
Expected Spectral Features for this compound:
| Technique | Expected Chemical Shifts (δ) and Multiplicity | Interpretation |
| ¹H NMR | Singlet (s) for the proton at the 3-position of the indole ring. | Confirms the substitution pattern at the 2-position. |
| Multiplets (m) in the aromatic region for the protons on the benzene ring. | The splitting patterns will be influenced by the trifluoromethyl group. | |
| Quartet (q) and Triplet (t) for the ethyl ester group. | Characteristic signals for the -OCH₂CH₃ moiety. | |
| Broad singlet (br s) for the N-H proton of the indole. | Its chemical shift can be concentration and solvent-dependent. | |
| ¹³C NMR | Quartet (q) for the trifluoromethyl carbon due to coupling with fluorine. | A key indicator of the CF₃ group. |
| Signals for the carbonyl carbon of the ester and the carbons of the indole ring. | Their chemical shifts provide information about the electronic environment. | |
| Signals for the ethyl group carbons. | Confirms the presence of the ester functionality. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H NMR spectrum.
-
Data Analysis: Assign the peaks in both spectra to the corresponding atoms in the proposed structure.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] It is particularly useful for identifying characteristic vibrational frequencies of specific bonds.[9]
Key Insights from IR Spectroscopy:
-
N-H Stretch: The presence of the indole N-H group.
-
C=O Stretch: Confirmation of the ester carbonyl group.
-
C-F Stretch: Strong absorptions indicative of the trifluoromethyl group.
-
Aromatic C=C and C-H Stretches: Evidence for the aromatic indole ring.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3300-3500 | Medium, often broad |
| C=O Stretch (Ester) | 1700-1725 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |
| C-F Stretch (CF₃) | 1000-1350 | Strong, often multiple bands |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Ensure the ATR accessory is clean and a background spectrum has been collected.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the proposed structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It provides the molecular weight of the compound and, through fragmentation patterns, can offer additional structural information.[11][12]
Key Insights from Mass Spectrometry:
-
Molecular Ion Peak (M⁺): Corresponds to the molecular weight of the compound (257.21 g/mol for C₁₂H₁₀F₃NO₂).[13]
-
Isotope Pattern: The presence of isotopes (e.g., ¹³C) can help confirm the elemental composition.
-
Fragmentation Pattern: The way the molecule breaks apart upon ionization can provide clues about its structure. Common fragmentations for this molecule might include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃).
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons to generate positively charged ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Comparative Summary and Workflow
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural framework, connectivity, and stereochemistry. | Unambiguous structure elucidation. | Requires larger sample amounts, longer acquisition times. |
| IR Spectroscopy | Presence of functional groups. | Fast, non-destructive, requires minimal sample. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula confirmation. | Isomers may not be distinguishable without fragmentation analysis. |
Recommended Validation Workflow
A logical and efficient workflow for the structural validation of this compound is crucial.
Caption: Recommended workflow for structural validation.
Alternative Synthesis and Validation Strategies
While the Fischer indole synthesis is a classic approach, other methods for synthesizing functionalized indoles exist, such as the Larock, Bischler, and Castro indole syntheses.[1][5] The choice of method often depends on the availability of starting materials and the desired substitution pattern.
In terms of validation, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. For crystalline solids, single-crystal X-ray diffraction offers the ultimate, unambiguous structural determination by providing a three-dimensional map of the atomic positions in the crystal lattice.[14][15]
Conclusion
The structural validation of synthesized this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy provides the most comprehensive structural information, while IR spectroscopy and mass spectrometry offer rapid and crucial confirmation of functional groups and molecular weight, respectively. By following the detailed protocols and comparative insights provided in this guide, researchers, scientists, and drug development professionals can confidently and accurately validate the structure of this important synthetic intermediate, ensuring the quality and reliability of their research and development efforts.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications | Bentham Science [eurekaselect.com]
- 3. 201929-84-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Infrared Spectra of Indole Compounds - ProQuest [proquest.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]
- 11. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mzCloud – Indole 2 carboxylic acid [mzcloud.org]
- 13. chemscene.com [chemscene.com]
- 14. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]
The Trifluoromethyl Indole Advantage: A Comparative Guide for Drug Design
For researchers, scientists, and drug development professionals, the indole scaffold is a familiar and highly valued structure, forming the core of numerous biologically active compounds. However, the relentless pursuit of enhanced efficacy, improved pharmacokinetic profiles, and novel intellectual property necessitates continuous innovation. The strategic incorporation of a trifluoromethyl (CF₃) group onto the indole ring represents a powerful approach to achieving these goals. This guide provides an in-depth, objective comparison of trifluoromethylated indoles against their non-fluorinated counterparts, supported by experimental data and detailed methodologies to empower your drug discovery programs.
The Power of a Trifluoromethyl Group: More Than Just Fluorine
The trifluoromethyl group is not merely a simple fluorine substitution; its unique electronic and steric properties dramatically alter the physicochemical and pharmacological characteristics of the parent indole molecule. The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect, while the group's size and shape can influence molecular conformation and interactions with biological targets. These attributes translate into tangible advantages in a drug design context.
Physicochemical Properties: A Head-to-Head Comparison
To illustrate the impact of trifluoromethylation, let's compare the fundamental properties of a simple non-fluorinated indole, 2-methylindole, with its trifluoromethylated analog, 2-trifluoromethylindole.
| Property | 2-Methylindole | 2-(Trifluoromethyl)indole | Impact of Trifluoromethylation |
| Molecular Weight | 131.17 g/mol [1] | 185.15 g/mol [2][3] | Increased molecular weight |
| LogP (Octanol-Water) | ~2.5[1][4] | 3.2 (XLogP3)[2] | Increased Lipophilicity: The CF₃ group significantly enhances lipophilicity, which can improve membrane permeability and access to hydrophobic binding pockets of target proteins. |
| pKa (Acidity of N-H) | ~17.6 (Predicted)[5] | Lower than 2-methylindole (Predicted) | Increased Acidity: The potent electron-withdrawing nature of the CF₃ group increases the acidity (lowers the pKa) of the indole N-H proton. This can influence the molecule's ionization state at physiological pH, affecting solubility, receptor interactions, and cell permeability. |
Note: Experimental values are prioritized, but high-quality predicted values are used where experimental data is unavailable in the searched literature.
The increase in lipophilicity is a double-edged sword. While it can enhance membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and potential off-target toxicity. Therefore, the strategic placement of the CF₃ group is crucial to strike the right balance.
Enhanced Metabolic Stability: A Key Advantage
One of the most significant benefits of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group, that metabolic "soft spot" can be effectively blocked.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Metabolic blocking effect of trifluoromethylation.
Modulated Receptor Binding Affinity and Selectivity
The electronic and steric changes induced by a trifluoromethyl group can profoundly impact a molecule's interaction with its biological target. The electron-withdrawing nature of the CF₃ group can alter the electron density of the indole ring system, potentially leading to stronger or more selective binding interactions, such as hydrogen bonds or dipole-dipole interactions.
A compelling example, although not a simple indole, is the comparison of the non-steroidal anti-inflammatory drug (NSAID) celecoxib with its trifluoromethyl analog, TFM-C. TFM-C displays a 205-fold lower inhibitory activity against the COX-2 enzyme. This demonstrates that trifluoromethylation can be used to modulate biological activity and explore structure-activity relationships (SAR) to fine-tune a drug's pharmacological profile.
Experimental Protocols for Comparative Analysis
To empirically validate the advantages of trifluoromethylated indoles, a series of well-defined experiments are essential. Below are detailed, step-by-step methodologies for key comparative assays.
Experimental Protocol: Determination of Lipophilicity (LogP)
Objective: To experimentally determine and compare the octanol-water partition coefficient (LogP) of a trifluoromethylated indole and its non-fluorinated analog.
Methodology: Shake-Flask Method (OECD Guideline 107)
-
Preparation of Solutions:
-
Prepare a stock solution of each test compound (e.g., 2-methylindole and 2-trifluoromethylindole) in n-octanol.
-
Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.
-
-
Partitioning:
-
In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the water phase.
-
Shake the funnel vigorously for 5 minutes.
-
Allow the phases to separate completely (centrifugation can be used to aid separation).
-
-
Quantification:
-
Carefully collect samples from both the n-octanol and water phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the LogP value using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water])
-
dot graph G { bgcolor="#FFFFFF"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Workflow for LogP determination.
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compounds in human liver microsomes.
Methodology:
-
Reagents and Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (Cofactor for CYP450 enzymes)
-
Phosphate buffer (pH 7.4)
-
Test compounds (e.g., 2-methylindole and 2-trifluoromethylindole)
-
Positive control compounds (high and low clearance)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a reaction mixture containing HLM and phosphate buffer in a 96-well plate.
-
Add the test compounds to the reaction mixture.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of cold organic solvent.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.
-
dot graph G { bgcolor="#FFFFFF"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Workflow for in vitro metabolic stability assay.
Experimental Protocol: Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the compounds for a specific receptor.
Methodology: Radioligand Competition Binding Assay
-
Reagents and Materials:
-
Cell membranes expressing the target receptor
-
A radiolabeled ligand with known affinity for the receptor
-
Test compounds
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid and counter
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by vacuum filtration through the filter plate.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Add scintillation fluid to each well and count the radioactivity.
-
-
Data Analysis:
-
Plot the percentage of specific binding versus the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot graph G { bgcolor="#FFFFFF"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Workflow for radioligand binding assay.
Conclusion
The strategic incorporation of a trifluoromethyl group into an indole scaffold is a proven and powerful strategy in modern drug design. It offers a clear pathway to enhancing lipophilicity, bolstering metabolic stability, and modulating receptor binding affinity. While the benefits are significant, they must be carefully balanced, as excessive lipophilicity can be detrimental. The experimental protocols detailed in this guide provide a robust framework for the empirical evaluation of trifluoromethylated indoles, enabling researchers to make data-driven decisions and accelerate the development of the next generation of innovative therapeutics.
References
- 1. 2-Methylindole | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(trifluoromethyl)-1H-indole | C9H6F3N | CID 10932124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Trifluoromethyl)indole 97 51310-54-4 [sigmaaldrich.com]
- 4. 2-methyl indole, 95-20-5 [thegoodscentscompany.com]
- 5. 2-Methylindole CAS#: 95-20-5 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Trifluoromethyl Advantage: A Comparative Guide to the Metabolic Stability of Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success.[1] A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations or require frequent, inconvenient dosing. Conversely, excessively slow metabolism can lead to accumulation and potential toxicity.[2] Among the many strategies employed by medicinal chemists to enhance metabolic stability, the introduction of a trifluoromethyl (CF₃) group has proven to be exceptionally effective, particularly for heterocyclic scaffolds like indole.[2][3]
This guide provides an in-depth comparison of the metabolic stability of trifluoromethylated indole compounds versus their non-fluorinated analogs. We will delve into the mechanistic basis for this enhanced stability, present supporting experimental data, provide detailed protocols for assessing metabolic stability in your own laboratory, and illustrate these concepts with a relevant case study. Our goal is to equip you with the technical understanding and practical methodologies to rationally design and evaluate more robust drug candidates.
The Decisive Impact of the Trifluoromethyl Group on Metabolism
The indole ring is a privileged scaffold in medicinal chemistry, but it is also susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[4][5] Common metabolic hotspots on the indole core include the C3 position and various positions on the benzene ring, leading to hydroxylation and subsequent clearance.[4]
The introduction of a trifluoromethyl group serves as a powerful metabolic shield. The rationale behind this strategy is rooted in fundamental chemical principles:
-
High Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[6] This inherent strength makes the CF₃ group exceptionally resistant to enzymatic cleavage and oxidative attack by CYP450 enzymes, which typically initiate metabolism by abstracting a hydrogen atom.[7][8]
-
Metabolic Blocking: By strategically placing a CF₃ group at a known or suspected site of metabolism, that metabolic pathway can be effectively blocked.[7] This forces the metabolic machinery to seek alternative, often slower, routes of elimination or prevents metabolism altogether, thereby increasing the compound's half-life (t₁/₂) and bioavailability.
-
Electronic Effects: The strong electron-withdrawing nature of the CF₃ group can deactivate the aromatic ring system, making it less susceptible to electrophilic attack and subsequent oxidation.[2]
The net result of these effects is a dramatic improvement in metabolic stability, a key objective in lead optimization.
Comparative Metabolic Stability Data: A Quantitative Look
In vitro assays using liver microsomes or hepatocytes are the gold standard for assessing metabolic stability in early drug discovery.[9][10] These systems contain the primary enzymes responsible for drug metabolism.[11] The key parameters measured are the metabolic half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ), which is a measure of the inherent capacity of the liver to metabolize a drug.[12][13] A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.[7]
The following table summarizes experimental data comparing the metabolic stability of non-fluorinated indole analogs with their trifluoromethylated counterparts.
| Compound Class | Compound/Analog | Description | t₁/₂ (min) in Mouse Liver Microsomes | CLᵢₙₜ (µL/min/mg protein) | Reference |
| Indole Analogs | UT-155 | Non-fluorinated indole analog | 12.35 | Not Reported | [7] |
| 32c | CF₃-substituted indazole analog of UT-155 | 53.71 | 1.29 | [7] | |
| General Example | Celecoxib | Contains a -CF₃ group | Metabolically stable parent drug | - | [14][15] |
| Desmethyl-Celecoxib | Analog with a metabolically labile -CH₃ group | Rapidly hydroxylated and cleared | - | [1][14] |
As the data clearly demonstrates, the introduction of a trifluoromethyl group leads to a more than four-fold increase in the metabolic half-life and a corresponding low intrinsic clearance for the indole analog series.[7] This empirical evidence strongly supports the theoretical advantages of trifluoromethylation.
Understanding the Metabolic Pathways
The key to appreciating the effect of trifluoromethylation is to visualize its impact on the metabolic pathways. Unsubstituted indole is primarily metabolized by CYP enzymes (notably CYP2E1 and CYP2A6) through hydroxylation at various positions to form metabolites like indoxyl (3-hydroxyindole), which are then conjugated and excreted.[4][5]
Generalized Metabolic Pathway of Indole
When a trifluoromethyl group is introduced, it typically blocks one of these primary oxidation sites. Because the C-CF₃ bond is not readily oxidized, metabolism is either significantly slowed or redirected to other, less favorable positions on the molecule.
Metabolic Pathway of a Trifluoromethylated Indole
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of your compounds, standardized in vitro assays are essential. Here, we provide detailed, step-by-step methodologies for the two most common assays.
Liver Microsomal Stability Assay
This assay is a high-throughput method ideal for screening compounds in early discovery. It measures metabolism mediated primarily by Phase I enzymes like CYP450s.[7]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compound and positive controls (high and low clearance compounds)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (Cofactor for CYP enzymes)
-
Ice-cold acetonitrile or methanol containing an internal standard (for reaction termination)
-
96-well plates and multichannel pipettes
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare the reaction mix by diluting the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Compound Addition: In a 96-well plate, add the test compound to the microsome mix. Include wells for a positive control, a negative control (without NADPH), and a blank (without test compound).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.
-
Incubation and Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Sample Preparation: Once all time points are collected, centrifuge the termination plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) from the half-life, incubation volume, and protein concentration.
Hepatocyte Stability Assay
This assay uses intact liver cells and thus includes both Phase I and Phase II metabolic enzymes, as well as cellular transport processes, providing a more physiologically relevant model.[9][12]
Objective: To determine the intrinsic clearance (CLᵢₙₜ) of a test compound in a suspension of hepatocytes.
Materials:
-
Cryopreserved primary hepatocytes (human, rat, etc.)
-
Hepatocyte incubation medium
-
Test compound and positive controls
-
96-well plates (non-coated)
-
Orbital shaker inside a CO₂ incubator (37°C, 5% CO₂)
-
Ice-cold acetonitrile or methanol with an internal standard
-
LC-MS/MS system
Step-by-Step Procedure:
-
Cell Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., trypan blue exclusion). Dilute the cell suspension to the desired final concentration (e.g., 0.5-1.0 x 10⁶ viable cells/mL).
-
Compound Preparation: Prepare working solutions of the test compound in the incubation medium.
-
Incubation: Add the cell suspension and the compound working solutions to a 96-well plate. Place the plate on an orbital shaker in the incubator.
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and terminate the reaction by adding them to ice-cold solvent with an internal standard.
-
Sample Processing and Analysis: Process the samples as described in the microsomal assay (centrifugation followed by LC-MS/MS analysis of the supernatant).
-
Data Analysis: Calculate the intrinsic clearance from the rate of disappearance of the parent compound, normalized to the cell number. This data can then be scaled to predict in vivo hepatic clearance.
Case Study: The Celecoxib Story
While not an indole, the development of the anti-inflammatory drug Celecoxib provides a classic and well-documented example of leveraging a trifluoromethyl group to enhance metabolic stability.[14][15] The primary route of metabolism for the analog containing a simple methyl (-CH₃) group is rapid hydroxylation of that methyl group by CYP2C9, leading to an inactive metabolite and fast clearance.[1]
By replacing the metabolically labile methyl group with a robust trifluoromethyl group, the metabolic pathway was effectively blocked.[16] This "metabolic switching" resulted in Celecoxib having a much longer half-life and a pharmacokinetic profile suitable for twice-daily dosing. The metabolism of Celecoxib still proceeds via CYP2C9, but at the tolyl methyl group, a much slower process.[14][15] This case study powerfully illustrates the successful application of the principles discussed in this guide.
Conclusion
The strategic incorporation of a trifluoromethyl group is a field-proven and highly effective strategy for enhancing the metabolic stability of indole-based drug candidates. By blocking common sites of oxidative metabolism, the CF₃ group can significantly increase a compound's half-life and improve its overall pharmacokinetic profile. The in vitro assays detailed in this guide, particularly the liver microsomal and hepatocyte stability assays, provide robust and reliable methods for quantifying this effect and enabling data-driven decisions in the lead optimization process. By understanding the underlying mechanisms and applying these experimental protocols, researchers can more effectively design and develop indole compounds with a higher probability of clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]
- 5. Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Celecoxib Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indole-2-Carboxylate Scaffold: A Privileged Motif for Potent and Diverse Enzyme Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
The indole-2-carboxylate core has emerged as a remarkably versatile scaffold in medicinal chemistry, yielding a plethora of derivatives with potent inhibitory activity against a wide array of clinically relevant enzymes. This guide offers a comparative analysis of the efficacy of various indole-2-carboxylate derivatives, supported by quantitative experimental data and detailed methodological protocols. Our aim is to provide researchers and drug development professionals with a comprehensive resource to inform the design and optimization of next-generation enzyme inhibitors.
The Allure of the Indole-2-Carboxylate Scaffold
The indole ring system, with its unique electronic properties and ability to participate in various non-covalent interactions, provides an excellent starting point for inhibitor design. The 2-carboxylate group, in particular, often serves as a key anchoring point within the enzyme's active site, frequently engaging in crucial hydrogen bonding or metal-coordinating interactions. This inherent binding capability, coupled with the synthetic tractability of the indole core, allows for extensive structure-activity relationship (SAR) studies and the fine-tuning of inhibitory potency and selectivity.
Comparative Efficacy of Indole-2-Carboxylate Derivatives
The inhibitory potential of indole-2-carboxylate derivatives spans a diverse range of enzyme families, from metabolic enzymes to viral proteases. The following sections provide a comparative overview of their efficacy against several key targets, with quantitative data summarized for ease of comparison.
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)
IDO1 and TDO are crucial enzymes in the kynurenine pathway of tryptophan metabolism and are implicated in tumor immune evasion. Dual inhibitors of these enzymes are of significant interest in immuno-oncology. A series of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors.[1]
| Compound | Target | IC50 (µM) |
| 9o-1 | IDO1 | 1.17 |
| TDO | 1.55 | |
| 9p-O | IDO1 | Double-digit nM |
| TDO | Double-digit nM |
Table 1: Inhibitory activity of selected indole-2-carboxylate derivatives against IDO1 and TDO.[1]
Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)
Dysregulation of EGFR and CDK2 is a hallmark of many cancers. Indole-2-carboxamide derivatives have been developed as dual inhibitors of these kinases, demonstrating potent antiproliferative activity.[2]
| Compound | Target | IC50 (nM) |
| 5d | EGFR | 89 |
| CDK2 | 23 | |
| 5e | EGFR | 93 |
| CDK2 | 13 | |
| 5h | EGFR | 118 |
| CDK2 | 11 | |
| Erlotinib (Ref.) | EGFR | 80 |
| Dinaciclib (Ref.) | CDK2 | 20 |
Table 2: Dual inhibitory activity of indole-2-carboxamide derivatives against EGFR and CDK2.[2]
HIV-1 Integrase
HIV-1 integrase is a key enzyme in the viral life cycle, and its inhibition is a clinically validated strategy for the treatment of HIV/AIDS. Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[3][4][5]
| Compound | Target | IC50 (µM) |
| 1 | HIV-1 Integrase | 32.37 |
| 17a | HIV-1 Integrase | 3.11 |
| 20a | HIV-1 Integrase | 0.13 |
Table 3: Inhibitory activity of indole-2-carboxylic acid derivatives against HIV-1 integrase.[3][4][5]
New Delhi Metallo-β-lactamase-1 (NDM-1)
The emergence of antibiotic resistance is a major global health threat. NDM-1 is a metallo-β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics. Indole-2-carboxylic acid derivatives have been shown to inhibit NDM-1 by coordinating with the zinc ions in the active site.[6]
Fructose-1,6-bisphosphatase (FBPase)
FBPase is a key regulatory enzyme in gluconeogenesis, and its inhibition is a potential therapeutic strategy for type 2 diabetes. 7-nitro-1H-indole-2-carboxylic acid derivatives have been developed as allosteric inhibitors of FBPase.[7]
| Compound | Target | IC50 (µM) |
| 3.9 | FBPase | 0.99 |
Table 4: Inhibitory activity of a 7-nitro-1H-indole-2-carboxylic acid derivative against FBPase.[7]
SARS-CoV-2 3CL Protease (3CLpro)
The 3CL protease of SARS-CoV-2 is essential for viral replication and is a prime target for antiviral drug development. 5-chloropyridinyl indole carboxylate derivatives have been identified as potent inhibitors of this enzyme.[8]
| Compound | Target | IC50 (nM) |
| 1 | SARS-CoV-2 3CLpro | 250 |
| 7d | SARS-CoV-2 3CLpro | 73 |
Table 5: Inhibitory activity of 5-chloropyridinyl indole carboxylate derivatives against SARS-CoV-2 3CLpro.[8]
Experimental Protocols
The following are detailed, step-by-step methodologies for key enzyme inhibition assays relevant to the evaluation of indole-2-carboxylate derivatives.
General Workflow for Enzyme Inhibition Assay
The following diagram illustrates a generalized workflow for screening and characterizing enzyme inhibitors.
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
IDO1 Inhibition Assay (Cell-Based)
This protocol describes a cell-based assay to determine the inhibitory effect of compounds on IDO1 activity by measuring kynurenine production.
-
Cell Culture and IDO1 Induction:
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test indole-2-carboxylate derivatives in fresh culture medium.
-
Remove the IFN-γ-containing medium and add the medium containing the test compounds to the cells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
-
Sample Preparation and Kynurenine Measurement:
-
Collect the cell culture supernatant from each well.
-
To precipitate proteins, add trichloroacetic acid (TCA) to the supernatant to a final concentration of 10% (w/v).
-
Incubate the samples at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[4]
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the clear supernatant to HPLC vials for analysis of kynurenine concentration.
-
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
EGFR Kinase Assay (Luminescent)
This protocol is adapted from commercially available kits and measures the enzymatic activity of EGFR and the inhibitory potential of compounds.
-
Reagent Preparation:
-
Thaw all reagents, including purified recombinant EGFR enzyme, kinase substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP, on ice.
-
Prepare serial dilutions of the indole-2-carboxylate derivatives in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final DMSO concentration should not exceed 1%.
-
-
Reaction Setup:
-
Add the diluted test compounds or vehicle to the wells of a 96-well white microplate.
-
Add a master mix containing EGFR enzyme and substrate to each well.
-
To initiate the reaction, add the ATP solution to all wells.
-
-
Incubation and Detection:
-
Incubate the plate at 30°C for 60 minutes.
-
Add a reagent to stop the kinase reaction and deplete the remaining ATP (e.g., ADP-Glo™ Reagent). Incubate at room temperature for 40 minutes.[10]
-
Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate reader.
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
EGFR Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical EGFR signaling pathway and where indole-2-carboxylate inhibitors exert their effect.
Caption: Simplified EGFR signaling pathway and the point of inhibition by indole-2-carboxylate derivatives.
Conclusion and Future Directions
Indole-2-carboxylate derivatives represent a highly successful and adaptable class of enzyme inhibitors with demonstrated efficacy against a multitude of therapeutic targets. The data and protocols presented in this guide underscore the potential of this scaffold for further drug discovery efforts. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring novel derivatives with enhanced selectivity and potency. The continued application of rational drug design principles, guided by a deep understanding of enzyme structure and function, will undoubtedly lead to the development of new and improved indole-2-carboxylate-based therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. promega.com [promega.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper waste disposal. This guide provides a detailed protocol for the safe disposal of 5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester, a fluorinated indole derivative. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from structurally similar compounds and established regulatory guidelines to provide a robust operational plan. The procedures outlined herein are designed to protect laboratory personnel and the environment, ensuring compliance and fostering a culture of safety.
Hazard Assessment and Chemical Profile
Understanding the potential hazards of this compound is the first step in its safe management. Based on data from analogous compounds, such as 6-(Trifluoromethyl)indole and 5-Fluoro-1H-indole-2-carboxylic acid, a precautionary hazard profile can be established.
Expected Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2]
-
Eye Irritation: Expected to cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
The trifluoromethyl group is known for its high thermal stability, which influences its persistence and the specific requirements for its ultimate destruction.[3]
Chemical and Physical Properties Summary
| Property | Value / Information | Source |
| CAS Number | 201929-84-2 | [4][5] |
| Molecular Formula | C₁₂H₁₀F₃NO₂ | [5][6] |
| Molecular Weight | 257.21 g/mol | [5][6] |
| Appearance | Likely a solid (based on analogs) | [7] |
| Hazards | Presumed Skin, Eye, and Respiratory Irritant | [1][2] |
Personal Protective Equipment (PPE) and Handling Precautions
When handling this compound, appropriate PPE is mandatory to minimize exposure.
-
Hand Protection: Wear nitrile or neoprene gloves. Ensure gloves are compatible with any solvents used in conjunction with the compound.
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Always wash hands thoroughly after handling.
Segregation and Collection of Waste
Proper segregation of chemical waste at the source is a cornerstone of safe and compliant laboratory practice. As a fluorinated organic compound, this compound must be treated as a halogenated organic waste .[8]
Step-by-Step Collection Protocol:
-
Select an Appropriate Waste Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. This is often a clearly marked plastic or glass bottle with a secure screw cap.
-
Labeling: Immediately label the waste container as "Hazardous Waste: Halogenated Organic Compounds." The label should also include the full chemical name: "this compound" and an approximate concentration if in solution.
-
Segregation:
The following diagram illustrates the decision-making process for waste segregation:
Storage of Chemical Waste
Proper storage of the collected waste is critical to prevent accidents and ensure compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Containment: The container should be kept in secondary containment to mitigate spills.
-
Closure: Keep the waste container securely closed except when adding waste.
-
Ventilation: Ensure the storage area is well-ventilated.
Disposal Procedures
The recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[8] This process is necessary to achieve complete destruction of the stable trifluoromethyl group.
The Rationale for Incineration: Fluorinated organic compounds are generally more thermally stable than their chlorinated counterparts.[3] Incomplete combustion can lead to the formation of hazardous byproducts, including hydrogen fluoride (HF).[10] Therefore, specialized high-temperature incinerators are required to ensure complete mineralization of the compound.[11][12]
Step-by-Step Disposal Workflow:
-
Waste Manifest: When the waste container is full, or in accordance with your institution's waste pickup schedule, prepare it for collection by your Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.
-
Documentation: Ensure all required waste identification tags and manifests are accurately completed. This documentation is a legal requirement under RCRA.[13]
-
Handover: Transfer the sealed and properly labeled waste container to authorized personnel for transport to an approved Treatment, Storage, and Disposal Facility (TSDF).
The overall disposal workflow can be visualized as follows:
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is required.
-
Spill:
-
Small Spill: For a minor spill within a fume hood, use an inert absorbent material to clean it up. Place the contaminated absorbent in the designated halogenated waste container.
-
Large Spill: Evacuate the area and notify your institution's EHS or emergency response team immediately.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 5-Fluoroindole-2-carboxylic acid | C9H6FNO2 | CID 1820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 201929-84-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. 201929-84-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 6. chemscene.com [chemscene.com]
- 7. Ethyl 5-fluoroindole-2-carboxylate, 98% | CymitQuimica [cymitquimica.com]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. sciencedaily.com [sciencedaily.com]
- 13. epa.gov [epa.gov]
Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
The integration of trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic properties to potential drug candidates. 5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester is a valuable building block in this endeavor. However, its safe and effective use hinges on a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed operational and safety framework, moving beyond a simple checklist to explain the rationale behind each critical step.
Hazard Assessment: Understanding the Compound
GHS Hazard Classifications (Inferred):
-
Skin Irritation (Category 2): May cause skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Likely to cause serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled as a dust.[1][2]
These classifications are based on data from analogous compounds and underscore the necessity of preventing direct contact and aerosol generation.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential. The selection of appropriate barriers is predicated on the identified risks of skin, eye, and respiratory exposure.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[1] | Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation. The face shield offers a broader barrier of protection. |
| Hand Protection | Nitrile or Neoprene gloves. For prolonged contact or immersion, consider heavier-duty gloves like Butyl rubber. Always inspect gloves for integrity before use. | While standard nitrile gloves offer good initial protection for incidental contact, halogenated hydrocarbons can degrade them over time.[3][4] For extended handling, a more resistant material is advised. Double-gloving is a prudent practice. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to cover all exposed skin. | Prevents accidental skin contact with the chemical. Natural fiber clothing is recommended over synthetic fabrics which can melt in the event of a fire. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. For weighing or transferring larger amounts where dust generation is possible, a NIOSH-approved respirator is necessary. | A P95 or N95 particulate respirator will protect against inhalation of the fine powder, which can cause respiratory tract irritation.[5][6] A full-face respirator offers the dual benefit of eye and respiratory protection.[7] |
Step-by-Step Handling Protocol
Adherence to a systematic protocol minimizes risk and ensures procedural consistency.
-
Preparation :
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.
-
Assemble all necessary equipment (spatulas, glassware, weighing paper, etc.) before introducing the chemical.
-
Prepare a chemical spill kit appropriate for solid organic compounds.
-
-
Weighing and Transfer :
-
Perform all weighing and transfer operations within the fume hood to contain any airborne dust.
-
Use anti-static weighing dishes to prevent dispersal of the fine powder.
-
Handle the compound gently to avoid creating dust clouds.
-
Close the container tightly immediately after use.
-
-
In Solution :
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.
-
-
Post-Handling :
-
Decontaminate spatulas and other reusable equipment with an appropriate solvent.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination, disposing of gloves and any other single-use items in the designated waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete.[2][8]
-
Emergency Procedures: Plan for the Unexpected
Rapid and correct response to an emergency can significantly mitigate harm.
Spill Response
The response strategy depends on the scale of the spill.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep the absorbed material into a designated, sealable waste container.
-
Decontaminate the area with a suitable solvent and wipe clean.
-
Label the waste container as "Hazardous Waste: Spill Debris" and include the chemical name.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert all nearby personnel.
-
If the material is flammable, control all sources of ignition.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Personal Exposure
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9][10][11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately.[9] Wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[2] |
| Inhalation | Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9][12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12] |
Waste Disposal: A Critical Final Step
As a halogenated organic compound, this compound requires specific disposal procedures to comply with environmental regulations and ensure safety.
-
Waste Segregation :
-
All solid waste contaminated with the compound (e.g., weighing paper, gloves, spill debris) must be placed in a clearly labeled "Halogenated Organic Solid Waste" container.
-
Solutions containing the compound should be collected in a "Halogenated Organic Liquid Waste" container.
-
Crucially, do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.
-
Never dispose of this chemical down the drain.
-
-
Container Management :
-
Waste containers must be kept closed except when adding waste.
-
They should be stored in a secondary containment bin within a well-ventilated area, away from incompatible materials.
-
Ensure all waste containers are properly labeled with a "Hazardous Waste" tag that details the contents.
-
By integrating these safety protocols into your daily workflow, you can confidently and safely utilize this compound in your research and development efforts, ensuring the well-being of yourself and your colleagues while advancing scientific discovery.
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. gloves.com [gloves.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. coopersafety.com [coopersafety.com]
- 7. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. fleyedocs.com [fleyedocs.com]
- 11. Immediate Care for Chemical Eye Injuries – Meriden-Curtis [meriden-curtis.refocuseyedoctors.com]
- 12. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
indole-2-carboxylate.png)
